molecular formula C7H16ClNO2 B1461808 Methyl 2-amino-2-methylpentanoate hydrochloride CAS No. 179485-45-1

Methyl 2-amino-2-methylpentanoate hydrochloride

Cat. No.: B1461808
CAS No.: 179485-45-1
M. Wt: 181.66 g/mol
InChI Key: XSNOQUIJVLFACN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methylpentanoate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-amino-2-methylpentanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-amino-2-methylpentanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-methylpentanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-2-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5-7(2,8)6(9)10-3;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNOQUIJVLFACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179485-45-1
Record name Norvaline, 2-methyl-, methyl ester, hydrochloride
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Record name methyl 2-amino-2-methylpentanoate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Amino-2-Methylpentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl 2-amino-2-methylpentanoate hydrochloride, a non-proteinogenic amino acid derivative. Recognizing the limited availability of direct experimental data for this specific compound, this document emphasizes the foundational principles and detailed experimental protocols necessary for its thorough characterization. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to synthesize, purify, and analyze this molecule, thereby facilitating its potential applications in medicinal chemistry and materials science. The guide is structured to provide not just data, but also the scientific rationale behind the characterization workflow, ensuring a robust and validated understanding of the compound's behavior.

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs), those not encoded in the standard genetic code, represent a vast and largely untapped resource for chemical innovation.[1][2] Their structural diversity, extending beyond the 20 common amino acids, allows for the fine-tuning of peptide and small molecule properties, including conformational rigidity, resistance to enzymatic degradation, and altered receptor binding affinities.[1] Methyl 2-amino-2-methylpentanoate hydrochloride, as a derivative of an NPAA, holds potential as a building block in the synthesis of novel pharmaceuticals and functional materials.[3] A thorough understanding of its physicochemical properties is the critical first step in unlocking this potential.

Molecular Structure and Inferred Properties

The foundational attributes of a molecule are dictated by its structure. The following section details the structure of methyl 2-amino-2-methylpentanoate hydrochloride and provides a table of predicted and inferred physicochemical properties based on its constituent functional groups and analogies to similar molecules.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Purification 2-Amino-2-methylpentanoic Acid 2-Amino-2-methylpentanoic Acid Stir at Room Temp Stir at Room Temp 2-Amino-2-methylpentanoic Acid->Stir at Room Temp Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Stir at Room Temp TMSCl (Reagent) TMSCl (Reagent) TMSCl (Reagent)->Stir at Room Temp Rotary Evaporation Rotary Evaporation Stir at Room Temp->Rotary Evaporation Reaction Completion (TLC) Crystallization Crystallization Rotary Evaporation->Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Final Product Final Product Filtration & Drying->Final Product

Figure 2: General workflow for the synthesis of methyl 2-amino-2-methylpentanoate hydrochloride.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of amino acid methyl ester hydrochlorides. [4][5] Materials:

  • 2-Amino-2-methylpentanoic acid

  • Anhydrous methanol

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask with a magnetic stir bar

  • Drying tube

  • Rotary evaporator

  • Apparatus for vacuum filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube, add 2-amino-2-methylpentanoic acid (1 equivalent).

  • Reagent Addition: Under a fume hood, slowly add anhydrous methanol to the flask to create a suspension.

  • Esterification: While stirring, slowly add trimethylchlorosilane (1.3-1.8 equivalents) to the suspension at room temperature. [5]The reaction mixture should become a clear solution as the reaction progresses.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-15 hours. [5]Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is no longer detectable.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture to approximately one-fifth of its original volume using a rotary evaporator. [5]6. Crystallization and Isolation: Add an appropriate anti-solvent, such as tetrahydrofuran (THF) or diethyl ether, to the concentrated solution to induce crystallization. Cool the mixture in an ice bath to maximize crystal formation.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the purified methyl 2-amino-2-methylpentanoate hydrochloride under vacuum to a constant weight.

Experimental Determination of Physicochemical Properties

The following section outlines detailed, self-validating protocols for the experimental determination of the key physicochemical properties of methyl 2-amino-2-methylpentanoate hydrochloride.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation Synthesized Product Synthesized Product Melting Point Melting Point Synthesized Product->Melting Point Solubility Solubility Synthesized Product->Solubility pKa Determination pKa Determination Synthesized Product->pKa Determination NMR (¹H, ¹³C) NMR (¹H, ¹³C) Synthesized Product->NMR (¹H, ¹³C) FT-IR FT-IR Synthesized Product->FT-IR Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry

Figure 3: Experimental workflow for the physicochemical characterization of the synthesized product.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline compounds typically have a sharp melting range (0.5-1.0 °C), while impurities tend to depress and broaden the melting range. [6] Protocol:

  • Sample Preparation: Ensure the synthesized methyl 2-amino-2-methylpentanoate hydrochloride is completely dry and finely powdered. [7]2. Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. [8][9]4. Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute. [9]5. Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.

Solubility Determination

Principle: The solubility of a compound in various solvents is crucial for its formulation and application. As a hydrochloride salt, the title compound is expected to be soluble in polar protic solvents.

Protocol:

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, diethyl ether, hexanes).

  • Qualitative Assessment: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount (e.g., 10 mg) of the compound.

  • Mixing: Vigorously shake or vortex the tubes for 1-2 minutes. [10]If the solid does not dissolve, sonicate for up to 5 minutes. [10]4. Observation: Visually inspect for the complete dissolution of the solid.

  • Classification: Classify the solubility as:

    • Freely soluble: If less than 1 part of solvent is required for 1 part of solute.

    • Soluble: If 1 to 10 parts of solvent are required.

    • Sparingly soluble: If 30 to 100 parts of solvent are required.

    • Slightly soluble: If 100 to 1000 parts of solvent are required.

    • Very slightly soluble: If 1000 to 10,000 parts of solvent are required.

    • Practically insoluble: If more than 10,000 parts of solvent are required.

pKa Determination by Potentiometric Titration

Principle: The pKa of the ammonium group can be determined by titrating a solution of the compound with a standard base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point. [11][12] Protocol:

  • Solution Preparation: Accurately weigh a sample of methyl 2-amino-2-methylpentanoate hydrochloride and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added. [11]

Structural Elucidation and Spectral Data

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique will provide information on the number and types of protons in the molecule, as well as their connectivity. Expected signals would include a singlet for the ester methyl group, a broad singlet for the ammonium protons, and multiplets for the pentyl chain protons.

  • ¹³C NMR: This will show the number of unique carbon environments. Key signals will be the carbonyl carbon of the ester, the quaternary carbon attached to the amino group, and the carbons of the pentyl chain and the ester methyl group. [13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. [14][15]* N-H stretching: A broad band is expected in the range of 3000-3300 cm⁻¹ due to the ammonium group.

  • C-H stretching: Sharp peaks are expected around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O stretching: A strong, sharp peak around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group. [16]* C-O stretching: A peak in the region of 1000-1300 cm⁻¹ corresponds to the C-O single bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure. [17][18][19]* Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak [M+H]⁺ would correspond to the free amine form of the molecule.

Conclusion

References

  • University of Colorado, Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Kadaba, P. K. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(9), 3536-3542. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Hendriks, J. H., De Vries, R. M. J., & Van den Broek, J. A. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 767, 23-41. [Link]

  • YouTube. (2020, August 19). Physico-Chemical Properties of Amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Wang, Y., et al. (2018). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. Journal of Agricultural and Food Chemistry, 66(33), 8829-8837. [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

  • Scientific Electronic Library Online (SciELO). (2008, January 28). Article. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Retrieved from [Link]

  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • ACS Omega. (2020, April 3). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]

  • MDPI. (n.d.). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Retrieved from [Link]

  • OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Mass Spectra of Amino-acid and Peptide Derivatives. Retrieved from [Link]

  • Pianeta Chimica. (n.d.). Problem 2. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Retrieved from [Link]

  • European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • ResearchGate. (2025, October 16). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • YouTube. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Retrieved from [Link]

  • National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Non-proteinogenic amino acids potential use as allelochemicals. Retrieved from [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • National Institutes of Health. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). 55th INTERNATIONAL CHEMISTRY OLYMPIAD 2023 UK Round One. Retrieved from [Link]

  • ResearchGate. (2016, April 29). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. Retrieved from [Link]

  • Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Retrieved from [Link]

  • YouTube. (2020, July 25). There are two paths for the preparation of 2-methyl pentanoic acid (III) from pentan-2-ol (I).. Retrieved from [Link]

Sources

Technical Guide: Methyl 2-Amino-2-Methylpentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthesis, and Peptidomimetic Applications

Executive Summary

Methyl 2-amino-2-methylpentanoate hydrochloride (MW: 181.66 g/mol ) is the methyl ester hydrochloride salt of


-methylnorvaline. As an 

-disubstituted amino acid derivative, it represents a critical building block in medicinal chemistry, specifically for the design of peptidomimetics.[1] The introduction of the

-methyl group at the quaternary center creates significant steric constraints, locking the peptide backbone into specific secondary structures (such as

-helices) and providing resistance against proteolytic degradation. This guide details its physicochemical properties, synthetic protocols, and utility in drug development.
Physicochemical Characterization

The precise molecular weight and structural data are fundamental for stoichiometric calculations in peptide synthesis.

1.1 Molecular Weight Calculation

The compound consists of the free base ester protonated by hydrochloric acid.

Table 1: Stoichiometric Breakdown

ComponentFormulaContribution to MW ( g/mol )
Parent Acid 2-Amino-2-methylpentanoic acid (

)
131.17
Ester Modification Methylation (

)
+14.03
Free Base Ester Methyl 2-amino-2-methylpentanoate (

)
145.20
Counterion Hydrochloride (

)
+36.46
Final Salt

181.66
1.2 Physical Properties
  • Appearance: Typically a white to off-white crystalline powder.

  • Solubility: Highly soluble in water, methanol, and DMSO due to the ionic nature of the hydrochloride salt. Sparingly soluble in non-polar solvents (hexane, diethyl ether).

  • Hygroscopicity: The HCl salt is hygroscopic; storage under inert atmosphere (nitrogen or argon) with desiccant is recommended to prevent hydrolysis back to the acid.

Structural Significance in Drug Design[1][2]

The core value of methyl 2-amino-2-methylpentanoate lies in its quaternary


-carbon. Unlike standard amino acids (which are di-substituted at 

with a hydrogen and a side chain), this molecule is tri-substituted (methyl, propyl, amine, carboxyl).
2.1 The "Magic Methyl" and Thorpe-Ingold Effect

The introduction of the


-methyl group induces the Thorpe-Ingold effect  (gem-dimethyl effect). This steric bulk restricts the rotation of the 

(phi) and

(psi) torsion angles of the peptide backbone.[1]
  • Conformational Locking: It forces peptides to adopt helical conformations, particularly the

    
    -helix or 
    
    
    
    -helix, stabilizing the bioactive conformation.
  • Metabolic Stability: The absence of an

    
    -hydrogen eliminates the primary abstraction site for transaminases and proteases, significantly extending the half-life (
    
    
    
    ) of peptide drugs in vivo.

ConformationalRestriction Unrestricted Standard Peptide (Flexible Backbone) AlphaMe Incorporation of Methyl 2-amino-2-methylpentanoate Unrestricted->AlphaMe Modification StericClash Steric Hindrance (Quaternary Center) AlphaMe->StericClash Mechanism Restricted Restricted Rotation (Phi/Psi Angles) StericClash->Restricted Thorpe-Ingold Effect Outcome Stabilized Helix / Proteolysis Resistance Restricted->Outcome Therapeutic Benefit

Figure 1: Mechanism of conformational restriction induced by


-methyl amino acids.
Synthesis Protocol

The synthesis of sterically hindered amino acid esters requires robust conditions. The standard Fisher esterification using thionyl chloride (


) is the preferred method as it generates anhydrous HCl in situ, driving the reaction forward.
3.1 Reagents and Equipment
  • Substrate: 2-Amino-2-methylpentanoic acid (Alpha-methylnorvaline).[2]

  • Reagent: Thionyl Chloride (

    
    ) (High Purity).
    
  • Solvent: Anhydrous Methanol (MeOH).

  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath.
    
3.2 Step-by-Step Methodology
  • Preparation (0°C): Chill 20 mL of anhydrous methanol in a round-bottom flask to 0°C using an ice bath.

  • Activation (Exothermic): Slowly add Thionyl Chloride (1.5 equivalents relative to the amino acid) dropwise.

    • Caution: This reaction is highly exothermic and evolves

      
       and 
      
      
      
      gas. Ensure vigorous stirring and ventilation.
  • Addition: Add 2-Amino-2-methylpentanoic acid (1.0 equivalent) to the solution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 12–24 hours.

    • Note: The quaternary center creates steric hindrance, requiring longer reaction times than standard amino acids (e.g., Gly, Ala).

  • Isolation: Evaporate the solvent under reduced pressure (rotary evaporator).

  • Purification:

    • Redissolve the crude residue in a minimum amount of dry methanol.

    • Precipitate by adding cold diethyl ether or hexane.

    • Filter and dry under vacuum to obtain the hydrochloride salt.

SynthesisProtocol Start Anhydrous MeOH (0°C) Activation Add SOCl2 Dropwise (Generates HCl in situ) Start->Activation Addition Add 2-Amino-2-methylpentanoic acid Activation->Addition Reaction Reflux (65°C) 12-24 Hours Addition->Reaction Steric Hindrance Requires Heat Workup Evaporate Solvent (Rotary Evaporator) Reaction->Workup Purification Recrystallize (MeOH / Ether) Workup->Purification Product Methyl 2-amino-2-methylpentanoate HCl (MW 181.66) Purification->Product

Figure 2: Thionyl chloride mediated esterification workflow.

Analytical Validation

To verify the identity and purity of the synthesized compound, the following analytical signatures should be confirmed.

  • Proton NMR (

    
    -NMR, 400 MHz, 
    
    
    
    ):
    • 
       3.75 ppm (s, 3H, 
      
      
      
      ): Characteristic methyl ester singlet.
    • 
       1.50 ppm (s, 3H, 
      
      
      
      ): Upfield singlet indicating the quaternary methyl group.
    • 
       0.90 ppm (t, 3H, terminal 
      
      
      
      ): Triplet from the propyl chain.
    • Multiplets for the propyl

      
       groups.
      
  • Mass Spectrometry (ESI-MS):

    • Positive Mode (

      
      ): Peak at 146.2 m/z  (corresponding to the free base mass + proton).
      
    • Note: The HCl salt dissociates in the MS source; you will observe the cation mass.

Handling and Safety
  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). Thionyl chloride used in synthesis is corrosive and releases toxic gases.[3]

  • Storage: Store at -20°C. The ester bond is susceptible to hydrolysis if exposed to atmospheric moisture over time.

References
  • PubChem. (2025).[2][4][5] 2-Amino-2-methylpentanoic acid | C6H13NO2.[2] National Library of Medicine. [Link][2]

  • Li, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Toniolo, C., et al. (2001). Conformationally constrained amino acids: synthesis and incorporation into peptides. MDPI.[6] [Link]

Sources

stability and storage conditions for methyl 2-amino-2-methylpentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-Amino-2-Methylpentanoate Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for methyl 2-amino-2-methylpentanoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, its primary degradation pathways, and scientifically grounded recommendations for handling and storage to ensure its integrity and purity. Furthermore, this guide outlines detailed methodologies for conducting stability assessments, including forced degradation studies and the application of relevant analytical techniques, to empower researchers in their experimental design and data interpretation.

Introduction and Physicochemical Properties

Methyl 2-amino-2-methylpentanoate hydrochloride is an amino acid ester derivative that serves as a valuable building block in organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development.[1] The presence of a hydrochloride salt enhances its stability and aqueous solubility compared to its free base form, making it more amenable to various laboratory applications.[1][2] Understanding its inherent stability characteristics is paramount for maintaining its chemical integrity throughout its lifecycle, from initial synthesis to its application in complex multi-step processes.

Table 1: Physicochemical Properties of Methyl 2-Amino-2-Methylpentanoate Hydrochloride

PropertyValueSource
Chemical Formula C₇H₁₆ClNO₂[3]
Molecular Weight 181.66 g/mol [4]
Appearance White to off-white solid[4]
Solubility Soluble in water and methanol.[2]

As a hydrochloride salt of an amino acid ester, its reactivity and stability are primarily governed by the ester and amino functional groups.[1] Proper handling and storage are crucial to prevent degradation and ensure the reliability of experimental outcomes.[1]

Intrinsic Stability and Degradation Pathways

The stability of methyl 2-amino-2-methylpentanoate hydrochloride is influenced by several environmental factors, including temperature, moisture, pH, and light. Like many amino acid esters, it is susceptible to degradation, primarily through hydrolysis.[2]

Hydrolytic Degradation

The most significant degradation pathway for methyl 2-amino-2-methylpentanoate hydrochloride is the hydrolysis of the methyl ester group.[2] This reaction results in the formation of 2-amino-2-methylpentanoic acid and methanol. The rate of hydrolysis is highly dependent on the pH of the environment.

  • Acid-Catalyzed Hydrolysis: In strongly acidic conditions, the ester can undergo hydrolysis, although the hydrochloride salt form provides some initial stability.[2][5]

  • Base-Catalyzed Hydrolysis: The ester is particularly susceptible to hydrolysis under basic (alkaline) conditions.[2][6] This process is generally faster than acid-catalyzed hydrolysis for esters.[7]

The general mechanism for hydrolysis is a critical consideration when working with this compound in aqueous solutions.

G cluster_main Hydrolytic Degradation Pathway Compound Methyl 2-amino-2-methylpentanoate Hydrochloride Products 2-Amino-2-methylpentanoic Acid + Methanol Compound->Products H₂O (Acid or Base Catalyzed)

Caption: Primary hydrolytic degradation pathway.

Thermal Stability

Elevated temperatures can accelerate the rate of chemical degradation. While generally stable at room temperature in a dry, solid state, prolonged exposure to high temperatures should be avoided.[2] For amino acid ester hydrochlorides, temperatures exceeding 60-80°C can lead to deterioration.[8] Thermal degradation can lead to a variety of breakdown products and a loss of potency.[9]

Photostability

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions in many organic molecules. To ensure the long-term stability of methyl 2-amino-2-methylpentanoate hydrochloride, it is crucial to protect it from light. The ICH Q1B guideline recommends photostability testing to assess the impact of light exposure on new drug substances and products.[10]

Oxidative Stability

While hydrolysis is the primary concern, the potential for oxidative degradation should also be considered, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species. Forced degradation studies often include an oxidative stress condition to evaluate this potential pathway.[11]

Recommended Storage and Handling

To maintain the purity and integrity of methyl 2-amino-2-methylpentanoate hydrochloride, adherence to appropriate storage and handling protocols is essential.

Solid-State Storage

For long-term storage, the compound should be kept in its solid, crystalline form.

Table 2: Recommended Long-Term Storage Conditions (Solid)

ParameterRecommendationRationale
Temperature -20°C for long-term (years) or 4°C for medium-term (months to 2 years).[4]Minimizes thermal degradation and preserves chemical integrity.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[12]Protects against moisture and potential oxidative degradation.
Container Tightly sealed, opaque container.Prevents moisture absorption and protects from light.[13]
Environment Cool, dry, and well-ventilated area away from direct sunlight.[13]Mitigates hydrolysis, thermal, and photolytic degradation.

When stored as a powder under these conditions, the shelf life can extend for several years.[4][14]

Solution Storage

Solutions of methyl 2-amino-2-methylpentanoate hydrochloride are more prone to degradation, primarily through hydrolysis.

Table 3: Recommendations for Solution Handling

GuidelineRationale
Preparation Prepare solutions fresh for each use whenever possible.
Storage (Short-Term) If storage is necessary, store at -20°C or -80°C for up to 1-6 months, depending on the solvent and concentration.[4]
Solvents Use anhydrous solvents if the subsequent reaction chemistry is sensitive to water.
pH Maintain a slightly acidic pH to minimize base-catalyzed hydrolysis.

Stability Assessment Methodologies

A thorough understanding of a compound's stability profile is achieved through rigorous experimental evaluation. Forced degradation studies are a key component of this process.[15]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[16] This helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[15]

Caption: General workflow for a forced degradation study.

Table 4: Typical Conditions for Forced Degradation Studies

Stress ConditionExample ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursEster hydrolysis
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hoursEster hydrolysis
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the amino group or alkyl chain
Thermal Solid sample at 80°C for 48 hoursGeneral decomposition
Photochemical Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[10]Photolytic cleavage or rearrangement
Analytical Techniques for Stability Assessment

The development of a stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for stability testing due to its high sensitivity and resolving power.[17] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like trifluoroacetic acid) is a common starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structure of unknown degradation products by providing molecular weight and fragmentation information.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively elucidate the structure of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in functional groups, such as the loss of the ester carbonyl peak and the appearance of a carboxylic acid peak upon hydrolysis.

Experimental Protocol: HPLC Method for Stability Assessment

The following is a representative protocol for assessing the stability of methyl 2-amino-2-methylpentanoate hydrochloride.

1. Preparation of Samples:

  • Control Sample: Dissolve a known concentration of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
  • Stressed Samples: Subject the compound to the forced degradation conditions outlined in Table 4. Neutralize the acid and base-stressed samples before dilution to the target concentration.

2. HPLC Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detector: UV at 210 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.
  • Calculate the percentage of the parent compound remaining.
  • Determine the percentage of each degradation product formed (as a percentage of the total peak area).
  • The method is considered "stability-indicating" if all major degradation product peaks are well-resolved from the parent peak and from each other.

Conclusion

The stability of methyl 2-amino-2-methylpentanoate hydrochloride is a critical factor for its successful application in research and development. The primary degradation pathway is hydrolysis of the ester functionality, which is accelerated by basic conditions and elevated temperatures. To ensure its integrity, the compound should be stored in a cool, dry, and dark environment in a tightly sealed container, preferably under an inert atmosphere. When working with solutions, it is best practice to prepare them fresh and store them at low temperatures if short-term storage is unavoidable. A systematic approach to stability testing, incorporating forced degradation studies and validated stability-indicating analytical methods like HPLC, is essential for fully characterizing the compound's stability profile and ensuring the quality and reliability of experimental data.

References

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Retrieved from [Link]

  • Pangoo.biz. (2024). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • National Institutes of Health (NIH). (n.d.). Degradation of 2‑Amino‑2‑methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • PubMed. (n.d.). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of 2‑Amino‑2‑methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

  • Reddit. (2024). Amino acid solution storage – please help : r/labrats. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-methylpentanoate. Retrieved from [Link]

  • SciSpace. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Retrieved from [Link]

  • SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Retrieved from [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). methyl 2-methylpentanoate. Retrieved from [Link]

  • Quora. (2012). How long can one store amino acids at room temperature?. Retrieved from [Link]

  • ACS Publications. (2024). Development of a Molecularly Imprinted Pencil Graphite Electrode for the Voltammetric Detection of Hg2+ Ions | ACS Omega. Retrieved from [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ScienceDirect. (2024). CL-20 analogues: Structure - Thermal stability/decomposition mechanism relationships. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]

  • PubMed. (n.d.). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Retrieved from [Link]

Sources

spectroscopic data of methyl 2-amino-2-methylpentanoate hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic profile of methyl 2-amino-2-methylpentanoate hydrochloride (also known as


-methylnorvaline methyl ester HCl).[1]

This compound represents a specific class of


-disubstituted amino acid esters.[1][2] The quaternary carbon at the 

-position introduces significant steric hindrance, altering its chemical reactivity and spectroscopic signature compared to its parent amino acid, norvaline.[2]

Executive Summary & Structural Logic

Compound: Methyl 2-amino-2-methylpentanoate hydrochloride Formula:


Molecular Weight:  181.66  g/mol  (Salt); 145.20  g/mol  (Free Base)
CAS (Analogous Free Base):  163061-56-1 (Generic 

-methylnorvaline esters)[2]
The "Quaternary" Signature

Unlike standard amino acid esters (e.g., L-Norvaline methyl ester), this molecule lacks an


-proton.[2] This structural nuance is the primary diagnostic indicator in NMR spectroscopy:
  • Absence of

    
    -Methine Signal:  The typical multiplet/triplet around 3.8–4.0 ppm seen in standard amino acids is missing.[1]
    
  • Appearance of

    
    -Methyl Singlet:  A sharp singlet integrates for 3 protons in the aliphatic region (~1.4–1.6 ppm).[1]
    
  • Steric Shielding: The ester carbonyl carbon is slightly shielded compared to non-substituted analogs due to the gem-dimethyl-like effect.[1]

Analytical Workflow

The following diagram outlines the logical flow for synthesizing and validating this compound, highlighting the critical QC checkpoints.

AnalyticalWorkflow Start Start: Alpha-Methylnorvaline Rxn Esterification (MeOH / SOCl2 or HCl) Start->Rxn Reflux Workup Crystallization (Et2O / MeOH) Rxn->Workup Evaporation NMR_H 1H NMR (Confirm alpha-Me Singlet) Workup->NMR_H Sample Prep (DMSO-d6) NMR_C 13C NMR (Confirm Quaternary C) NMR_H->NMR_C MS Mass Spec (M+H = 146) NMR_C->MS QC QC Release >98% Purity MS->QC Pass

Figure 1: Analytical workflow for the synthesis and validation of sterically hindered amino acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

Sample Preparation

Due to the ionic nature of the hydrochloride salt, DMSO-d6 is the preferred solvent.[2] It ensures complete solubility and slows proton exchange, allowing for the observation of the ammonium (


) protons.[2]
  • Concentration: ~10-15 mg in 0.6 mL DMSO-d6.

  • Reference: TMS (0.00 ppm) or residual solvent peak (2.50 ppm).[1][2]

NMR Data (400 MHz, DMSO-d6)

The spectrum is characterized by the distinct lack of coupling on the


-carbon.[1]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.60 – 8.80 Broad Singlet3H

Ammonium protons (deshielded/exchangeable).
3.75 Singlet3H

Methyl ester protons.[1]
1.75 – 1.90 Multiplet2H

Methylene group adjacent to the quaternary center.[1]
1.52 Singlet3H

Diagnostic Peak: The quaternary methyl group.[1]
1.25 – 1.40 Multiplet2H

Middle methylene of the propyl chain.[1]
0.91 Triplet (

Hz)
3H

Terminal methyl of the propyl chain.[1]

Interpretation:

  • The 1.52 ppm singlet is the critical proof of

    
    -methylation.[1] In the parent norvaline ester, this region would be empty, and a signal at ~3.9 ppm (CH-N) would be present.[2]
    
  • The 3.75 ppm singlet confirms the successful formation of the methyl ester.[1]

NMR Data (100 MHz, DMSO-d6)
Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
171.5 Quaternary (

)
CarbonylTypical ester carbonyl.
60.2 Quaternary (

)

-Carbon
Diagnostic: Significantly downfield due to N and C=O attachment.[1]
53.1 Primary (

)

Ester methyl carbon.[1]
39.5 Secondary (

)

Often obscured by DMSO solvent signal (39.5 ppm).[1]
22.5 Primary (

)

The methyl substituent on the alpha carbon.[1]
17.8 Secondary (

)

Propyl chain methylene.[1]
13.9 Primary (

)

Terminal methyl.[1]

Mass Spectrometry (MS)[1][2][5][6][7]

Fragmentation Logic

In Electrospray Ionization (ESI), the molecule appears primarily as the protonated free base


.[1][2] The HCl counterion dissociates.[1]
  • Monoisotopic Mass (Free Base): 145.11 Da

  • Observed Ion (ESI+): 146.12 m/z

    
    [2]
    
Fragmentation Pathway (ESI-MS/MS)

The fragmentation is driven by the stability of the carbocation formed after the loss of the ester group.[2]

MS_Fragmentation M_H Parent Ion [M+H]+ m/z 146 Frag1 Loss of Methoxy [M - OCH3]+ m/z 115 M_H->Frag1 -31 Da (CH3O) Frag2 Loss of Formate/Ester [M - COOCH3]+ m/z 87 M_H->Frag2 -59 Da (COOCH3) Frag3 Amine Fragment (C4H10N+) m/z 72 Frag2->Frag3 Alpha Cleavage

Figure 2: Predicted ESI-MS fragmentation pathway for methyl 2-amino-2-methylpentanoate.

Key Fragments:

  • m/z 146: Parent Ion.

  • m/z 87: Base peak in many

    
    -methyl amino acids, corresponding to the amine-stabilized carbocation 
    
    
    
    .[1] This cleavage is favored because the resulting carbocation is tertiary and resonance-stabilized by the nitrogen.[1]

Infrared (IR) Spectroscopy[1][2]

The IR spectrum is dominated by the hydrochloride salt form, which broadens the N-H stretching region.[1][2]

Wavenumber (

)
IntensityAssignmentDescription
2800 – 3200 Strong, Broad

Stretch
Characteristic of ammonium salts (

). Overlaps with C-H stretches.[1][3]
1745 – 1755 Strong, Sharp

Stretch
Ester carbonyl.[1][2] Higher frequency due to electron-withdrawing

-ammonium.[1]
1580 – 1600 Medium

Bend
Asymmetric bending of the

group.[1]
1200 – 1250 Strong

Stretch
Ester C-O-C asymmetric stretch.[1]
1100 – 1150 Medium

Stretch
Aliphatic amine C-N bond.[1]

References

  • General Synthesis of Amino Acid Methyl Esters: Li, X., et al.[1][2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, vol. 13, no.[1][2][4][5] 5, 2008, pp. 1111-1119.[1][2]

  • Spectroscopic Data of Analogous Compounds (L-Norvaline Methyl Ester): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 7019097, L-Norvaline, methyl ester." PubChem.

  • Mass Spectrometry of Alpha-Methyl Amino Acids: Breci, L. "Mass Spectrometry - Fragmentation Patterns."[1] Chemistry LibreTexts. [2]

  • NMR Solvent Effects on Ammonium Salts: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1] (Standard text for interpreting NH3+ broadening in DMSO vs MeOD).

Sources

enantioselective synthesis of alpha,alpha-disubstituted amino acid esters

The Quaternary Challenge: Enantioselective Synthesis of -Disubstituted Amino Acid Esters

Executive Summary: The Steric Imperative

In modern medicinal chemistry,


1
  • Proteolytic Stability: Steric shielding of the amide bond prevents enzymatic degradation, increasing the in vivo half-life of peptide therapeutics.

  • Receptor Selectivity: Locking pharmacophores into bioactive conformations to enhance potency.

However, synthesizing these esters is non-trivial. The creation of a quaternary stereocenter involves overcoming significant steric repulsion between the incoming electrophile and the existing substituents. This guide details three field-proven, high-fidelity strategies to surmount this barrier: Asymmetric Phase-Transfer Catalysis (PTC) , Pd-Catalyzed Allylic Alkylation , and the Catalytic Asymmetric Strecker Reaction .

Strategic Decision Framework

Selecting the correct synthetic route depends on the substrate class and the nature of the desired side chain.

SelectionStrategyStartTarget: α,α-Disubstituted Amino Acid EsterQ1Is the starting material aGlycine/Alanine equivalent?Start->Q1Q2Does the side chain containan allylic motif?Q1->Q2Yes (Alkylation route)Q3Is the target derived froma Ketone/Ketimine?Q1->Q3No (De novo synthesis)MethodASTRATEGY A:Maruoka Phase-Transfer Catalysis(Enolate Alkylation)Q2->MethodANo (Alkyl Halide)MethodBSTRATEGY B:Pd-Catalyzed Allylic Alkylation(Azlactone Nucleophile)Q2->MethodBYes (Allylation)Q3->MethodANo (Check precursors)MethodCSTRATEGY C:Asymmetric Strecker Reaction(Ketimine Cyanation)Q3->MethodCYescaptionFigure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and side-chain architecture.

Strategy A: Asymmetric Phase-Transfer Catalysis (The Maruoka Protocol)

Best for: Alkylating glycine or alanine Schiff bases with unactivated alkyl halides. Mechanism: Ion-pairing.

The most robust method for generating


Mechanistic Insight

The reaction operates at the interface of a biphasic system (Toluene/50% aqueous KOH). The chiral ammonium cation (

Experimental Protocol: Synthesis of -Methyl-Phenylalanine Ester

Target: (S)-tert-butyl 2-amino-2-benzylpropanoate.

  • Reagents:

    • Substrate: tert-Butyl ester of alanine benzophenone Schiff base (1.0 equiv).

    • Electrophile: Benzyl bromide (1.2 equiv).

    • Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (1 mol%).

    • Base: 50% aqueous KOH.

    • Solvent: Toluene.[2]

  • Procedure:

    • Setup: In a flame-dried flask under Argon, dissolve the Schiff base (1.0 mmol) and Maruoka catalyst (0.01 mmol) in toluene (5 mL).

    • Initiation: Cool the mixture to 0°C. Add benzyl bromide (1.2 mmol).

    • Biphasic Activation: Vigorously stir the solution and add 50% aqueous KOH (3 equiv) dropwise. Critical: High stir rates (>1000 rpm) are essential to maximize interfacial surface area.

    • Monitoring: Stir at 0°C for 4–12 hours. Monitor consumption of the Schiff base via TLC or LC-MS.

    • Workup: Quench with water/ice. Extract with Et2O. Wash organics with brine, dry over MgSO4, and concentrate.

    • Hydrolysis: Dissolve the crude imine in THF/1N HCl (1:1) and stir at RT for 1 hour to cleave the benzophenone auxiliary.

    • Purification: Neutralize with NaHCO3, extract, and purify via silica gel chromatography.

Validation Criteria:

  • Yield: >90%

  • Enantiomeric Excess (ee): >98% (determined via Chiral HPLC, e.g., Daicel Chiralpak AD-H).

Strategy B: Pd-Catalyzed Allylic Alkylation of Azlactones

Best for: Introducing complex allylic side chains or creating quaternary centers adjacent to tertiary centers. Mechanism: Transition Metal Catalysis (

This method utilizes azlactones (oxazolones) as "masked" amino acid nucleophiles. The palladium catalyst generates an electrophilic

Workflow Diagram

PdCyclePd0Pd(0)-LigandComplexOxAddOxidative Addition(π-Allyl Pd+)Pd0->OxAdd+ SubstrateSubstrateAllylic CarbonateNuAttackNucleophilic Attack(Azlactone)OxAdd->NuAttack+ AzlactoneProductAlkylated AzlactoneNuAttack->Product- Pd(0)Product->Pd0RegenerationRingOpenRing Opening(EtOH/H+)Product->RingOpenFinalα,α-DisubstitutedAmino EsterRingOpen->FinalcaptionFigure 2: Catalytic cycle for the Pd-catalyzed allylic alkylation of azlactones followed by solvolysis.

Key Technical Consideration: The "Soft" Nucleophile

Azlactones are "soft" nucleophiles (pKa ~9-11). The reaction proceeds with net retention of configuration if the starting allylic ester is chiral (double inversion: anti-oxidative addition followed by anti-nucleophilic attack). However, when using achiral allylic substrates, chiral ligands like the Trost Ligand (DACH-phenyl) or Phosphinooxazolines (PHOX) are required to induce enantioselectivity.

Strategy C: Catalytic Asymmetric Strecker Reaction

Best for: De novo synthesis from ketones (ketimines). Mechanism: Nucleophilic addition to C=N bond.

The Strecker reaction builds the amino acid skeleton directly from a ketone-derived imine (ketimine). This is the most direct route but historically the most difficult due to the low reactivity of ketimines compared to aldimines.

Modern Protocol: Use of chiral thiourea organocatalysts or Gadolinium (Gd) complexes to activate the ketimine.

  • Substrate: N-protecting group is crucial (e.g., Benzhydryl or Boc).

  • Cyanide Source: TMSCN is preferred over HCN for safety and solubility.

  • Conversion to Ester: The resulting

    
    -aminonitrile requires acid-catalyzed alcoholysis (Pinner reaction conditions: HCl/MeOH) to yield the ester.
    

Comparative Data Analysis

FeatureMaruoka PTC (Strategy A)Pd-Allylation (Strategy B)Strecker (Strategy C)
Primary Bond Formed C(

)–C(Alkyl)
C(

)–C(Allyl)
C(

)–CN
Substrate Class Glycine/Alanine Schiff BaseAzlactone (Oxazolone)Ketimine
Catalyst Type Chiral Ammonium Salt (Metal-Free)Pd(0) + Chiral LigandThiourea / Gd / Al
Typical Yield 85–98%80–95%70–90%
Typical ee 90–99%85–96%80–95%
Scalability High (Industrial standard)Moderate (Cost of Pd)High (Cheap reagents)
Limitation Requires activated electrophiles (halides)Restricted to allylic side chainsNitrile hydrolysis can be harsh

References

  • Ooi, T., & Maruoka, K. (1999).[3] Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of

    
    -Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520. Link
    
  • Trost, B. M., & Ariza, X. (1997). Catalytic Enantioselective Alkylation of Azlactones with Allylic Carbonates. Journal of the American Chemical Society, 119(43), 10565–10566. Link

  • Vachal, P., & Jacobsen, E. N. (2000).[4] Enantioselective Catalytic Addition of HCN to Ketoimines. Catalytic Synthesis of Quaternary Amino Acids. Organic Letters, 2(6), 867–870.[4] Link

  • Ooi, T., Kameda, M., & Maruoka, K. (2003). Asymmetric Synthesis of

    
    -Dialkyl-
    
    
    -amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 125(17), 5139–5151. Link
  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[5] Journal of the American Chemical Society, 126(46), 15044–15045. Link

synthesis of chiral alpha,alpha-disubstituted amino acids

Technical Guide: Synthesis of Chiral -Disubstituted Amino Acids

Executive Summary

The synthesis of




This guide provides a rigorous technical analysis of the two most robust methodologies for constructing these challenging tetrasubstituted stereocenters: Self-Regeneration of Stereocenters (SRS) and Asymmetric Phase-Transfer Catalysis (PTC) .

Structural Significance & Pharmacological Utility[1][2]

The introduction of a second alkyl group at the

Thorpe-Ingold effect




Key Advantages in Drug Development:
  • Metabolic Stability: The absence of an

    
    -proton prevents racemization and blocks the mechanism of action for many proteases/peptidases.
    
  • Conformational Control:

    
    -Methylated amino acids (e.g., Aib, 
    
    
    -methylalanine) are strong helix inducers.
  • Lipophilicity: Increased hydrophobic surface area improves membrane permeability.

The Synthetic Challenge: Quaternary Stereocenters

Constructing a quaternary stereocenter is inherently more difficult than a tertiary one due to significant steric repulsion between the incoming electrophile and the trisubstituted enolate. Furthermore, standard enantioselective methods (like asymmetric hydrogenation) are often ineffective for tetrasubstituted olefins.

To overcome this, two dominant strategies have emerged:

  • Chiral Memory (SRS): Using the original stereocenter to generate a temporary second stereocenter, which then directs the reconstruction of the quaternary center (Seebach's method).

  • Chiral Catalysis (PTC): Using a chiral external catalyst to shield one face of an achiral enolate substrate (Maruoka/O'Donnell method).

Method A: Self-Regeneration of Stereocenters (SRS)[3][4]

Developed by Dieter Seebach , this method is the "gold standard" for modifying existing chiral amino acids (e.g., Proline, Alanine). The core concept relies on a "pivot" mechanism.

The Mechanism[1][5]
  • Condensation: The amino acid condenses with an aldehyde (e.g., pivalaldehyde) to form an acetal (oxazolidinone). This creates a second stereocenter.[1]

  • Enolization: Treatment with a strong base (LDA) destroys the original

    
    -stereocenter, generating a planar enolate.
    
  • Memory: The second stereocenter (the acetal) remains intact and dictates the facial selectivity of the incoming electrophile.

  • Regeneration: Hydrolysis removes the auxiliary, yielding the

    
    -disubstituted amino acid.
    
Visualization: SRS Pathway

SRS_PathwayStartL-Proline(Original Chiral Center)AcetalOxazolidinone(2nd Center Formed)Start->AcetalPivalaldehydeAcid Cat.EnolateLi-Enolate(Original Center Destroyed)Acetal->EnolateLDA, -78°CAlkylationAlkylated Adduct(Quaternary Center)Enolate->AlkylationElectrophile (R-X)Steric ControlProductα-Alkyl Proline(Target)Alkylation->ProductHydrolysis(Acidic)

Figure 1: The Seebach SRS principle applied to Proline. The acetal stereocenter directs the alkylation, regenerating chirality.

Method B: Asymmetric Phase-Transfer Catalysis (PTC)

For de novo synthesis (starting from achiral glycine equivalents), Asymmetric PTC is superior. Pioneered by O'Donnell and perfected by Maruoka , this method uses chiral quaternary ammonium salts.

The Mechanism[1][5]
  • Substrate: A glycine Schiff base ester (lipophilic) is used.

  • Interface: An aqueous base (KOH) generates the enolate at the interface.

  • Ion Pairing: The chiral quaternary ammonium cation (

    
    ) extracts the enolate into the organic phase.
    
  • Shielding: The bulky, chiral structure of the catalyst (often binaphthyl-derived) blocks one face of the enolate, forcing the alkyl halide to attack from the opposite side.

Visualization: Maruoka PTC Cycle

PTC_CycleSchiffGlycine Schiff Base(Achiral)InterfaceInterface(Aq. KOH / Toluene)Schiff->InterfaceDeprotonationIonPairChiral Ion Pair[Enolate⁻ Q*⁺]Interface->IonPairCatalyst (Q*X) ExtractionProductAlkylated Imine(Chiral)IonPair->ProductR-X (Alkylation)Product->SchiffCatalyst Regeneration

Figure 2: Catalytic cycle of Maruoka phase-transfer alkylation. The chiral catalyst facilitates the reaction in the organic phase.

Experimental Protocols

Protocol A: Synthesis of -Methyl-Proline (SRS Method)

Based on Seebach et al., J. Am. Chem. Soc. 1983.

Reagents: L-Proline, Pivalaldehyde, LDA (Lithium Diisopropylamide), Methyl Iodide.

  • Acetal Formation:

    • Reflux L-Proline (10 g) with pivalaldehyde (1.5 eq) in pentane using a Dean-Stark trap and catalytic TsOH.

    • Result:cis-oxazolidinone (single diastereomer).

  • Enolization:

    • Cool a solution of the oxazolidinone (1.0 eq) in dry THF to -78°C under Argon.

    • Add LDA (1.1 eq) dropwise over 20 mins. The solution will turn yellow/orange.

    • Critical: Maintain -78°C to prevent decomposition.

  • Alkylation:

    • Add Methyl Iodide (1.5 eq) slowly.

    • Stir at -78°C for 2 hours, then allow to warm to -30°C overnight.

    • Quench with sat.

      
      .[2]
      
  • Hydrolysis:

    • Reflux the alkylated intermediate in 6N HCl for 12 hours.

    • Purify via ion-exchange chromatography (Dowex 50).

Validation:

  • 
     NMR:  Disappearance of the 
    
    
    -proton signal.
  • Optical Rotation: Compare

    
     with literature values to confirm enantiopurity.
    
Protocol B: Synthesis of -Benzyl-Alanine (Maruoka PTC)

Based on Ooi & Maruoka, J. Am. Chem. Soc. 2003.

Reagents:

  • Setup:

    • Dissolve the alanine Schiff base (1.0 mmol) and Maruoka catalyst (0.01 mmol) in Toluene (3 mL).

    • Cool to 0°C.

  • Reaction:

    • Add Benzyl Bromide (1.2 mmol).

    • Add 50% aqueous KOH (3 eq) vigorously.

    • Stir at 0°C for 4-8 hours. High stirring rate is essential for phase transfer.

  • Workup:

    • Separate phases. Wash organic layer with water and brine.

    • Concentrate and hydrolyze the imine with 1N HCl in THF (room temp, 1h).

  • Purification:

    • Extract the benzophenone byproduct with ether.

    • Basify the aqueous layer to precipitate the amino acid ester or purify by column chromatography.

Comparative Data Analysis

FeatureSeebach SRSMaruoka PTC
Starting Material Chiral Amino Acid (Pool)Achiral Glycine/Alanine
Stereocontrol Source Internal (Substrate control)External (Catalyst control)
Scalability Moderate (Stoichiometric auxiliary)High (Catalytic, <1 mol%)
Reaction Conditions Cryogenic (-78°C), AnhydrousMild (0°C to RT), Aqueous/Organic
Atom Economy Low (Auxiliary is lost)High (Catalyst recycled)
Typical ee >98% (Diastereoselectivity)90-99% (Enantioselectivity)

References

  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Journal of the American Chemical Society.[3]

  • Ooi, T., & Maruoka, K. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Vogt, H., & Bräse, S. (2007). "Recent Approaches towards the Asymmetric Synthesis of

    
    -Disubstituted 
    
    
    -Amino Acids." Organic & Biomolecular Chemistry.
  • Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development.

Technical Guide: Structural Characterization of Methyl 2-amino-2-methylpentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and crystallographic characterization of Methyl 2-amino-2-methylpentanoate Hydrochloride (also known as


-methylnorvaline methyl ester hydrochloride).

Executive Summary

Methyl 2-amino-2-methylpentanoate hydrochloride is a non-proteinogenic,


-disubstituted amino acid ester. Unlike standard amino acids, the presence of a quaternary carbon at the 

-position introduces significant steric constraints, locking the backbone conformation and enhancing metabolic stability against proteolytic enzymes. This guide outlines the protocol for synthesizing X-ray quality crystals, the theoretical and observed structural parameters, and the molecular logic that makes this scaffold critical in modern peptidomimetic drug design.

Chemical Context & Significance

The Quaternary Carbon Effect

The defining feature of this molecule is the substitution of the


-hydrogen with a methyl group. In standard amino acids (e.g., Norvaline), the 

-carbon is tertiary, allowing a wide range of Ramachandran angles (

). In Methyl 2-amino-2-methylpentanoate , the

-carbon is quaternary.
  • Conformational Restriction: The steric bulk of the geminal alkyl groups restricts rotation, forcing the molecule into specific helical conformations (often

    
    -helix promoters in peptides).
    
  • Metabolic Stability: The absence of an

    
    -hydrogen prevents abstraction by transaminases, significantly increasing the half-life of drugs incorporating this moiety.
    
Chemical Identity[1][2][3]
  • IUPAC Name: Methyl 2-amino-2-methylpentanoate hydrochloride

  • Common Name:

    
    -Methylnorvaline methyl ester HCl
    
  • Formula:

    
    
    
  • Molecular Weight: 181.66 g/mol [1][2][3]

  • Key Functional Groups: Methyl ester (lipophilic), Ammonium salt (hydrophilic/ionic), Quaternary

    
    -carbon.
    

Synthesis & Crystallization Protocol

To obtain a crystal structure, one must first synthesize the hydrochloride salt in high purity. The standard Fischer esterification is modified here to accommodate the steric hindrance of the


-methyl group.
Synthesis Workflow (Anhydrous Conditions)

Reagents: 2-amino-2-methylpentanoic acid, Thionyl Chloride (


), Anhydrous Methanol.
  • Activation: Cool anhydrous methanol (20 mL/g substrate) to

    
     under 
    
    
    
    atmosphere.
  • Reagent Generation: Dropwise addition of

    
     (1.5 eq). Caution: Exothermic generation of HCl gas.
    
  • Addition: Add solid 2-amino-2-methylpentanoic acid in one portion.

  • Reflux: Heat to reflux (

    
    ) for 12–18 hours. The quaternary center slows the reaction kinetics compared to standard amino acids.
    
  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove excess 
    
    
    
    .
Crystallization for X-Ray Diffraction

Obtaining single crystals suitable for XRD requires a slow transition from solution to solid state to minimize defects.

  • Method: Vapor Diffusion (Sitting Drop or Layering).

  • Solvent System: Methanol (Good solvent) / Diethyl Ether (Anti-solvent).

  • Protocol:

    • Dissolve 50 mg of the crude HCl salt in minimal warm methanol (

      
       mL).
      
    • Filter through a 0.2

      
       PTFE syringe filter into a narrow vial.
      
    • Carefully layer diethyl ether (

      
       mL) on top of the methanol solution. Do not mix.
      
    • Seal and store at

      
       undisturbed for 3–5 days.
      
    • Result: Colorless prismatic crystals form at the interface.

Structural Analysis & Crystallography[6][7]

Visualizing the Workflow

The following diagram illustrates the logical flow from chemical synthesis to structural elucidation.

G Start Start: 2-amino-2-methylpentanoic acid React Reaction: SOCl2 / MeOH (Reflux 18h) Start->React Esterification Isolate Isolation: Crude HCl Salt React->Isolate Evaporation Cryst Crystallization: MeOH/Ether Layering Isolate->Cryst Vapor Diffusion XRD X-Ray Diffraction: Data Collection Cryst->XRD Single Crystal Struct Final Structure: Orthorhombic/Monoclinic Packing XRD->Struct Refinement

Caption: Workflow for the synthesis and structural determination of sterically hindered amino acid esters.

Predicted & Observed Structural Features

Based on the crystallographic data of homologous


-disubstituted amino esters (e.g., 

-methylalanine), the following structural parameters are characteristic of this class.
A. Crystal Packing (The Ionic Lattice)

The structure does not exist as discrete neutral molecules but as an ionic lattice of anilinium-like cations and chloride anions .

  • Space Group: Typically centrosymmetric (e.g.,

    
     or 
    
    
    
    ) for racemate; Non-centrosymmetric (
    
    
    ) for the pure enantiomer.
  • Chloride Bridging: The

    
     ion acts as a hydrogen bond acceptor hub, typically accepting 3 H-bonds from the ammonium group (
    
    
    
    ).
    • Distance (

      
      ): 
      
      
      
      .
    • Geometry: Tripodal anchoring stabilizes the cation position.

B. Molecular Conformation[4]
  • Torsion Angles: The

    
     (N-C
    
    
    
    -C') and
    
    
    (C
    
    
    -C'-O) angles are severely restricted.
    • Typical

      
       values: 
      
      
      
      to
      
      
      (Helical region).
    • The extended

      
      -sheet conformation (
      
      
      
      ) is sterically forbidden by the
      
      
      -methyl group colliding with the carbonyl oxygen.
  • Ester Planarity: The ester group (

    
    ) adopts a cis or trans conformation (usually trans, torsion 
    
    
    
    ) relative to the
    
    
    bond to minimize dipole repulsion.
Representative Crystallographic Data Table

Note: These values represent the typical range for


-methyl amino acid ester hydrochlorides derived from high-resolution studies of the homologous series.
ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic or OrthorhombicCommon for organic salts
Space Group

(Racemic)
Favored packing for centrosymmetric pairs
Z (Units/Cell) 4Standard packing density
Bond Length (

)

Slightly elongated due to steric crowding
Bond Angle (

)

Tetrahedral distortion from bulk
H-Bond (

)

Strong electrostatic interaction

Pharmaceutical Applications & QSAR

The structural rigidity of methyl 2-amino-2-methylpentanoate hydrochloride is its primary asset in drug development.

Peptidomimetics

In peptide design, replacing a native amino acid with this scaffold induces a "kink" or helical turn.

  • Mechanism: The "Thorpe-Ingold" effect (gem-dimethyl effect) reduces the entropic penalty of folding.

  • Result: It stabilizes

    
    -helices or 
    
    
    
    -helices, improving receptor binding affinity.
Stability Logic

Stability Substrate Methyl 2-amino-2-methylpentanoate Mechanism Steric Blockade: Alpha-Methyl group blocks active site access Substrate->Mechanism Encounter Enzyme Proteolytic Enzyme (e.g., Trypsin/Chymotrypsin) Enzyme->Mechanism Outcome Increased Metabolic Half-Life Mechanism->Outcome

Caption: Mechanism of metabolic stabilization via steric hindrance.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229526, 2-Amino-2-methylpentanoic acid. Retrieved from [Link]

  • Synthesis Methodology

    • Li, J., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4). (Describes the TMSCl/MeOH esterification protocol applicable to hindered amino acids). Retrieved from [Link]

  • Conform

    
    -Disubstituted Amino Acids: 
    
    • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. (Establishes the

      
      -helical preference for 
      
      
      
      -methylated derivatives). Retrieved from [Link]
  • Crystallographic Reference Standards

    • Toniolo, C., et al. (1993). Structure and conformation of alpha-methylated amino acid derivatives. Biopolymers.[4] (Seminal work on the X-ray structures of this class).

Sources

The Architect’s Guide to Alpha-Amino Acid Esters: From Fischer Distillation to Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-amino acid esters are the silent workhorses of peptide chemistry and modern therapeutics. Originally developed in the late 19th century to solve the "zwitterion problem" of protein analysis, these compounds have evolved into critical intermediates for solid-phase peptide synthesis (SPPS) and bioavailability-enhancing prodrugs. This guide deconstructs the history, synthetic causality, and therapeutic application of amino acid esters, providing validated protocols for the bench scientist.

Part 1: The Historical Genesis – Solving the Volatility Paradox

Before the era of chromatography, early protein chemists faced a fundamental physical barrier: amino acids are zwitterions. Their dipolar nature (


) results in extremely high melting points and non-volatility, rendering standard purification methods like distillation impossible.

The Fischer Breakthrough (1901) While Theodor Curtius first synthesized amino acid esters in 1883, it was Emil Fischer who weaponized this chemistry in 1901.[1][2] Fischer realized that masking the carboxylic acid as an ester eliminated the zwitterionic character, lowering the boiling point significantly. This allowed him to separate amino acids from protein hydrolysates via fractional distillation under reduced pressure , a method that defined protein chemistry for decades.[1][2]

Diagram 1: The Logic of Fischer Separation

This diagram illustrates the physical chemistry shift that allowed Fischer to isolate amino acids.

FischerLogic Zwitterion Free Amino Acid (Zwitterionic Solid) Barrier High Lattice Energy Non-Volatile Zwitterion->Barrier Esterification Fischer Esterification (HCl/ROH) Zwitterion->Esterification Chemical Modification Ester Amino Acid Ester (Uncharged Liquid) Esterification->Ester Masks Charge Distillation Fractional Distillation (Reduced Pressure) Ester->Distillation Volatile Species Discovery Isolation of Proline, Valine, Hydroxyproline Distillation->Discovery Separation

Caption: Fischer's workflow converted non-volatile zwitterions into distillable esters, enabling the discovery of new amino acids.

Part 2: Synthetic Methodologies & Mechanistic Causality

Modern synthesis has moved beyond Fischer's gaseous HCl method. The choice of esterification protocol depends heavily on the scale, the alcohol used, and the sensitivity of the side chain.

Comparative Analysis of Synthetic Routes
MethodReagentsMechanism DriverBest ForTechnical Drawback
Classic Fischer Dry HCl gas, Alcohol, RefluxLe Chatelier’s Principle (Mass action)Simple methyl/ethyl estersHandling dangerous HCl gas; hygroscopic product.
Brenner-Huber

, Alcohol
In-situ HCl generation + Water scavengingMethyl/Ethyl esters; High throughputHighly exothermic;

off-gassing.
Dean-Stark PTSA, Alcohol, TolueneAzeotropic water removalBenzyl/bulky estersRequires high boiling point; thermal stress.
Steglich DCC/DMAP, AlcoholCarbodiimide activationAcid-sensitive substratesFormation of DCU byproduct; expensive.
Deep Dive: The Brenner-Huber Method (Thionyl Chloride)

First described by Brenner and Huber in 1953 , this is the gold standard for preparing methyl and ethyl esters.

The Causality of Conditions:

  • Temperature Control (

    
     start):  The reaction between 
    
    
    
    and methanol is violently exothermic. Adding
    
    
    dropwise at
    
    
    prevents "bumping" and uncontrolled boiling.
  • In-situ Activation:

    
     reacts with methanol to form a sulfite intermediate and HCl. The amino acid carboxylic group is activated (likely via an acyl chloride or mixed anhydride intermediate) and then attacked by the alcohol.
    
  • Water Scavenging:

    
     consumes water produced during esterification, driving the equilibrium forward without needing physical water removal.
    
Diagram 2: Thionyl Chloride Activation Mechanism

Visualizing the activation pathway in the Brenner-Huber protocol.

BrennerHuber Reagents Amino Acid + SOCl2 + MeOH Activation Active Intermediate (Acyl Chloride / Sulfite) Reagents->Activation 0°C Addition Byproducts Byproducts (SO2 gas + HCl) Activation->Byproducts Elimination Product Amino Acid Methyl Ester HCl Salt Activation->Product Reflux/Attack by MeOH

Caption: The SOCl2 method drives esterification by chemically consuming water and generating the acid catalyst in situ.

Part 3: The Pivot to Therapeutics (Prodrugs)

In the late 20th century, the utility of amino acid esters shifted from synthesis intermediates to prodrug design . Many antiviral and antihypertensive drugs have poor oral bioavailability due to low lipophilicity or lack of specific transporters.

The "Trojan Horse" Strategy: By esterifying a drug with an amino acid (e.g., Valine), the molecule mimics a dietary nutrient. This allows it to be actively transported across the intestinal epithelium via the PEPT1 transporter , which normally handles dipeptides. Once inside the blood, ubiquitous esterases hydrolyze the bond, releasing the active drug.

Case Study: Valacyclovir

  • Parent Drug: Acyclovir (poor oral bioavailability ~15-20%).

  • Prodrug: Valacyclovir (L-valyl ester of acyclovir).

  • Result: Bioavailability increases to ~54% because the valine moiety targets the PEPT1 transporter.

Diagram 3: The Prodrug Bioactivation Pathway

Tracing the path of an amino acid ester prodrug from ingestion to activity.

ProdrugPath Prodrug Valacyclovir (Valine Ester) GutLumen Intestinal Lumen Prodrug->GutLumen Transporter PEPT1 Transporter (Active Uptake) GutLumen->Transporter Mimics Dipeptide Blood Systemic Circulation Transporter->Blood Enzyme Valacyclovir Hydrolase (Esterase) Blood->Enzyme Metabolism ActiveDrug Acyclovir (Active Antiviral) Enzyme->ActiveDrug Hydrolysis Nutrient L-Valine (Recycled) Enzyme->Nutrient

Caption: Valacyclovir exploits the PEPT1 transporter for uptake before enzymatic hydrolysis releases the active drug.

Part 4: Validated Experimental Protocols

Protocol A: Methyl Ester Synthesis (Brenner-Huber Method)

Use this for converting free amino acids to methyl/ethyl esters efficiently.

Reagents:

  • L-Amino Acid (10 mmol)

  • Thionyl Chloride (

    
    ) (11-12 mmol)
    
  • Methanol (anhydrous, 20 mL)

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a drying tube (CaCl2). Place in an ice-water bath (

    
    ).
    
  • Solvent Charge: Add 20 mL anhydrous methanol.

  • Activation (Critical): Add

    
     dropwise via syringe over 10 minutes. Caution: Exothermic evolution of HCl gas. Stir for 10 minutes at 
    
    
    
    .
  • Addition: Add the solid amino acid in one portion.

  • Reaction: Remove the ice bath. Stir at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

  • Self-Validation Check: Spot an aliquot on TLC (n-butanol/acetic acid/water 4:1:1). The starting material (low Rf) should disappear, replaced by the ester (higher Rf, ninhydrin positive).

  • Workup: Concentrate in vacuo to remove solvent and excess HCl. Add diethyl ether to induce crystallization of the hydrochloride salt. Filter and dry.

Protocol B: Benzyl Ester Synthesis (Dean-Stark Method)

Use this for high-boiling alcohols where water removal is the limiting factor.

Reagents:

  • L-Amino Acid (10 mmol)

  • Benzyl Alcohol (50 mmol, excess)

  • p-Toluenesulfonic acid monohydrate (PTSA) (11 mmol)

  • Toluene (50 mL) or Benzene (if permitted)

Step-by-Step:

  • Setup: Equip a 250 mL RBF with a Dean-Stark trap and a reflux condenser.

  • Charge: Add amino acid, PTSA, benzyl alcohol, and toluene.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). The solvent vapor will carry water into the trap.
    
  • Monitoring: Continue reflux until water ceases to accumulate in the trap (usually 5-12 hours). The solution should become clear.

  • Workup: Cool to room temperature. Add diethyl ether. The product usually precipitates as the PTSA salt. Recrystallize from ethanol/ether.

References

  • Fischer, E. (1901). Über die Hydrolyse des Caseins durch Salzsäure. Zeitschrift für physiologische Chemie.[3]

  • Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115.

  • Curtius, T. (1883). Ueber Glycocolläther. Berichte der deutschen chemischen Gesellschaft, 16(1), 753-757.

  • Anand, B. S., et al. (2003). Amino acid prodrugs of acyclovir as potential antiviral agents. Current Opinion in Investigational Drugs.

  • Han, H. K., & Amidon, G. L. (2000). Targeted prodrug design to optimize drug delivery.[4] AAPS PharmSci.

Sources

biological precursors of 2-amino-2-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Precursors of 2-Amino-2-methylpentanoic Acid

Authored by a Senior Application Scientist

Foreword: Unraveling the Origins of a Non-Standard Amino Acid

In the landscape of metabolic engineering and drug development, non-standard amino acids represent a frontier of untapped potential. 2-Amino-2-methylpentanoic acid, a methylated analogue of the essential amino acid isoleucine, presents a compelling case for investigation. While not one of the canonical twenty amino acids incorporated into proteins, its unique structure suggests potential applications in peptide synthesis, as a metabolic probe, or as a building block for novel pharmaceuticals. This guide provides a deep dive into the probable , grounding our exploration in the well-established pathways of branched-chain amino acid biosynthesis. For researchers and drug development professionals, understanding the biosynthetic origins of this molecule is the first critical step toward harnessing its potential. We will proceed with the scientifically supported hypothesis that the precursors of 2-amino-2-methylpentanoic acid are rooted in the isoleucine biosynthesis pathway, a cornerstone of microbial and plant metabolism.

I. The Isoleucine Biosynthesis Pathway: A Primary Source of Precursors

The biosynthesis of L-isoleucine is a five-step enzymatic pathway that originates from L-threonine.[1][2] This pathway is entwined with the biosynthesis of other branched-chain amino acids, namely valine and leucine.[3] The initial and committed step in isoleucine synthesis is the conversion of L-threonine to α-ketobutyrate (also known as 2-oxobutanoate), which serves as a key biological precursor.[4][5]

A. The Gateway Precursor: L-Threonine

L-threonine, an essential amino acid in its own right, is the primary substrate for the isoleucine biosynthesis pathway.[2] It is synthesized from aspartate in a multi-enzyme cascade.[2] The availability of L-threonine is a critical control point for the entire downstream pathway.

The first enzymatic reaction is the deamination of L-threonine, catalyzed by the enzyme threonine deaminase (also known as threonine dehydratase).[1][2] This reaction is a pivotal regulatory point in the pathway. The activity of threonine deaminase is subject to feedback inhibition by the end-product, L-isoleucine.[1][6] This allosteric regulation ensures that the cell does not overproduce isoleucine when it is already abundant.[6][7]

B. The Central Intermediate: α-Ketobutyrate (2-Oxobutanoate)

The product of the threonine deaminase reaction, α-ketobutyrate , is a crucial intermediate. It is not only a precursor for isoleucine but is also involved in the metabolism of other amino acids like glycine, cysteine, and methionine.[8][9] Its role extends to the transsulfuration pathway, which is vital for the synthesis of the antioxidant glutathione.[8][10]

In the context of isoleucine synthesis, α-ketobutyrate undergoes a condensation reaction with pyruvate, catalyzed by acetohydroxy acid synthase (AHAS) .[11] This enzyme is also a key player in the biosynthesis of valine and leucine, where it catalyzes the condensation of two pyruvate molecules.[12]

C. Downstream Pathway to Isoleucine

Following the formation of α-acetolactate from α-ketobutyrate and pyruvate, a series of three more enzymatic reactions lead to the synthesis of L-isoleucine:

  • Isomeroreductase: This enzyme catalyzes the conversion of α-aceto-α-hydroxybutyrate to α,β-dihydroxy-β-methylvalerate.

  • Dehydratase: This enzyme removes a water molecule to form α-keto-β-methylvalerate.[13]

  • Transaminase: In the final step, a transaminase transfers an amino group from another amino acid (often glutamate) to α-keto-β-methylvalerate, yielding L-isoleucine.[11]

While 2-amino-2-methylpentanoic acid is not the direct product of this pathway, it is highly probable that its biological precursors are L-threonine and α-ketobutyrate. The additional methyl group at the alpha-carbon could be introduced through a subsequent modification of an intermediate in this pathway, potentially by a methyltransferase enzyme.

Biosynthetic Pathway of Isoleucine Precursors

Isoleucine_Biosynthesis Threonine L-Threonine alphaKetobutyrate α-Ketobutyrate Threonine->alphaKetobutyrate Threonine Deaminase (ilvA) alphaAcetoalphaHydroxybutyrate α-Aceto-α-hydroxybutyrate alphaKetobutyrate->alphaAcetoalphaHydroxybutyrate Acetohydroxy Acid Synthase (ilvBN) Pyruvate Pyruvate Pyruvate->alphaAcetoalphaHydroxybutyrate alphaBetaDihydroxyBetaMethylvalerate α,β-Dihydroxy-β-methylvalerate alphaAcetoalphaHydroxybutyrate->alphaBetaDihydroxyBetaMethylvalerate Acetohydroxy Acid Isomeroreductase (ilvC) alphaKetoBetaMethylvalerate α-Keto-β-methylvalerate alphaBetaDihydroxyBetaMethylvalerate->alphaKetoBetaMethylvalerate Dihydroxy Acid Dehydratase (ilvD) Isoleucine L-Isoleucine alphaKetoBetaMethylvalerate->Isoleucine Branched-Chain Amino Acid Aminotransferase (ilvE)

Caption: The biosynthetic pathway of L-isoleucine from L-threonine.

II. Experimental Protocols for Precursor Identification and Quantification

To empirically validate the presence and quantify the levels of the proposed biological precursors, a robust experimental workflow is essential. The following protocols provide a framework for the extraction and analysis of L-threonine and α-ketobutyrate from microbial or plant cell cultures.

A. Sample Preparation and Precursor Extraction

Objective: To efficiently extract intracellular metabolites, including L-threonine and α-ketobutyrate, from cell cultures.

Methodology:

  • Cell Harvesting: Rapidly harvest cells from the culture medium by centrifugation at 4°C to quench metabolic activity.

  • Washing: Wash the cell pellet with a cold, sterile saline solution to remove extracellular contaminants.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water (40:40:20 v/v/v).

    • Incubate the mixture at -20°C for at least 30 minutes to precipitate proteins and macromolecules.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted amino and keto acids must be derivatized to increase their volatility. A common method is two-step derivatization:

    • Oximation: React the extract with methoxyamine hydrochloride in pyridine to protect carbonyl groups.

    • Silylation: React the oximated extract with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl and amino groups.

B. Analytical Techniques for Quantification

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: Separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • Application: Quantification of underivatized amino acids like L-threonine.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a detector (e.g., a UV-Vis detector after pre-column derivatization with o-phthalaldehyde (OPA), or a mass spectrometer).

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.

  • Application: Simultaneous quantification of a wide range of metabolites, including derivatized amino acids and keto acids.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).

Experimental Workflow for Precursor Analysis

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Processing CellCulture Cell Culture Harvesting Cell Harvesting (Centrifugation) CellCulture->Harvesting Extraction Metabolite Extraction (Cold Solvent) Harvesting->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Identification Peak Identification HPLC->Identification GCMS->Identification Quantification Quantification (Standard Curves) Identification->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis

Caption: A generalized workflow for the analysis of biological precursors.

III. Quantitative Data Summary

The following table provides a representative example of quantitative data that could be obtained from the analysis of intracellular precursor concentrations in a microbial culture engineered for amino acid production. The values are hypothetical and for illustrative purposes.

PrecursorWild-Type Strain (µmol/g dry cell weight)Engineered Strain (µmol/g dry cell weight)Analytical Method
L-Threonine 15.2 ± 2.145.8 ± 5.3HPLC-MS
α-Ketobutyrate 3.7 ± 0.812.1 ± 1.9GC-MS

IV. Conclusion and Future Directions

This guide has elucidated the primary by drawing a strong parallel with the L-isoleucine biosynthesis pathway. The foundational roles of L-threonine and α-ketobutyrate have been established, and a robust experimental framework for their identification and quantification has been provided.

For researchers and drug development professionals, the path forward involves several key areas of investigation:

  • Identification of the Methylating Enzyme: The central unresolved question is the identity of the enzyme responsible for the methylation at the α-carbon. A search for novel methyltransferases in organisms known to produce similar methylated compounds is a logical next step.

  • Metabolic Engineering: With a deeper understanding of the biosynthetic pathway, metabolic engineering strategies can be employed to overproduce 2-amino-2-methylpentanoic acid. This could involve the overexpression of key enzymes in the isoleucine pathway and the introduction of the putative methyltransferase.

  • Elucidation of Biological Activity: A thorough investigation into the biological activities of 2-amino-2-methylpentanoic acid is warranted to uncover its potential therapeutic applications.

By building upon the foundational knowledge presented in this guide, the scientific community can move closer to unlocking the full potential of this intriguing non-standard amino acid.

References

  • Patrick, W. M., Quandt, E. M., Swartzlander, D. B., & Matsumura, I. (2020). Underground isoleucine biosynthesis pathways in E. coli. eLife, 9, e59488. [Link]

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  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

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A Technical Guide to the Theoretical Conformational Analysis of Methyl 2-Amino-2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For drug discovery and development professionals, a thorough understanding of the conformational landscape of a lead compound is paramount. This guide provides an in-depth technical overview of the theoretical methods used to perform a comprehensive conformational analysis of methyl 2-amino-2-methylpentanoate, a non-proteinogenic α,α-disubstituted amino acid ester. We will explore a multi-faceted computational approach, beginning with an expansive search of the conformational space using molecular mechanics, followed by a refinement of low-energy structures with Density Functional Theory (DFT). This guide will delve into the critical influence of intramolecular hydrogen bonding and solvent effects on conformational stability. Furthermore, we will outline the protocols for validating these theoretical findings against experimental data, ensuring a robust and reliable conformational model. This document is intended for researchers, scientists, and professionals in drug development seeking to apply computational chemistry to elucidate the structure-activity relationships of novel chemical entities.

Introduction: The Significance of Conformational Analysis in Drug Development

The spatial arrangement of atoms in a molecule, its conformation, dictates its shape, polarity, and the way it interacts with biological targets such as enzymes and receptors. For medicinal chemists and drug development scientists, understanding the accessible conformations of a molecule is a critical step in rational drug design. Non-proteinogenic amino acids, such as methyl 2-amino-2-methylpentanoate, are of particular interest as they can introduce unique structural constraints and functionalities into peptide-based therapeutics or act as standalone pharmacophores.

The α,α-disubstitution in methyl 2-amino-2-methylpentanoate, with both a methyl and a propyl group at the alpha-carbon, significantly restricts the conformational freedom compared to its proteinogenic counterparts.[1][2] This inherent rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. A comprehensive theoretical conformational analysis allows for the identification of the most stable, low-energy conformers, providing invaluable insights into the molecule's bioactive conformation.

This guide will present a systematic and validated workflow for the theoretical conformational analysis of methyl 2-amino-2-methylpentanoate, emphasizing the causal relationships between computational choices and the accuracy of the results.

The Computational Workflow: A Multi-Step Approach to Unraveling Conformational Landscapes

A robust theoretical conformational analysis is not a single calculation but a multi-step process. The overarching strategy is to first broadly and efficiently explore the vast conformational space and then to refine the most promising candidates with higher-level, more accurate methods.[3]

G cluster_0 Initial Exploration cluster_1 Refinement and Analysis cluster_2 Environmental Effects and Validation A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B Broad sampling of torsional space C Clustering and Selection of Low-Energy Conformers B->C Generation of numerous potential conformers D Density Functional Theory (DFT) Geometry Optimization C->D Selection of representative low-energy structures E Calculation of Relative Energies and Population Analysis D->E Accurate energy and geometry determination F Solvent Modeling E->F Assessment of conformational stability in solution G Comparison with Experimental Data (NMR, X-ray) F->G Validation of theoretical model

Caption: A typical workflow for theoretical conformational analysis.

Initial Exploration: Molecular Mechanics (MM) Conformational Search

The first step is to generate a diverse set of initial conformations. This is typically achieved using a molecular mechanics (MM) force field. MM methods are computationally inexpensive, making them ideal for exploring the large conformational space arising from the rotation of multiple single bonds.[3]

Protocol 1: Molecular Mechanics Conformational Search

  • Input Structure Preparation: Generate an initial 3D structure of methyl 2-amino-2-methylpentanoate using a molecular builder.

  • Force Field Selection: Choose a suitable force field. For a novel molecule like this, a general-purpose force field such as the Merck Molecular Force Field (MMFF94) or a member of the AMBER or CHARMM families is a good starting point.[4][5] If parameters for the α,α-disubstituted amino acid ester are not available, they may need to be developed by analogy to existing parameters or through quantum mechanical calculations.[6][7]

  • Conformational Search Algorithm: Employ a systematic or stochastic search algorithm.

    • Systematic Search: This involves rotating each rotatable bond by a defined increment. This method is thorough but can be computationally expensive for molecules with many rotatable bonds.

    • Stochastic/Monte Carlo Search: This involves random rotations of bonds and acceptance of new conformations based on their energy. This is often more efficient for flexible molecules.

  • Energy Minimization: Each generated conformation should be subjected to energy minimization to find the nearest local minimum on the potential energy surface.

  • Output: A large collection of low-energy conformers.

Refinement: Density Functional Theory (DFT) Calculations

The conformers generated from the MM search are then subjected to more accurate quantum mechanical calculations, typically using Density Functional Theory (DFT). DFT provides a much better description of electronic effects, including intramolecular hydrogen bonding, which are crucial for determining the relative stability of conformers.[8]

Protocol 2: DFT Geometry Optimization and Energy Calculation

  • Selection of Conformers: From the MM search, select a set of unique, low-energy conformers (e.g., within 10-15 kcal/mol of the global minimum) for DFT calculations.

  • Level of Theory and Basis Set Selection:

    • Functional: A hybrid functional such as B3LYP is a common and reliable choice. For systems where dispersion forces are important, a dispersion-corrected functional like B3LYP-D3 or a functional from the M06 family is recommended.

    • Basis Set: A Pople-style basis set such as 6-31G(d) is often a good starting point for geometry optimizations. For more accurate single-point energy calculations, a larger basis set like 6-311+G(d,p) is preferable.

  • Geometry Optimization: Perform a full geometry optimization for each selected conformer.

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation: For the most accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set.

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) based on their relative Gibbs free energies.

Key Structural Determinants of Methyl 2-Amino-2-Methylpentanoate Conformation

The conformational landscape of methyl 2-amino-2-methylpentanoate is primarily defined by the rotation around several key single bonds.

G cluster_0 Key Dihedral Angles cluster_1 Stabilizing Interactions A ψ (N-Cα-C(O)-O) E Intramolecular H-Bond (NH2···O=C) A->E Influences H-bond formation B ω (Cα-C(O)-O-CH3) B->E Modulates H-bond strength C χ1 (N-Cα-Cβ-Cγ) F Steric Hindrance C->F Major steric factor D χ2 (Cα-Cβ-Cγ-Cδ) D->F Contributes to side-chain conformation

Caption: Key dihedral angles and stabilizing interactions in methyl 2-amino-2-methylpentanoate.

Intramolecular Hydrogen Bonding

A crucial factor governing the conformational preference of amino acids and their esters is the formation of intramolecular hydrogen bonds.[9] In methyl 2-amino-2-methylpentanoate, a hydrogen bond can form between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the ester group. This interaction creates a pseudo-five-membered ring and significantly stabilizes the conformer. The strength of this hydrogen bond is dependent on the N-Cα-C(O)-O (ψ) dihedral angle.

Rotational Barriers

The rotation around the Cα-C(O) and C(O)-O bonds is not free and is hindered by rotational energy barriers. The barrier to rotation around the C(O)-O bond in esters is influenced by resonance stabilization of the planar ester group.[10] The barrier around the Cα-C(O) bond is influenced by steric interactions between the substituents on the α-carbon and the ester group. For ethane, a simple analogue for single bond rotation, the rotational barrier is approximately 2.9 kcal/mol.[11] In more complex systems like our target molecule, these barriers will be different and can be calculated by performing a relaxed potential energy surface (PES) scan.

Protocol 3: Potential Energy Surface (PES) Scan

  • Define the Scan Coordinate: Select the dihedral angle of interest (e.g., ψ or ω).

  • Perform a Relaxed Scan: At a chosen level of theory (e.g., B3LYP/6-31G(d)), systematically vary the selected dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometrical parameters to relax at each step.

  • Plot the PES: Plot the relative energy as a function of the dihedral angle to visualize the energy minima and the transition states (rotational barriers).

The Influence of the Environment: Solvent Effects

The conformational analysis performed in the gas phase provides insight into the intrinsic properties of the molecule. However, in biological systems and in most experimental conditions, the molecule is in solution. The solvent can have a profound effect on the conformational equilibrium.[8][12][13]

Polar solvents will preferentially stabilize conformers with larger dipole moments. In the case of methyl 2-amino-2-methylpentanoate, conformers with an extended structure and a larger dipole moment may be more stabilized in polar solvents compared to the gas phase, where conformers with intramolecular hydrogen bonds (which often have smaller dipole moments) are favored.

Protocol 4: Incorporating Solvent Effects

  • Implicit Solvent Models: The most common approach is to use an implicit or continuum solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[5] These models treat the solvent as a continuous medium with a given dielectric constant.

  • Calculation: Perform single-point energy calculations on the gas-phase optimized geometries using the chosen implicit solvent model. For higher accuracy, geometry optimizations can be performed directly in the presence of the solvent model.

  • Analysis: Compare the relative energies and Boltzmann populations of the conformers in the gas phase and in different solvents (e.g., water, methanol, chloroform) to understand the influence of the environment on the conformational landscape.

Conformer TypeGas Phase (Relative Gibbs Free Energy)Polar Solvent (Relative Gibbs Free Energy)
Intramolecularly H-bondedOften the most stableLess stabilized
Extended (no H-bond)Higher in energyMore stabilized

A Self-Validating System: Comparison with Experimental Data

A theoretical model is only as good as its ability to reproduce experimental observations. Therefore, it is crucial to validate the computational results against available experimental data.[14] For conformational analysis, NMR spectroscopy and X-ray crystallography are the primary experimental techniques.[15][16]

NMR Spectroscopy

NMR parameters such as coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) are sensitive to the conformation of a molecule in solution.

  • Coupling Constants: Three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation. By calculating the Boltzmann-averaged coupling constants from the theoretical conformer population and comparing them to the experimental values, the accuracy of the computational model can be assessed.

  • NOEs: The presence of an NOE between two protons indicates that they are close in space (typically < 5 Å). This information can be used to confirm or refute the presence of specific conformations.

X-ray Crystallography

If a crystal structure of the molecule or a closely related analogue is available, it provides a direct experimental view of the molecule's conformation in the solid state.[2] This solid-state conformation often corresponds to one of the low-energy conformers found in the gas-phase or solution-phase calculations. However, it is important to remember that crystal packing forces can influence the conformation, and the solid-state structure may not be the most populated conformer in solution.

Conclusion

The theoretical conformational analysis of methyl 2-amino-2-methylpentanoate, as outlined in this guide, provides a powerful framework for understanding its three-dimensional structure. By combining the strengths of molecular mechanics for broad conformational searching and Density Functional Theory for accurate energy refinement, a detailed picture of the conformational landscape can be constructed. The critical roles of intramolecular hydrogen bonding and solvent effects must be carefully considered to generate a model that is relevant to biological systems. Finally, validation against experimental data is an indispensable step to ensure the accuracy and predictive power of the computational model. This comprehensive approach will provide drug discovery and development professionals with the essential structural insights needed to advance their research.

References

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Methodological & Application

Methyl 2-Amino-2-Methylpentanoate Hydrochloride: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of α,α-Disubstituted Amino Acids

In the landscape of modern drug discovery and development, the pursuit of molecular complexity and conformational rigidity is paramount for enhancing therapeutic efficacy and specificity. Non-proteinogenic amino acids, particularly α,α-disubstituted variants, have emerged as invaluable chiral building blocks in this endeavor.[1][2][3] Methyl 2-amino-2-methylpentanoate hydrochloride, a chiral α,α-disubstituted amino acid ester, represents a key synthon for introducing a stereodefined quaternary center into target molecules. This structural motif imparts significant conformational constraints, which can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles.[1][3]

This technical guide provides a comprehensive overview of methyl 2-amino-2-methylpentanoate hydrochloride as a chiral building block. We will delve into its synthesis, highlighting the underlying chemical principles, and present detailed protocols for its preparation. Furthermore, we will explore its application in asymmetric synthesis, providing insights into its role in the construction of complex molecular architectures relevant to the pharmaceutical industry.

Physicochemical Properties

PropertyExpected Value/CharacteristicRationale
Appearance White to off-white crystalline solidTypical for amino acid hydrochlorides.[4]
Molecular Formula C₇H₁₆ClNO₂Based on its chemical structure.
Molecular Weight 181.66 g/mol Calculated from the molecular formula.
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol). Sparingly soluble in many organic solvents.The hydrochloride salt form enhances polarity and water solubility.
Melting Point Expected to be a relatively high-melting solid.The ionic nature of the hydrochloride salt leads to a stable crystal lattice.
Storage Store in a cool, dry place, under an inert atmosphere.The compound is likely hygroscopic and should be protected from moisture.

Synthesis of Methyl 2-Amino-2-Methylpentanoate Hydrochloride

The synthesis of methyl 2-amino-2-methylpentanoate hydrochloride typically starts from the corresponding α-amino acid, 2-amino-2-methylpentanoic acid. The primary transformation is the esterification of the carboxylic acid functional group. Two common and effective methods for this are the Fischer esterification using thionyl chloride in methanol and a milder method employing trimethylchlorosilane (TMSCl) in methanol.[5][6]

Mechanistic Rationale for Esterification Methods

1. Thionyl Chloride Method (Fischer Esterification): This is a classic and robust method for the esterification of amino acids.[5] Thionyl chloride (SOCl₂) reacts with methanol to generate hydrogen chloride (HCl) and methyl sulfite in situ. The HCl protonates the carboxylic acid of the amino acid, activating it towards nucleophilic attack by methanol. The hydrochloride salt of the amino ester is directly obtained. The reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl).

2. Trimethylchlorosilane (TMSCl) Method: This method offers a milder alternative to the thionyl chloride procedure.[6][7] TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification in a similar manner to the Fischer esterification. This method is often preferred for substrates that may be sensitive to the harsh conditions of the thionyl chloride method. The reaction can often be carried out at room temperature, and the workup is typically straightforward.[6]

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 2-Amino-2-Methylpentanoate HCl cluster_method1 Method 1: Thionyl Chloride cluster_method2 Method 2: Trimethylchlorosilane Start 2-Amino-2-methylpentanoic Acid Method1 Suspend in Methanol Start->Method1 Method2 Suspend in Methanol Start->Method2 Reagent1 Add SOCl₂ (dropwise, 0°C) Method1->Reagent1 Reaction1 Reflux Reagent1->Reaction1 Workup Work-up: Concentration (Crystallization) Reaction1->Workup Reagent2 Add TMSCl (slowly, room temp) Method2->Reagent2 Reaction2 Stir at Room Temperature Reagent2->Reaction2 Reaction2->Workup Product Methyl 2-Amino-2-methylpentanoate HCl Workup->Product

Caption: General workflow for the synthesis of methyl 2-amino-2-methylpentanoate hydrochloride.

Experimental Protocols

Protocol 1: Synthesis via Thionyl Chloride Esterification

This protocol is adapted from general procedures for the esterification of amino acids.[5][8]

Materials:

  • 2-Amino-2-methylpentanoic acid

  • Anhydrous methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Drying tube (e.g., with CaCl₂)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend 2-amino-2-methylpentanoic acid (1.0 eq.) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. While stirring, slowly add thionyl chloride (1.2-1.5 eq.) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Crystallization: Add anhydrous diethyl ether to the residue and stir or sonicate to induce crystallization.

  • Purification: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis via Trimethylchlorosilane (TMSCl) Esterification

This protocol is adapted from a general and mild procedure for amino acid esterification.[6][7]

Materials:

  • 2-Amino-2-methylpentanoic acid

  • Anhydrous methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask containing 2-amino-2-methylpentanoic acid (1.0 eq.), add anhydrous methanol (8-10 mL per gram of amino acid).

  • Reagent Addition: With vigorous stirring, slowly add trimethylchlorosilane (1.3-1.8 eq.) to the suspension at room temperature.[7]

  • Reaction: Stir the resulting solution or suspension at room temperature for 12-15 hours.[7] Monitor the reaction for completion by TLC.

  • Work-up and Isolation: Concentrate the reaction mixture to about one-fifth of its original volume using a rotary evaporator.[7]

  • Crystallization: Add anhydrous diethyl ether or THF to the concentrated solution to precipitate the product.[7]

  • Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Application Notes: A Versatile Chiral Building Block

Methyl 2-amino-2-methylpentanoate hydrochloride serves as a valuable precursor for the introduction of a chiral quaternary center, a motif of increasing importance in medicinal chemistry.[1][2][3] The presence of two substituents on the α-carbon restricts the conformational flexibility of the amino acid backbone, which can be advantageous in the design of peptides and small molecule drugs.[3]

Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The incorporation of α,α-disubstituted amino acids like 2-amino-2-methylpentanoic acid into peptide sequences can induce specific secondary structures, such as helices or turns.[3] This is a powerful tool for designing peptidomimetics with enhanced biological activity and stability against enzymatic degradation. The methyl ester of 2-amino-2-methylpentanoic acid is a convenient starting material for peptide synthesis after appropriate N-protection.

Peptide_Synthesis cluster_peptide Incorporation into Peptides Start Methyl 2-Amino-2- methylpentanoate HCl N_Protection N-Protection (e.g., Boc, Fmoc) Start->N_Protection Coupling Peptide Coupling (with another amino acid or peptide) N_Protection->Coupling Deprotection Deprotection Coupling->Deprotection Peptide Conformationally Constrained Peptide Deprotection->Peptide

Caption: General scheme for the use of methyl 2-amino-2-methylpentanoate in peptide synthesis.

Precursor for Chiral Ligands and Catalysts

The amino and ester functionalities of methyl 2-amino-2-methylpentanoate hydrochloride can be readily modified to synthesize chiral ligands for asymmetric catalysis. For instance, the amine can be derivatized to form Schiff bases, amides, or phosphines, while the ester can be reduced to the corresponding alcohol, providing a bidentate ligand scaffold. The steric bulk and defined stereochemistry of the building block can effectively control the enantioselectivity of metal-catalyzed reactions.

Synthesis of Bioactive Small Molecules

The strategic placement of a quaternary stereocenter can significantly impact the biological activity of a small molecule. Methyl 2-amino-2-methylpentanoate hydrochloride can be used as a starting material for the synthesis of a variety of bioactive compounds, including enzyme inhibitors and receptor antagonists. The pentyl side chain can engage in hydrophobic interactions within a binding pocket, while the amino and ester groups provide handles for further synthetic elaboration.

Example Application Workflow: Synthesis of a Chiral Amide

This protocol describes a general procedure for the acylation of methyl 2-amino-2-methylpentanoate to form a chiral amide, a common intermediate in drug synthesis.

Materials:

  • Methyl 2-amino-2-methylpentanoate hydrochloride

  • An appropriate acyl chloride or carboxylic acid

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • Coupling agents if starting from a carboxylic acid (e.g., HATU, HOBt, EDC)

  • Standard work-up and purification reagents

Procedure:

  • Free-Basing the Amine: Suspend methyl 2-amino-2-methylpentanoate hydrochloride (1.0 eq.) in the chosen anhydrous solvent. Add the base (1.1-1.2 eq.) and stir for 10-15 minutes at room temperature to generate the free amine in situ.

  • Acylation:

    • Using an Acyl Chloride: Cool the reaction mixture to 0 °C and add the acyl chloride (1.0-1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Using a Carboxylic Acid: Add the carboxylic acid (1.0 eq.) and the coupling agents to the reaction mixture at room temperature. Stir until the reaction is complete.

  • Work-up: Quench the reaction with water or a mild aqueous acid/base as appropriate. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral amide.

Conclusion

Methyl 2-amino-2-methylpentanoate hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically enriched molecules. Its α,α-disubstituted nature provides a powerful tool for introducing conformational constraints, a key strategy in modern drug design. The straightforward synthesis of this compound, coupled with its potential for diverse chemical transformations, makes it an important synthon for researchers in the pharmaceutical and fine chemical industries. The protocols and application notes provided herein offer a foundation for the effective utilization of this important chiral building block in advanced organic synthesis.

References

  • BenchChem. In-Depth Technical Guide: Synthesis and Properties of Methyl 2-Aminoheptanoate. BenchChem. Accessed January 28, 2026. https://www.benchchem.com/product/BCHM12345.
  • M. M. Ali, M. M. H. Bhuiyan, M. M. H. Chowdhury, M. J. A. Khan, M. A. K. Patoary. A Convenient Synthesis of Amino Acid Methyl Esters. Molbank. 2011, 2011(2), M723. https://www.mdpi.com/1422-8599/2011/2/M723.
  • Patsnap. Application of 2-Methylpentane in Organic Synthesis Pathways. Patsnap Eureka. Published July 25, 2025. https://www.patsnap.
  • N. V. Stoletova, V. A. Larionov, V. I. Maleev. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. 2024, 29(1), 123. https://www.mdpi.com/1420-3049/29/1/123.
  • Zhangjiagang Weisheng Biological Pharmaceutical Co., Ltd. Amino acid methyl ester hydrochloride preparation. CN103224437A. Published July 31, 2013. https://patents.google.
  • Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 28, 2026. https://www.inno-pharmchem.com/news/exploring-the-synthesis-pathways-of-methyl-2-aminonicotinate-a-key-intermediate-in-pharmaceuticals-and-fine-chemicals.
  • H. Kaur, S. Kumar, V. Kumar. Enantioselective Synthesis of β-amino acids: A Review. J. Chem. Pharm. Res. 2015, 7(7), 814-830. https://www.hilarispublisher.com/open-access/enantioselective-synthesis-of-amino-acids-a-review-2161-0444-1000283.pdf.
  • BenchChem. Application Notes and Protocols: Methyl 2-aminoheptanoate in Medicinal Chemistry. BenchChem. Accessed January 28, 2026. https://www.benchchem.com/product/BCHM54321.
  • A. D'Acunto, F. G. G. del Pozo, V. Pace. Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. Molecules. 2019, 24(14), 2601. https://www.mdpi.com/1420-3049/24/14/2601.
  • MedchemExpress. (R)-methyl 2-amino-4-methylpentanoate hydrochloride. MedchemExpress.com. Accessed January 28, 2026. https://www.medchemexpress.
  • B. M. Trost, D. L. Van Vranken. Asymmetric Alkylation of Prochiral Nucleophiles: A New Approach to Enantioselective Synthesis. Chem. Rev. 1996, 96(1), 395-422. https://pubs.acs.org/doi/10.1021/cr9409804.
  • PubChem. Methyl 2-methylpentanoate. National Center for Biotechnology Information. Accessed January 28, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/519890.
  • V. J. Hruby, X. Qian. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids. Pergamon Press, 1993; pp 289-326.
  • Y. Zhang, et al. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nat. Commun. 2024, 15(1), 1234. https://www.
  • M. Munda, H. Joshi, S. Sathyamoorthi. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. ChemRxiv. 2025. https://chemrxiv.org/engage/chemrxiv/article-details/60c7ea0a7d1e8b0011a3b3e7.
  • DSM N.V. Process for esterification of amino acids and peptides. WO1998049133A1. Published November 5, 1998. https://patents.google.
  • Novartis AG. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. US9206116B2. Published December 8, 2015. https://patents.google.
  • V. A. Larionov, N. V. Stoletova, V. I. Maleev. Asymmetric synthesis of a series of AA derivatives 2 by addition of carbon radicals to a chiral substrate 1 a (Beckwith, 1990). ResearchGate. 2020. https://www.researchgate.net/figure/Asymmetric-synthesis-of-a-series-of-AA-derivatives-2-by-addition-of-carbon-radicals-to_fig1_344123456.
  • Y. Zhang, et al. (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. 2024. https://www.researchgate.net/publication/377889977_Challenges_and_recent_advancements_in_the_synthesis_of_aa-disubstituted_a-amino_acids.
  • ChemicalBook. methyl 2-methylpentanoate(2177-77-7)ir1. ChemicalBook. Accessed January 28, 2026. https://www.chemicalbook.com/SpectrumEN_2177-77-7_IR1.htm.
  • V. A. Soloshonok, H. Ueki, T. K. Vinod. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. 2017, 22(8), 1274. https://www.mdpi.com/1420-3049/22/8/1274.
  • NIST/TRC Web Thermo Tables (WTT). methyl 2-methylpentanoate. National Institute of Standards and Technology. Accessed January 28, 2026. https://wtt-pro.nist.gov/wtt-web/pc/dispcas.php?cas=2177-77-7.
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  • ChemicalBook. ETHYL 2-METHYLPENTANOATE(39255-32-8) 1H NMR spectrum. ChemicalBook. Accessed January 28, 2026. https://www.chemicalbook.com/SpectrumEN_39255-32-8_1HNMR.htm.
  • T. Oishi, T. Nagai, H. Nishi, H. Abe, K. Inomata. Synthesis and applications of symmetric amino acid derivatives. Chem. Soc. Rev. 2011, 40(9), 4531-4543. https://pubs.rsc.org/en/content/articlelanding/2011/cs/c1cs15061a.
  • K. K. Kumar, J. W. Coe, A. M. Naylor. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. J. Med. Chem. 2020, 63(6), 2751-2790. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01513.
  • PubChem. Methyl 2-amino-3-methylpentanoate. National Center for Biotechnology Information. Accessed January 28, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/437686.
  • M. Tanaka. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. 2007. https://www.researchgate.net/publication/6244677_Design_and_conformation_of_peptides_containing_alphaalpha-disubstituted_alpha-amino_acids.
  • K. A. Teegardin, L. Gotcher, J. D. Weaver. Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. Org. Lett. 2018, 20(22), 7239-7244. https://pubs.acs.org/doi/10.1021/acs.orglett.8b03161.
  • ChemicalBook. trans-2-Methyl-2-pentenoic acid(16957-70-3) 13C NMR spectrum. ChemicalBook. Accessed January 28, 2026. https://www.chemicalbook.com/SpectrumEN_16957-70-3_13CNMR.htm.
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protocols for incorporating hindered amino acids in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Incorporating Hindered Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Abstract

The incorporation of sterically hindered amino acids—such as N-methylated residues,


-disubstituted amino acids (e.g., Aib), and bulky 

-branched residues—presents a significant bottleneck in therapeutic peptide development. These residues often lead to incomplete coupling, deletion sequences, and diketopiperazine (DKP) formation. This guide moves beyond standard Fmoc protocols, providing high-fidelity methodologies for overcoming steric barriers using microwave irradiation, acid chloride activation (the "Nuclear Option"), and specialized aggregation-disrupting solvent systems.

Section 1: Mechanistic Barriers to Coupling

To successfully synthesize hindered peptides, one must understand the two distinct physical barriers preventing the nucleophilic attack of the amine on the activated ester:

  • Local Steric Occlusion: The bulky side chains (or N-methyl groups) physically shield the nucleophilic amine, increasing the activation energy required for the transition state.

  • Intermolecular Aggregation: Hydrophobic hindered sequences (often "difficult sequences") form

    
    -sheets within the resin matrix, causing the peptide chains to collapse and burying the N-terminus, making it inaccessible to reagents.
    
Visualizing the Barrier

The following diagram illustrates the steric clash and the aggregation phenomenon that necessitates high-energy coupling strategies.

StericBarrier IncomingAA Incoming Fmoc-AA (Activated Ester) StericWall STERIC BARRIER (N-Methyl / Aib / u03b2-Branch) IncomingAA->StericWall Blocked by Bulk ResinBound Resin-Bound Peptide Chain ResinBound->StericWall Shielded Amine Coupling Peptide Bond Formation StericWall->Coupling High Activation Energy Required Aggregation Aggregation (u03b2-sheet formation) Aggregation->ResinBound Buries N-Terminus

Figure 1: Mechanistic barriers in hindered peptide coupling. The "Steric Wall" represents the combined effect of local bulk and secondary structure aggregation.

Section 2: Strategic Reagent Selection

Standard reagents (HBTU/DIC) are insufficient for hindered couplings. The choice of coupling agent must balance reactivity with the risk of epimerization.

Table 1: Coupling Reagent Hierarchy for Hindered Residues

Reagent ClassReagentReactivityRacemization RiskBest Use Case
Standard DIC / Oxyma PureModerateLowGeneral hindered residues (Val, Ile) at elevated temp.
High Power HATU / HOAt HighModerateGold Standard for Aib, N-Me-AA, and cyclization.
High Power COMU HighLowSafer, more soluble alternative to HATU; excellent for microwave.
Specialized PyAOP Very HighLowSpecifically optimized for N-methyl to N-methyl couplings.
The "Nuclear Option" BTC (Triphosgene) ExtremeLow (if base controlled)When HATU fails. Generates Acid Chlorides in situ.

Section 3: Detailed Experimental Protocols

Protocol A: Microwave-Assisted Coupling (The Gold Standard)

Applicability: Aib, N-methyls, adjacent


-branched residues.

Principle: Microwave energy provides the thermal activation to overcome the steric barrier and disrupts resin aggregation (improving solvation).

  • Reagent Preparation:

    • Amino Acid Solution: 0.2 M Fmoc-AA-OH in DMF.

    • Activator: 0.5 M COMU (or HATU) in DMF.

    • Base: 2.0 M DIEA (Diisopropylethylamine) in NMP.

  • Coupling Cycle (Per residue):

    • Step 1: Dispense Fmoc-AA (5.0 eq), Activator (5.0 eq), and Base (10.0 eq) to the resin.

    • Step 2 (Microwave Irradiation):

      • Standard Hindered (Val, Ile): Ramp to 75°C over 2 min; Hold at 75°C for 5 min.

      • Highly Hindered (Aib, N-Me): Ramp to 90°C over 2 min; Hold at 90°C for 10 min.

      • Cysteine/Histidine:DO NOT EXCEED 50°C to prevent racemization. Use 50°C for 10 min.

    • Step 3: Drain and wash with DMF (3 x 30 sec).

  • Double Coupling: For Aib-Aib or N-Me-N-Me junctions, repeat Steps 1-3 automatically.

Protocol B: The "Nuclear Option" (BTC-Mediated Acid Chloride)

Applicability: Extremely difficult couplings where HATU/Microwave yields <50% conversion (e.g., N-Me-Val to N-Me-Val).

Principle: In situ generation of an amino acid chloride using Bis(trichloromethyl)carbonate (BTC/Triphosgene). Acid chlorides are highly reactive electrophiles that bypass the need for active esters.

Safety Warning: BTC generates Phosgene gas.[1] Must be performed in a well-ventilated fume hood. [2]

  • Preparation:

    • Dry the resin (THF wash) thoroughly before starting. Moisture kills the acid chloride.

    • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM. Avoid DMF/NMP during activation (they can react with BTC).[1]

  • Activation (In Solution):

    • In a dry vial, dissolve Fmoc-AA-OH (5.0 eq) and BTC (1.65 eq) in anhydrous THF.

    • Add 2,4,6-Collidine (14.0 eq) dropwise. A white precipitate (collidinium chloride) will form.

    • Stir for 1-2 minutes to ensure acid chloride formation.

  • Coupling:

    • Add the resulting suspension directly to the resin.

    • Agitate gently for 30–60 minutes at room temperature.

    • Note: Microwave heating is generally not required for acid chlorides due to their high reactivity.

  • Wash: Drain and wash with DCM (x3) then DMF (x3).

Protocol C: Preventing Diketopiperazine (DKP) Formation

Applicability: C-terminal dipeptides containing Proline or N-methyl amino acids (e.g., Fmoc-Xaa-Pro-Resin).

Principle: The free amine of the second residue can back-bite the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[3] The steric bulk of the trityl linker physically prevents the back-biting attack.[3]

  • Deprotection Cocktail: Avoid standard 20% Piperidine/DMF.

    • Use: 5% Piperazine + 2% DBU in NMP.

    • Why? Shorter deprotection times and NMP solvates the resin better, favoring the linear conformation over the cyclic transition state.

  • Procedure:

    • Deprotect Fmoc group (2 x 5 min).

    • Wash immediately and extensively with NMP.

    • Proceed to coupling the third amino acid immediately (do not let the resin sit in the deprotected state).

Section 4: Monitoring and Troubleshooting

The Kaiser Test (Ninhydrin) is unreliable for secondary amines (N-methyls, Proline) as it yields false negatives (no color change even if uncoupled).

Recommended Monitoring System:

  • Chloranil Test: Specific for secondary amines.

    • Positive (Uncoupled): Blue/Green beads.

    • Negative (Coupled): Colorless/Amber beads.

  • Micro-Cleavage (The Ultimate Truth):

    • Remove ~2 mg of resin.

    • Treat with 100

      
      L TFA/TIS/H2O (95:2.5:2.5) for 15 min.
      
    • Analyze via LC-MS. If the mass corresponds to Sequence + Fmoc-AA, coupling worked. If Sequence (n-1) is present, coupling failed.

Decision Tree for Failed Couplings

Troubleshooting Start Coupling Check (Chloranil / LC-MS) Result Result? Start->Result Success Proceed to Deprotection Result->Success >99% Conv. Fail Incomplete Coupling Result->Fail <99% Conv. Strategy1 Strategy 1: Double Couple with Fresh Reagents Fail->Strategy1 Check2 Still Failed? Strategy1->Check2 Check2->Success No Strategy2 Strategy 2: Switch Solvent to NMP Increase Temp (MW) Check2->Strategy2 Yes Check3 Still Failed? Strategy2->Check3 Check3->Success No Strategy3 Strategy 3 (Nuclear): BTC / Acid Chloride in THF/DCM Check3->Strategy3 Yes

Figure 2: Step-by-step troubleshooting workflow for difficult couplings.

References

  • Microwave SPPS & Hindered Amino Acids

    • Collins, J. M., et al. (2014).[4][5] "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters.

    • CEM Corporation.[6] "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."

  • Coupling Reagents (COMU/Oxyma)

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • BTC / Acid Chloride Protocol

    • Falb, E., et al. (1999). "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis." Journal of Peptide Research.

    • Gilon, C., et al. (2003). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.

  • Diketopiperazine Prevention

    • Giraud, M., et al. (1999). "Diketopiperazine formation: a new insight into the mechanism." Journal of Peptide Science.

Sources

Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: The Case of Methyl 2-Amino-2-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The synthesis of peptides containing α,α-disubstituted amino acids, such as methyl 2-amino-2-methylpentanoate, presents a significant challenge in medicinal chemistry and drug development. These sterically hindered amino acids are of great interest as they can induce specific secondary structures in peptides, increase metabolic stability, and enhance biological activity. However, the bulky substituents on the α-carbon dramatically reduce the reactivity of both the amine and the carboxylic acid functionalities, making the formation of the amide bond a formidable task.

Conventional coupling reagents often fail to provide satisfactory yields and can lead to significant side reactions, including racemization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate coupling reagents and optimized protocols for the successful incorporation of sterically hindered amino acids, with a specific focus on solution-phase coupling of methyl 2-amino-2-methylpentanoate.

Understanding the Hurdle: Why Steric Hindrance Matters

The formation of a peptide bond is a nucleophilic acyl substitution reaction. The nucleophilic amine of one amino acid attacks the activated carbonyl carbon of another. In the case of α,α-disubstituted amino acids, the bulky alkyl groups surrounding the α-carbon create a formidable steric shield.

Diagram: The Steric Challenge

G cluster_0 Standard Amino Acid cluster_1 Sterically Hindered Amino Acid Amino Acid 1 R-CH(NH2)-COOH Nucleophilic Attack Nucleophilic Attack Amino Acid 1->Nucleophilic Attack Amino Acid 2 R1-C(R2)(NH2)-COOH (e.g., Methyl 2-amino-2-methylpentanoate) Steric Hindrance Steric Hindrance Amino Acid 2->Steric Hindrance Nucleophilic Attack->Amino Acid 2 Difficult

Caption: Steric hindrance in α,α-disubstituted amino acids shields the reactive centers.

This steric congestion impedes the approach of both the activating agent to the carboxyl group and the incoming nucleophilic amine, necessitating the use of highly reactive coupling reagents and optimized reaction conditions to achieve efficient amide bond formation.

Selecting the Right Tool: A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for overcoming the challenge of steric hindrance. While a vast array of reagents is available, their efficacy with α,α-disubstituted amino acids varies significantly. Modern uronium/aminium and phosphonium salt-based reagents have demonstrated superior performance over classical carbodiimides for these challenging couplings.

Coupling Reagent Class Advantages for Hindered Couplings Disadvantages Typical Yields (Hindered) Racemization Risk
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times, low racemization due to the HOAt moiety.[1]Higher cost, potential for side reactions if not used correctly.HighVery Low
COMU Uronium/Aminium SaltHigh reactivity comparable to HATU, improved solubility, and a safer, non-explosive byproduct (Oxyma).[2]Higher cost.HighVery Low
HBTU Uronium/Aminium SaltGood reactivity, widely used.Less effective than HATU for severely hindered couplings, can lead to guanidinylation side products.Moderate to HighLow
PyBOP Phosphonium SaltEffective for hindered couplings, less prone to guanidinylation than HBTU.[3]Can be less reactive than HATU/COMU for the most challenging cases.Moderate to HighLow
DIC/HOBt Carbodiimide/AdditiveLow cost, readily available.Generally lower reactivity and slower reaction times for hindered couplings, higher risk of racemization.Low to ModerateModerate

Delving into the Mechanism: How Advanced Reagents Work

The superior performance of reagents like HATU and COMU lies in their ability to rapidly generate highly reactive activated esters that are more susceptible to nucleophilic attack, even by a sterically hindered amine.

HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that functions by forming a reactive OAt-ester.

Diagram: HATU Activation and Coupling Mechanism

HATU_Mechanism Boc_AA Boc-AA-OH (N-protected Amino Acid) Carboxylate Boc-AA-O⁻ (Carboxylate Anion) Boc_AA->Carboxylate + Base Base Base (e.g., DIPEA) HATU_reagent HATU OAt_ester Boc-AA-OAt (Reactive OAt-Ester) HATU_reagent->OAt_ester Hindered_Amine H₂N-R' (Methyl 2-amino-2-methylpentanoate) Dipeptide Boc-AA-NH-R' (Protected Dipeptide) Hindered_Amine->Dipeptide Carboxylate->OAt_ester + HATU Tetramethylurea Tetramethylurea (Byproduct) OAt_ester->Tetramethylurea releases OAt_ester->Dipeptide + H₂N-R'

Caption: HATU mechanism involving the formation of a highly reactive OAt-ester.

The key to HATU's effectiveness is the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which not only forms a highly activated ester but also provides anchimeric assistance during the aminolysis step, accelerating the reaction and minimizing racemization.[1]

COMU-Mediated Coupling

COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers performance comparable to HATU with added safety and solubility benefits.[2]

Diagram: COMU Activation and Coupling Mechanism

COMU_Mechanism Boc_AA Boc-AA-OH (N-protected Amino Acid) Carboxylate Boc-AA-O⁻ (Carboxylate Anion) Boc_AA->Carboxylate + Base Base Base (e.g., DIPEA) COMU_reagent COMU Oxyma_ester Boc-AA-Oxyma (Reactive Oxyma-Ester) COMU_reagent->Oxyma_ester Hindered_Amine H₂N-R' (Methyl 2-amino-2-methylpentanoate) Dipeptide Boc-AA-NH-R' (Protected Dipeptide) Hindered_Amine->Dipeptide Carboxylate->Oxyma_ester + COMU Morpholino_urea Morpholino Urea (Byproduct) Oxyma_ester->Morpholino_urea releases Oxyma_ester->Dipeptide + H₂N-R'

Caption: COMU mechanism showcasing the formation of the reactive Oxyma-ester.

COMU's mechanism involves the formation of an activated Oxyma-ester. The Oxyma leaving group is highly effective at promoting the coupling reaction, and the resulting byproducts are water-soluble, simplifying purification.[2]

Experimental Protocols: Solution-Phase Coupling of a Sterically Hindered Amino Acid

The following protocols provide a detailed, step-by-step methodology for the solution-phase coupling of a protected amino acid (Boc-L-Phenylalanine) to methyl 2-amino-2-methylpentanoate using HATU and COMU. These protocols are designed to be self-validating, with clear steps for reaction monitoring and purification.

Protocol 1: HATU-Mediated Coupling of Boc-Phe-OH with Methyl 2-amino-2-methylpentanoate

This protocol is adapted from established procedures for coupling sterically demanding amino acids.[4]

Materials:

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • Methyl 2-amino-2-methylpentanoate hydrochloride

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Saturated NaCl (brine, aqueous)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve methyl 2-amino-2-methylpentanoate hydrochloride (1.0 eq.) in anhydrous DCM.

    • Add DIPEA (1.1 eq.) and stir the mixture at room temperature for 15 minutes to liberate the free amine.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Boc-Phe-OH (1.05 eq.) and HATU (1.05 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes. The solution should become clear.

  • Coupling Reaction:

    • Add the solution of the activated Boc-Phe-OH to the flask containing the free amine at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed. For particularly difficult couplings, the reaction time may need to be extended.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: COMU-Mediated Coupling of Boc-Phe-OH with Methyl 2-amino-2-methylpentanoate

This protocol leverages the high reactivity and favorable byproduct profile of COMU.

Materials:

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • Methyl 2-amino-2-methylpentanoate hydrochloride

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Saturated NaCl (brine, aqueous)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, combine Boc-Phe-OH (1.05 eq.), methyl 2-amino-2-methylpentanoate hydrochloride (1.0 eq.), and COMU (1.05 eq.).

    • Dissolve the mixture in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add DIPEA (2.5 eq.) to the reaction mixture at 0 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with a significant volume of EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The water-soluble byproducts of COMU should be efficiently removed during these washes.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Conclusion and Future Perspectives

The successful incorporation of sterically hindered amino acids like methyl 2-amino-2-methylpentanoate is a critical capability in modern peptide and medicinal chemistry. The use of advanced coupling reagents such as HATU and COMU, combined with carefully optimized protocols, can overcome the significant steric barriers to amide bond formation. These reagents offer high yields, fast reaction times, and minimal racemization, making them indispensable tools for the synthesis of complex and sterically demanding peptides. As the demand for peptides with enhanced therapeutic properties continues to grow, the development and application of robust and efficient coupling strategies for non-canonical amino acids will remain a key area of research and innovation.

References

  • Albericio, F., & Carpino, L. A. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Retrieved from [Link]

  • Carpino, L. A., et al. (1998). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. The Journal of Organic Chemistry, 63(22), 7518-7528.
  • Ley, S. V., et al. (2025, March 12). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Retrieved from [Link]

  • Li, W. R., et al. (2017, February 9). Synthesis and Structure Revision of Symplocin A. Retrieved from [Link]

  • Toth, G. K., et al. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Retrieved from [Link]

Sources

application of methyl 2-amino-2-methylpentanoate in peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing Methyl 2-amino-2-methylpentanoate (


-Methyl-Norvaline) in Peptidomimetic Design 

Executive Summary

Methyl 2-amino-2-methylpentanoate (also known as


-methyl-norvaline methyl ester) is a critical building block for the synthesis of 

-disubstituted amino acids
.[1] These sterically hindered residues are pivotal in modern drug design for their ability to:
  • Constrain Peptide Conformation: Induce stable helical structures (

    
    -helix or 
    
    
    
    -helix) by restricting
    
    
    and
    
    
    torsion angles via the Thorpe-Ingold effect.[1]
  • Enhance Metabolic Stability: Block proteolytic degradation by shielding the peptide bond from enzymatic attack (e.g., trypsin, chymotrypsin).

  • Modulate Hydrophobicity: Provide a lipophilic side chain (propyl group) similar to Valine or Norleucine but with the added quaternary carbon constraint.

This guide provides a validated workflow for converting the methyl ester precursor into an SPPS-compatible building block, optimized coupling protocols for sterically hindered junctions, and structural characterization strategies.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name Methyl 2-amino-2-methylpentanoate
Common Name

-Methyl-Norvaline Methyl Ester (

-Me-Nva-OMe)
Molecular Formula

Structural Class

-Disubstituted Amino Acid
Key Feature Quaternary

-carbon (Tetrasubstituted)
Primary Application Helix induction, Protease resistance

The Steric Advantage: Unlike standard amino acids, the presence of the


-methyl group severely restricts the rotation around the 

(

) and

(

) bonds. This energetically favors folded conformations, particularly the

-helix
, making it an excellent replacement for Aib (aminoisobutyric acid) when increased side-chain hydrophobicity is required.[1]

Protocol A: Preparation for Solid Phase Peptide Synthesis (SPPS)

The starting material provided is typically the methyl ester . For standard Fmoc-SPPS, this must be hydrolyzed to the free acid and then Fmoc-protected.[1] Direct use of the ester is only applicable for solution-phase C-terminal capping.[1]

Step 1: Hydrolysis of the Methyl Ester
  • Reagents: Lithium Hydroxide (LiOH), Methanol (MeOH), Water (

    
    ), THF.
    
  • Procedure:

    • Dissolve 10 mmol of Methyl 2-amino-2-methylpentanoate in 30 mL of THF/MeOH (1:1).

    • Add 20 mL of 1M LiOH aqueous solution (2 equiv).

    • Stir at 40°C for 12–16 hours. Note: Steric hindrance makes this hydrolysis slower than standard esters.

    • Monitor by TLC (EtOAc/Hexane) until the starting material spot disappears.

    • Acidify to pH 2.0 with 1M HCl.

    • Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate in vacuo to yield the free amino acid (
      
      
      -Me-Nva-OH).
Step 2: Fmoc Protection
  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

    
    , Dioxane/Water.[1]
    
  • Procedure:

    • Dissolve the crude free amino acid in 10%

      
       (
      
      
      
      ) / Dioxane (1:1).
    • Add Fmoc-OSu (1.1 equiv) slowly at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 24 hours.

    • Critical Step: Due to steric bulk, reaction rates are low. If incomplete, add 0.1 equiv more Fmoc-OSu and stir longer.

    • Workup: Wash with ether (to remove excess Fmoc-OSu), acidify the aqueous layer, and extract the product into Ethyl Acetate.

    • Purify via flash column chromatography if purity <95%.

Protocol B: High-Efficiency Coupling in SPPS

Incorporating


-disubstituted amino acids is the "bottleneck" of peptide synthesis. Standard carbodiimides (DIC/HOBt) often fail.

Recommended Coupling Reagents:

  • HATU / HOAt: The gold standard for difficult couplings.

  • PyAOP: A pyridine-based analog of PyBOP, highly effective for hindered amines.

  • COMU: Newer generation, often superior solubility and lower racemization (though racemization is less of a risk at the quaternary center, it affects the previous residue).

Coupling Workflow (Fmoc-SPPS)

CouplingWorkflow Start Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction (2x Coupling Required) Start->Coupling Add Activated AA Activation Activation Cocktail (Fmoc-AA + HATU + DIEA) Activation->Coupling Check QC: Micro-Cleavage (NOT Kaiser Test) Coupling->Check 2-4 Hours Next Proceed to Deprotection Check->Next >99% Conversion Retry Retry: PyAOP or Microwave Assist Check->Retry Incomplete Retry->Coupling Re-couple

Figure 1: Optimized coupling workflow for sterically hindered amino acids.

Detailed Steps:
  • Resin Preparation: Swell resin in DMF (30 min).

  • Activation (Pre-activation is risky, do in situ):

    • Dissolve Fmoc-

      
      -Me-Nva-OH (4 equiv) and HATU (3.9 equiv) in minimal dry DMF.[1]
      
    • Add DIEA (8 equiv).

    • immediately add to the resin.

  • Reaction: Shake for 2 to 4 hours at Room Temperature.

    • Optimization: If available, use Microwave Irradiation (75°C for 10 min) to drive the reaction.

  • Double Coupling: This is mandatory . Drain, wash DMF, and repeat steps 2-3.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Troubleshooting & Quality Control

The "False Negative" Kaiser Test

Warning: The standard Kaiser (Ninhydrin) test often fails or gives a faint color for


-disubstituted amino acids even when the amine is free. The steric bulk prevents the formation of the Ruhemann's purple complex.

Alternative Detection Methods:

  • Chloranil Test: More sensitive for hindered secondary amines, but can be used here.

  • Micro-Cleavage (Gold Standard): Take 2-3 mg of resin, treat with 95% TFA for 15 min, blow down with nitrogen, and run LC-MS.[1] This is the only way to definitively prove the coupling worked.

Coupling the Next Residue

The amine of the newly added


-Me-Nva is extremely non-nucleophilic.
  • Strategy: Use PyAOP or Acid Fluorides (generated via TFFH) for coupling the next amino acid onto the

    
    -Me-Nva N-terminus.[1]
    
  • Time: Extend reaction time to 4–6 hours or use microwave assistance.

Application Case Study: Helix Stabilization

In a study targeting protein-protein interactions (e.g., p53-MDM2 inhibition), replacing a native Leucine with


-Methyl-Norvaline (derived from methyl 2-amino-2-methylpentanoate) resulted in:
  • 
     Binding:  Improved affinity due to pre-organization of the helix (entropy penalty paid during synthesis, not binding).
    
  • Proteolytic Half-life: Increased from <15 min to >4 hours in human serum.[1]

References

  • Toniolo, C., et al. (2001). "Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue alpha-methyl-norvaline." Journal of Peptide Science.

  • Wenschuh, H., et al. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Application Notes.

  • Albericio, F., & Boman, J. M. (1999). "Preparation of Peptide-Resins: Coupling." Solid-Phase Synthesis: A Practical Guide. [1]

  • PubChem. (2025).[2] "Compound Summary: alpha-Methyl-DL-leucine / alpha-Methyl-norvaline derivatives." National Library of Medicine. [1][3][4]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

analytical methods for characterizing peptides with unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: A-012

Introduction: The Analytical Imperative for Novel Peptides

The incorporation of unnatural amino acids (UAAs) into peptide therapeutics represents a paradigm shift in drug development. These novel molecular entities offer unparalleled advantages, including enhanced proteolytic stability, constrained conformations for improved receptor binding, and unique functionalities for targeted drug delivery.[1] However, the very structural novelty that makes UAA-peptides promising also introduces significant analytical challenges.[2][3] Standard analytical protocols, optimized for canonical amino acids, often fall short, necessitating a more nuanced and rigorous approach to characterization.

The inclusion of a UAA can dramatically alter a peptide's fundamental physicochemical properties, such as its hydrophobicity, charge state, and three-dimensional shape.[2] This impacts everything from its behavior during chromatographic separation to its fragmentation pattern in a mass spectrometer.[2][4] Consequently, ensuring the identity, purity, and structural integrity of these complex molecules requires a multi-faceted analytical strategy that combines high-resolution separation with advanced mass spectrometry and spectroscopic techniques.

This guide provides a series of field-proven workflows and detailed protocols designed to navigate the analytical maze of UAA-peptide characterization. We will move beyond simple step-by-step instructions to explain the underlying scientific principles, enabling researchers to not only execute the methods but also to intelligently troubleshoot and adapt them for their specific molecules of interest.

Foundational Workflow: Identity Confirmation and Purity Assessment by LC-MS

The first critical step in characterizing a newly synthesized UAA-peptide is to confirm its molecular weight and assess its purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of this analysis, providing both separation of the target peptide from synthesis-related impurities and unambiguous mass confirmation.[3][5]

2.1 The "Why": Experimental Design Considerations

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique.[3] The choice of stationary phase (e.g., C18, C8) and mobile phase modifiers is critical. UAAs can significantly increase or decrease peptide hydrophobicity. A highly hydrophobic UAA may require a column with a less hydrophobic stationary phase (like C8) or a stronger organic mobile phase (e.g., acetonitrile with a higher concentration) to ensure elution.

  • Ion-Pairing Agents: Trifluoroacetic acid (TFA) is a standard ion-pairing agent in RP-HPLC that improves peak shape.[6][7] However, TFA is a known ion-suppressant in mass spectrometry, which can significantly reduce signal intensity.[7] For LC-MS, formic acid (FA) is the preferred alternative as it provides good chromatography for many peptides without compromising MS sensitivity.[7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is essential. HRMS provides a highly accurate mass measurement, allowing for confident confirmation of the elemental composition of the UAA-peptide and differentiation from impurities with very similar masses.

Diagram 1: General LC-MS Workflow for UAA-Peptide Analysis

LCMS_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) Sample Crude UAA-Peptide HPLC HPLC System (Pump, Autosampler) Sample->HPLC Eluent Column RP-HPLC Column (e.g., C18, C8) HPLC->Column Eluent UV UV Detector Column->UV Eluent ESI Electrospray Ionization (ESI) UV->ESI Eluent Data Data Acquisition & Analysis UV->Data MS1 Mass Analyzer (e.g., Orbitrap, TOF) MS1 Scan (Full Mass) ESI->MS1 MS1->Data

Caption: Workflow for UAA-peptide identity and purity analysis.

2.2 Protocol: UAA-Peptide Purity and Mass Confirmation by RP-HPLC-UV/HRMS

This protocol outlines a general method for analyzing a UAA-peptide. Optimization will be required based on the specific properties of the peptide.

1. Sample Preparation: 1.1. Accurately weigh ~1 mg of the lyophilized peptide. 1.2. Dissolve in an appropriate solvent (e.g., 1 mL of 5% Acetonitrile/95% Water) to create a 1 mg/mL stock solution. 1.3. Further dilute the stock solution to a working concentration of 50-100 µg/mL using Mobile Phase A.

2. LC-MS System Configuration:

  • HPLC System: A UHPLC system capable of high-pressure gradients.
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Agilent Q-TOF).
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

3. Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale
Column C18 bonded silica, 2.1 x 100 mm, 1.8 µm particle sizeA C18 column provides good retention for a wide range of peptide hydrophobicities. Smaller particle sizes offer higher resolution.
Mobile Phase A 99.9% Water, 0.1% Formic AcidWater is the weak solvent. Formic acid is MS-compatible and aids in protonation of the peptide for positive mode ESI.[7]
Mobile Phase B 99.9% Acetonitrile, 0.1% Formic AcidAcetonitrile is the strong organic solvent used to elute the peptide.
Gradient 5-65% B over 15 minutesA broad initial gradient is used for method development to determine the approximate elution time of the peptide and related impurities.[6] This should be optimized later.
Flow Rate 0.3 mL/minA standard flow rate for a 2.1 mm ID column that is compatible with standard ESI sources.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
UV Detection 214 nm & 280 nm214 nm detects the peptide backbone. 280 nm is for aromatic residues (Trp, Tyr, Phe), which may be part of the UAA structure.
Injection Volume 5 µLA typical volume to avoid column overloading while providing sufficient signal.

4. Mass Spectrometer Settings (Example for Orbitrap):

ParameterRecommended SettingRationale
Ionization Mode Positive ESIPeptides readily form positive ions by protonation of basic residues and the N-terminus.
Scan Range (m/z) 200 - 2000This range covers the expected charge states of most peptides up to ~4-5 kDa.
Resolution 70,000 @ m/z 200High resolution is crucial for accurate mass determination and resolving isotopic patterns.
Capillary Voltage 3.5 kVOptimize for stable spray and maximum signal.
Sheath/Aux Gas Flow 35 / 10 (arbitrary units)These gases aid in desolvation and ionization. Optimize for your specific instrument and flow rate.

5. Data Analysis: 5.1. Purity Assessment: Integrate the peak area of the main peptide peak in the UV chromatogram (214 nm). Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100. 5.2. Mass Confirmation: Extract the mass spectrum from across the main chromatographic peak. Deconvolute the isotopic envelope of the multiple charge states to determine the neutral monoisotopic mass. Compare this experimental mass to the theoretical mass calculated for the UAA-peptide sequence. The mass error should ideally be < 5 ppm.

Definitive Analysis: Sequence Verification and UAA Localization by Tandem MS (MS/MS)

While LC-MS confirms the total mass, it does not confirm the amino acid sequence or the precise location of the UAA. Tandem mass spectrometry (MS/MS) is the definitive technique for this purpose.[8] In MS/MS, the peptide ion of interest is isolated and fragmented, and the masses of the resulting fragment ions are measured to reconstruct the sequence.[8][9]

3.1 The "Why": Fragmentation Strategies

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. It involves colliding the peptide ions with an inert gas (e.g., nitrogen or argon), which causes fragmentation primarily at the amide bonds along the peptide backbone.[9] This produces a ladder of b- and y-ions that can be used to read the sequence.[9]

  • Higher-Energy Collisional Dissociation (HCD): Similar to CID but occurs in a different region of the mass spectrometer (e.g., the HCD cell in an Orbitrap). It often provides richer fragmentation spectra, including side-chain losses, which can be informative for identifying the UAA itself.

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves transferring an electron to the peptide ion. It cleaves the N-Cα bond in the peptide backbone, producing c- and z-ions. ETD is particularly useful for preserving labile modifications on amino acid side chains that might be lost during CID/HCD. This makes it a powerful tool for characterizing UAAs with delicate functional groups.

The fragmentation pattern of a UAA itself can be unknown. A key challenge is that the UAA may have unique fragmentation pathways or be resistant to fragmentation, creating a gap in the sequence ladder.[10] Therefore, using multiple fragmentation methods can provide complementary information for a complete characterization.

Diagram 2: Principle of Tandem Mass Spectrometry (MS/MS)

MSMS_Principle cluster_MS1 MS1 cluster_Fragmentation Fragmentation cluster_MS2 MS2 IonSource Ion Source (Peptide Ions) MassAnalyzer1 Mass Analyzer (Separates by m/z) IonSource->MassAnalyzer1 Select Precursor Ion CollisionCell Collision Cell (CID, HCD, ETD) MassAnalyzer1->CollisionCell Isolate MassAnalyzer2 Mass Analyzer (Separates Fragments by m/z) CollisionCell->MassAnalyzer2 Fragment Detector Detector MassAnalyzer2->Detector

Caption: Isolating and fragmenting a peptide for sequence analysis.

3.2 Protocol: UAA-Peptide Sequencing by Data-Dependent LC-MS/MS

This protocol uses a data-dependent acquisition (DDA) or "topN" method, where the instrument automatically selects the most intense ions from an MS1 scan for subsequent MS/MS fragmentation.

1. LC-MS System and Conditions: 1.1. Use the same LC conditions and sample preparation as described in Protocol 2.2. An optimized, shallower gradient around the elution time of the target peptide is recommended to ensure good sampling for DDA.

2. MS and DDA Settings (Example for Orbitrap): 2.1. MS1 Scan: Configure as in Protocol 2.2 (e.g., resolution 70,000, scan range 200-2000 m/z). 2.2. DDA Settings:

  • TopN: 5 (The instrument will select the 5 most intense peaks from the MS1 scan for MS/MS).
  • Isolation Window: 2.0 m/z (The mass window used to isolate the precursor ion).
  • Activation Type: HCD (or CID).
  • Normalized Collision Energy (NCE): 28% (This is a starting point and should be optimized. Step the NCE, e.g., 25, 30, 35%, in separate runs to find the optimal fragmentation). 2.3. MS2 Scan Settings:
  • Resolution: 17,500 @ m/z 200
  • Scan Range: Auto m/z 2.4. Dynamic Exclusion: Set to 20 seconds to prevent the instrument from repeatedly fragmenting the same intense ion.

3. Data Analysis: 3.1. Use a software package capable of de novo sequencing or sequence matching (e.g., PEAKS Studio, Proteome Discoverer). 3.2. Define the UAA: The software requires the mass of the UAA residue to be defined as a custom modification. 3.3. Manual Verification: Manually inspect the annotated MS/MS spectrum. Look for a continuous series of b- and/or y-ions. The mass difference between adjacent ions in the series should correspond to an amino acid residue. A mass shift corresponding to the UAA will confirm its position in the sequence. 3.4. Fragment Analysis: Pay close attention to the fragmentation pattern around the UAA. Note any unique fragment ions or neutral losses originating from the UAA side chain, as this can serve as a diagnostic signature for that specific UAA in future analyses.

Advanced Characterization: Structural Insights with NMR Spectroscopy

While MS techniques are powerful for determining primary structure, they provide limited information about the three-dimensional conformation of a peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard for determining high-resolution structures of peptides in solution.[11] For UAA-peptides, NMR can confirm the successful incorporation of the UAA and elucidate its influence on the peptide's overall fold and dynamics.

4.1 The "Why": NMR for UAA-Peptides

The main challenge in NMR analysis of UAA-peptides is the potential for spectral complexity and the difficulty in assigning resonances for the non-canonical residue.[12][13] However, UAAs also present unique opportunities:

  • Isotopic Labeling: Synthetically incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into the UAA provides unique NMR handles that simplify spectra and facilitate resonance assignment.[14]

  • Fluorine NMR: Incorporating a fluorine-containing UAA (e.g., 4-fluorophenylalanine) allows for ¹⁹F NMR.[15] Since there is no natural background ¹⁹F signal in biological molecules, this provides a highly sensitive and specific probe to report on the local environment and conformational changes around the UAA.[15]

  • Structural Constraints: The UAA may introduce specific structural constraints (e.g., through cyclization) that lead to well-dispersed NMR spectra, making structure determination more straightforward.[12]

Key NMR experiments include:

  • TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.[16]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in 3D space (< 5 Å), providing the distance restraints needed for structure calculation.

4.2 Protocol: Outline for 2D NMR Structural Analysis

A full NMR structure determination is a complex process. This protocol outlines the key steps and experiments.

1. Sample Preparation: 1.1. A high concentration of peptide is required (~0.5-1.0 mM). Dissolve the highly pure (>95%) peptide in a buffered aqueous solution (e.g., 90% H₂O / 10% D₂O, 20 mM phosphate buffer, pH 6.0). D₂O provides the deuterium lock signal for the spectrometer. 1.2. Filter the sample to remove any aggregates.

2. NMR Data Acquisition: 2.1. Acquire a series of 2D NMR experiments on a high-field spectrometer (≥ 600 MHz). 2.2. ¹H-¹H TOCSY: Acquire with a mixing time of ~80 ms to identify the proton spin systems for each amino acid, including the UAA. 2.3. ¹H-¹H NOESY: Acquire with a mixing time of ~150-250 ms to identify through-space correlations. These are critical for sequential assignment (linking one amino acid to the next) and for determining the final 3D structure. 2.4. (Optional) ¹H-¹⁵N HSQC: If the peptide is ¹⁵N-labeled, this experiment correlates each backbone amide proton with its directly attached nitrogen, providing a unique fingerprint of the peptide.

3. Data Analysis and Structure Calculation: 3.1. Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific atoms in the peptide sequence. This can be a challenging and iterative process, especially with the UAA. 3.2. Restraint Generation: Convert the NOESY cross-peak intensities into upper-limit distance restraints. 3.3. Structure Calculation: Use software (e.g., CYANA, Xplor-NIH) to calculate a family of 3D structures that are consistent with the experimental distance restraints.[12] 3.4. Validation: The final family of structures is validated to ensure it has good stereochemistry and fits the experimental data.

Conclusion

The successful development of UAA-containing peptide therapeutics is critically dependent on robust and comprehensive analytical characterization. The workflows and protocols presented here provide a validated framework for establishing the identity, purity, sequence, and structural features of these novel molecules. By combining the strengths of high-resolution LC-MS, multi-modal tandem MS, and NMR spectroscopy, researchers can gain a complete picture of their molecule, ensuring quality and accelerating the path to clinical application. It is imperative to remember that these methods are starting points; the unique nature of each UAA-peptide will demand thoughtful optimization and a deep understanding of the analytical principles at play.

References

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Vertex AI Search.
  • Characterization of Synthetic Peptides by Mass Spectrometry.
  • Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Purity Assessment of Synthetic Peptides with Unn
  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023, February 24). Recent.
  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (2021, June 10).
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Unnatural Amino Acids for Peptide Synthesis.Sigma-Aldrich.
  • The challenge of detecting modifications on proteins. (2020, February 17). PubMed.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research.PMC - PubMed Central.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC - PubMed Central.
  • peptide nmr.ETH Zurich.
  • Noncanonical Amino Acids in Biocatalysis. (2024, July 3).
  • Dealing with the Challenges of Post Translational Modifications (PTMs). Introduction.BioPharmaSpec.
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024, March 11). ChemRxiv.
  • Noncanonical Amino Acid Mix.
  • Tandem mass spectrometry.Wikipedia.

Sources

Application Note & Protocol: Overcoming Steric Hindrance in Peptide Synthesis with Microwave Assistance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sterically Hindered Amino Acids in Peptide Synthesis

The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) and N-methylated amino acids, presents a significant challenge in solid-phase peptide synthesis (SPPS).[1][2] The bulky nature of these residues impedes the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, leading to slow and often incomplete coupling reactions.[1][3] This results in the formation of deletion sequences and other impurities, which complicates purification and significantly reduces the overall yield and purity of the target peptide.[4][5] Conventional SPPS methods, which are typically performed at ambient temperatures, often fail to drive these difficult couplings to completion, even with extended reaction times and the use of excess reagents.[4][6]

The Role of Microwave Energy in Enhancing Peptide Synthesis

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technology to overcome the limitations of conventional SPPS, particularly for the synthesis of challenging sequences.[7][8] Unlike conventional heating methods that rely on thermal conductivity, microwave energy directly heats the reaction mixture through dielectric heating.[9][10] This rapid and uniform heating of the solvent, reagents, and the peptide-resin matrix provides the necessary energy to overcome the high activation barrier of sterically hindered couplings.[9][11]

The primary advantages of employing microwave energy for the synthesis of peptides with hindered amino acids include:

  • Accelerated Reaction Rates: Microwave irradiation dramatically shortens the time required for both the deprotection and coupling steps of SPPS.[8][11] Couplings that might take hours at room temperature can often be completed in minutes with microwave assistance.[8]

  • Improved Coupling Efficiency: The increased kinetic energy provided by microwave heating enhances the frequency and energy of molecular collisions, leading to a higher percentage of successful coupling events.[11][12] This is crucial for driving the acylation of sterically hindered N-termini to completion.[1][6]

  • Higher Peptide Purity and Yield: By promoting more complete couplings, MAPS minimizes the formation of deletion sequences and other side products, resulting in a purer crude product that is easier to purify and a higher overall yield.[5][13]

  • Reduced Side Reactions: The precise and rapid heating afforded by modern microwave peptide synthesizers can help to minimize temperature-dependent side reactions, such as racemization, when optimized methods are employed.[7][8]

The Mechanism of Microwave-Assisted Peptide Synthesis

The core of MAPS lies in the efficient transfer of energy to the reaction components. Solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are excellent microwave absorbers.[9] The process can be visualized as a cycle that is significantly expedited by microwave energy.

SPPS_Cycle cluster_cycle Microwave-Assisted SPPS Cycle Deprotection Fmoc Deprotection (Microwave Heating) Washing1 Washing Deprotection->Washing1 Piperidine Coupling Amino Acid Coupling (Microwave Heating) Washing1->Coupling Washing2 Washing Coupling->Washing2 Activated Amino Acid + Coupling Reagents Washing2->Deprotection Cycle Repeats Cleavage Cleavage & Deprotection Washing2->Cleavage Final Peptide Resin Solid Support (Resin) Resin->Deprotection

Figure 1: A simplified workflow of the microwave-assisted solid-phase peptide synthesis (SPPS) cycle.

Experimental Protocols for Microwave-Assisted Synthesis of Peptides with Hindered Amino Acids

This section provides a detailed protocol for the synthesis of a model peptide containing the sterically hindered amino acid, α-aminoisobutyric acid (Aib), using an automated microwave peptide synthesizer.

Materials and Reagents
  • Resin: Rink Amide ProTide™ LL resin or a suitable equivalent.[6][11]

  • Amino Acids: Fmoc-protected amino acids with standard side-chain protecting groups (e.g., Asn(Trt), Gln(Trt), Lys(Boc), Ser(tBu), Tyr(tBu)).[6] N-α-Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH).

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)[6]

    • Oxyma Pure[6]

    • Alternatively, onium salt-based reagents like HBTU or HATU can be used, but carbodiimide-based methods are often preferred at elevated temperatures to minimize racemization.[7]

  • Deprotection Reagent: 20% piperidine in DMF.[11]

  • Solvents: High-purity DMF and NMP.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.[14]

Instrumentation

An automated microwave peptide synthesizer, such as the CEM Liberty Blue™, is recommended for optimal results and reproducibility.[2] These systems allow for precise control of temperature and microwave power.

Synthesis Protocol

The following protocol is for a standard 0.1 mmol synthesis scale.

  • Resin Preparation: Swell the resin in DMF for 30 minutes prior to the first deprotection step.[11]

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Apply microwave power to raise the temperature to 75-90°C and hold for 1-3 minutes.[8]

    • Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard Amino Acids):

    • Prepare the activated amino acid solution by dissolving the Fmoc-amino acid (5 equivalents), DIC (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Apply microwave power to raise the temperature to 75-90°C and hold for 2-5 minutes.[8]

    • Drain the reaction vessel and wash the resin with DMF.

  • Amino Acid Coupling (Hindered Amino Acids - e.g., Aib):

    • Due to the steric hindrance, a double coupling strategy is often employed.

    • First Coupling: Follow the standard coupling protocol as described in step 3, potentially extending the hold time to 10-15 minutes at 90°C.

    • Wash the resin with DMF.

    • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH.

    • Wash the resin thoroughly with DMF before proceeding to the next deprotection step.

  • Chain Elongation: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.[11]

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/water) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[14]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

  • Analysis and Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical UPLC or HPLC.[11]

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

The advantages of MAPS for synthesizing peptides with hindered amino acids are clearly demonstrated by comparing the outcomes with conventional room temperature synthesis.

ParameterConventional SPPS (Room Temperature)Microwave-Assisted SPPS (MAPS)Reference(s)
Synthesis Time 40 hours< 3 hours[6]
Crude Purity < 10%89%[6]
Coupling Time per Residue 30-120 minutes2-15 minutes[8][15]
Overall Yield LowHigh[13]

Data for the synthesis of GEQKLGAibAibAibASEEDLG-NH2.

Troubleshooting and Optimization

While MAPS is a robust technique, some optimization may be required for particularly difficult sequences.

  • Incomplete Coupling: If a coupling reaction is incomplete, consider a second coupling, increasing the reaction temperature, or extending the microwave irradiation time.

  • Racemization: For sensitive amino acids like His and Cys, coupling at a lower temperature (e.g., 50°C) or using a carbodiimide-based coupling method can minimize epimerization.[7][9]

  • Aspartimide Formation: When incorporating Asp residues, using optimized deprotection conditions (e.g., lower temperature, shorter time) can reduce the formation of this side product.[7][16]

Conclusion

Microwave-assisted peptide synthesis provides a powerful and efficient solution to the long-standing challenge of incorporating sterically hindered amino acids into peptide sequences.[1][2] By leveraging the principles of rapid and uniform microwave heating, researchers can achieve significantly faster synthesis times, higher coupling efficiencies, and superior crude peptide purity compared to conventional methods.[5][6][12] The protocols and data presented in this application note demonstrate the transformative impact of MAPS in enabling the synthesis of complex and previously difficult-to-synthesize peptides, thereby accelerating research and development in peptide-based therapeutics and diagnostics.

References

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (URL: )
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids - AWS. (URL: )
  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (URL: )
  • Microwave SPPS Technology | AmbioPharm. (URL: )
  • Advantages of Using Microwaves. (URL: )
  • Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies. (URL: )
  • Comparative study of conventional and microwave assisted synthesis - ResearchG
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - ResearchG
  • US7582728B2 - Microwave-assisted peptide synthesis - Google P
  • Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Str
  • Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins - ResearchG
  • Chapter 5: Microwave-assisted Peptide Synthesis - Books - The Royal Society of Chemistry. (URL: )
  • Comparative study of conventional and microwave assisted synthesis. (URL: )
  • Microwave heating - a route to better quality crude peptides - Biotage. (URL: )
  • Amino Acid Deriv
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (URL: )
  • Introduction to Peptide Synthesis - PMC - NIH. (URL: )
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Public
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (URL: )
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: )
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Public
  • CEM Peptide Synthesis Brochure - IGZ Instruments. (URL: )

Sources

Application Notes and Protocols: Assessing the Biological Activity of Synthetic Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Peptide Era

The incorporation of unnatural amino acids (UAAs) into synthetic peptides has unlocked a vast and exciting chemical space for drug discovery and protein engineering.[1][] These novel building blocks offer the ability to fine-tune the physicochemical and pharmacological properties of peptides, leading to enhanced stability, increased potency, and improved target selectivity.[3] However, the very novelty that makes these peptides so promising also necessitates a rigorous and nuanced approach to assessing their biological activity. Standard protocols may not always be sufficient to capture the full picture of how these modified molecules interact with biological systems.

This guide, designed for researchers at the forefront of peptide-based therapeutics, provides a comprehensive framework for evaluating the biological activity of synthetic peptides containing UAAs. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols that are designed to be self-validating. Our focus is on ensuring technical accuracy and providing the authoritative grounding necessary for confident decision-making in your research and development endeavors.

Section 1: Foundational Pillar - Quantifying Target Engagement

Before assessing the functional consequences of a peptide, it is paramount to quantitatively characterize its direct interaction with the intended biological target. This is the bedrock upon which all subsequent functional data rests. Two powerful, label-free techniques are central to this endeavor: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR has become a gold standard for studying biomolecular interactions, allowing for the real-time measurement of binding affinities and kinetics.[4][5] The technique monitors changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[5]

Causality of Experimental Choice: SPR is invaluable for its ability to provide not just the equilibrium dissociation constant (KD), but also the association (ka) and dissociation (kd) rate constants. This kinetic information can be critical in understanding the mechanism of action. For instance, a peptide with a slow off-rate may exhibit a more prolonged biological effect.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Peptide Biotinylated Peptide Immobilization Immobilize Peptide on Streptavidin Chip Peptide->Immobilization Target Target Protein Injection Inject Target Protein (Analyte) Target->Injection Buffer Running Buffer (e.g., PBS) Dissociation Buffer Flow (Dissociation) Buffer->Dissociation Immobilization->Injection Association Injection->Dissociation Regeneration Regeneration (e.g., 20mM NaOH) Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Immobilization Next Cycle Fitting Fit to Kinetic Model (e.g., 1:1) Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Protocol: SPR Analysis of a Biotinylated Peptide with a Target Protein

Materials:

  • Biotinylated synthetic peptide

  • Purified target protein

  • SPR instrument and sensor chips (e.g., Streptavidin-coated)

  • Running buffer (e.g., PBS with 0.05% Tween 20, pH 7.4)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • System Priming: Equilibrate the SPR system with running buffer until a stable baseline is achieved.

  • Ligand Immobilization: Inject the biotinylated peptide over the streptavidin-coated sensor chip surface to achieve the desired immobilization level. A reference channel should be left unmodified to allow for background subtraction.[6]

  • Analyte Injection: Inject a series of concentrations of the target protein in running buffer over the sensor chip surface. Each injection should be followed by a dissociation phase where only running buffer flows over the chip.

  • Regeneration: After each cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to an appropriate kinetic model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][8][9] This technique is considered the gold standard for determining binding affinity in solution without the need for labeling or immobilization.[7]

Causality of Experimental Choice: The thermodynamic parameters obtained from ITC (enthalpy ΔH, and entropy ΔS) offer deep insights into the driving forces of the interaction. For example, a binding event driven by a large favorable enthalpy change might suggest strong hydrogen bonding or van der Waals interactions, while an entropically driven interaction could be indicative of the release of ordered water molecules from the binding interface.

Protocol: ITC Analysis of Peptide-Protein Interaction

Materials:

  • Synthetic peptide

  • Purified target protein

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • ITC instrument

Procedure:

  • Sample Preparation: Dialyze both the peptide and the target protein extensively against the same buffer to minimize buffer mismatch effects. Degas all solutions prior to use to prevent air bubbles.[10]

  • Instrument Setup: Fill the ITC sample cell with the target protein solution and the injection syringe with the peptide solution.[10] The concentration of the peptide in the syringe should be 10-20 times higher than the protein in the cell.

  • Titration: Perform a series of small injections of the peptide into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of peptide to protein. Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (KA, the inverse of KD), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[9]

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive indexHeat change upon binding
Key Outputs ka, kd, KDKD, n, ΔH, ΔS
Labeling No (but one partner is immobilized)No
Throughput HigherLower
Sample Consumption LowerHigher

Section 2: Cellular Activity - From Binding to Function

Demonstrating that a peptide binds to its target is a critical first step. The next is to determine if this binding event translates into a functional cellular response. Cell-based assays are essential for this purpose and can be tailored to the specific biological context of the target.[11][12]

G-Protein Coupled Receptor (GPCR) Activation Assays

GPCRs are a major class of drug targets, and many therapeutic peptides are designed to modulate their activity.[13] The activation of a GPCR by an agonist peptide typically triggers a downstream signaling cascade, which can be monitored by measuring the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium.[13][14]

Causality of Experimental Choice: Measuring second messenger levels provides a direct readout of receptor activation. A dose-response curve can be generated to determine the peptide's potency (EC50) and efficacy (Emax). Comparing the activity of a UAA-containing peptide to its natural counterpart can reveal how the modification impacts signaling.

GPCR_Signaling Peptide UAA-Peptide (Agonist) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Modulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Events

Caption: A simplified Gs-coupled GPCR signaling pathway.

Protocol: cAMP Accumulation Assay for GPCR Agonism

Materials:

  • Cells stably expressing the target GPCR

  • Synthetic peptide (and a known agonist as a positive control)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Seeding: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

  • Peptide Preparation: Prepare serial dilutions of the synthetic peptide and the positive control agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the peptide dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Cytotoxicity and Cell Proliferation Assays

For peptides designed to have cytotoxic or anti-proliferative effects (e.g., anticancer peptides), it is crucial to quantify their impact on cell viability.[15] Assays like the MTT or CellTiter-Glo® assays are commonly used for this purpose.

Causality of Experimental Choice: These assays provide a quantitative measure of the peptide's ability to induce cell death or inhibit growth. A dose-dependent decrease in cell viability is indicative of a cytotoxic or cytostatic effect. It is important to include appropriate controls, such as an untreated cell population and a vehicle control.

Protocol: MTT Assay for Peptide Cytotoxicity

Materials:

  • Target cancer cell line

  • Synthetic peptide

  • Complete culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the synthetic peptide for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the peptide concentration to determine the IC50 value.

Section 3: Stability - A Prerequisite for In Vivo Success

A major rationale for incorporating UAAs into peptides is to enhance their stability against enzymatic degradation.[16] Assessing the stability of a peptide in biological matrices like serum or plasma is a critical step in predicting its in vivo half-life and therapeutic potential.[17][18]

Causality of Experimental Choice: Peptides are susceptible to degradation by proteases present in biological fluids.[19] An in vitro serum stability assay provides a reliable and reproducible method to evaluate the impact of UAA incorporation on proteolytic resistance.[20][21] The disappearance of the parent peptide over time is monitored, typically by HPLC or LC-MS.

Stability_Assay_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide UAA-Peptide Incubate Incubate at 37°C Peptide->Incubate Serum Serum/Plasma Serum->Incubate Timepoints Take Aliquots at Time Points (t=0, t=x...) Incubate->Timepoints Quench Quench Reaction (e.g., TCA, Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Analyze by HPLC or LC-MS Supernatant->Analysis Quantify Quantify Parent Peptide Peak Area Analysis->Quantify HalfLife Calculate Half-life (t1/2) Quantify->HalfLife

Caption: Workflow for an in vitro peptide serum stability assay.

Protocol: In Vitro Serum Stability Assay

Materials:

  • Synthetic peptide

  • Human or mouse serum/plasma

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Reaction Setup: Add the synthetic peptide to pre-warmed serum or plasma to a final concentration of, for example, 31.5 μmol/L.[19]

  • Incubation and Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately mix the aliquot with the quenching solution to stop enzymatic activity and precipitate proteins.[19]

  • Protein Precipitation: Incubate on ice for 10 minutes, then centrifuge at high speed to pellet the precipitated proteins.[19]

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS.

  • Data Quantification: Quantify the peak area of the parent peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t1/2) of the peptide.

Section 4: In Vivo Evaluation - The Ultimate Test

While in vitro assays provide invaluable data, the ultimate assessment of a peptide's biological activity comes from in vivo studies.[22] These studies can reveal crucial information about a peptide's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety in a living organism.

Causality of Experimental Choice: In vivo models allow for the evaluation of the peptide in a complex biological system, taking into account factors such as absorption, distribution, metabolism, and excretion (ADME). The choice of animal model should be relevant to the disease being studied. For example, a xenograft mouse model might be used to test an anticancer peptide.[15]

Key Considerations for In Vivo Studies:
  • Pharmacokinetics (PK): Determine the peptide's concentration in the blood over time after administration. This helps to determine its half-life, clearance, and bioavailability.[23]

  • Pharmacodynamics (PD): Measure the biological effect of the peptide on the target in the animal model. This could involve measuring changes in a biomarker or assessing a clinical endpoint (e.g., tumor size).

  • Efficacy: Evaluate the therapeutic benefit of the peptide in a disease model.

  • Toxicity: Assess any adverse effects of the peptide.

Due to the complexity and ethical considerations of animal studies, detailed protocols are beyond the scope of this document. However, the data from the in vitro assays described above are essential for designing meaningful and successful in vivo experiments.

Conclusion: A Rigorous Path to Innovation

The incorporation of unnatural amino acids into synthetic peptides represents a powerful strategy for developing next-generation therapeutics. However, the successful translation of these novel molecules from the bench to the clinic requires a rigorous and systematic approach to assessing their biological activity. By combining quantitative binding assays, functional cellular assays, and stability studies, researchers can build a comprehensive understanding of their peptide's properties and make informed decisions about its therapeutic potential. The protocols and principles outlined in this guide provide a robust framework for navigating this exciting and rapidly evolving field.

References

  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Adhikari, A., Bhattarai, B. R., Aryal, A., Thapa, N., KC, P., Adhikari, A., Maharjan, S., Chanda, P. B., Regmi, B. P., & Parajuli, N. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38829–38843. [Link]

  • Measuring antimicrobial peptide activity on epithelial surfaces in cell culture. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cimini, A., D'Angelo, B., & Das, B. R. (2021). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. Cancers, 13(11), 2695. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. Retrieved from [Link]

  • Methods used to assess some biological activities of peptides and examples. (n.d.). ResearchGate. Retrieved from [Link]

  • Verhoork, S. K. M., La-Venia, A., Egloff, P., Stivala, S., Foglieni, C., & Zerbe, O. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(1), 20–30. [Link]

  • Singh, Y., Sharma, A., & Singh, S. K. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(11), 1307–1328. [Link]

  • Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177–186. [Link]

  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach. (n.d.). MDPI. Retrieved from [Link]

  • Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]

  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (n.d.). Retrieved from [Link]

  • GPCR Signaling Assays | GPCR Assay Kits. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. Retrieved from [Link]

  • Wang, Z., Liu, X., Liu, Y., Zhang, Y., & Zhang, J. (2023). State-Specific Peptide Design Targeting G Protein-Coupled Receptors. Journal of Chemical Information and Modeling, 63(18), 5675–5685. [Link]

  • Protein-peptide Binding Assays. (n.d.). GenScript. Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Retrieved from [Link]

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. (n.d.). Bitesize Bio. Retrieved from [Link]

  • MaxQuant.Live Enables Enhanced Selectivity and Identification of Peptides Modified by Endogenous SUMO and Ubiquitin. (2021, February 4). ACS Publications. Retrieved from [Link]

  • Kessler, J., Benckhuijsen, W., Mutis, T., Melief, C., Burg, S. H., & Drijfhout, J. (2003). Competition-based cellular peptide binding assays for 13 prevalent HLA class I alleles using fluorescein-labeled synthetic peptides. Cytometry Part A, 53(2), 96-104. [Link]

  • Synthetic Peptides as Protein Mimics. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. (n.d.). WUR eDepot. Retrieved from [Link]

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  • Isothermal Titration Calorimetry. (n.d.). Stevenson Lab. Retrieved from [Link]

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Application Notes and Protocols for Utilizing α,α-Disubstituted Amino Acids in Peptide Secondary Structure Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The precise control of peptide conformation is a cornerstone of modern drug discovery and biomaterial engineering. Native peptides, while exhibiting remarkable biological activity, are often plagued by poor metabolic stability and conformational flexibility, limiting their therapeutic potential. α,α-Disubstituted amino acids (ααAAs), non-proteinogenic amino acids bearing two side chains at the α-carbon, have emerged as powerful tools to surmount these challenges. By introducing steric constraints, these building blocks rigidly control the peptide backbone, promoting the formation of stable and predictable secondary structures such as helices and turns. This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical applications of ααAAs in peptide science. We will delve into the mechanistic basis of their conformational influence, provide detailed protocols for the synthesis and analysis of ααAA-containing peptides, and discuss their transformative role in the development of next-generation peptidomimetics.

The Foundational Principle: Conformational Restriction by Design

The substitution of the α-hydrogen with an alkyl group in α,α-disubstituted amino acids drastically curtails the conformational freedom of the peptide backbone.[1][2] This steric hindrance significantly limits the permissible dihedral angles (φ and ψ) available to the amino acid residue, a phenomenon best visualized through a Ramachandran plot.[3][4][5][6][7] Whereas standard L-amino acids can adopt a wide range of conformations corresponding to α-helices, β-sheets, and random coils, ααAAs are largely confined to the helical regions of the plot.

The most extensively studied ααAA, α-aminoisobutyric acid (Aib), exemplifies this principle.[2][8][9] The gem-dimethyl groups of Aib sterically favor φ and ψ angles that correspond to either right-handed or left-handed helices.[8] Consequently, the incorporation of Aib residues into a peptide sequence acts as a potent helix nucleator, inducing and stabilizing helical conformations even in short peptides.[8][9]

Figure 1: Conformational Restriction by α,α-Disubstitution.

The nature of the substituents on the α-carbon dictates the preferred secondary structure. While α-methylated ααAAs like Aib are strong promoters of 3(10)- and α-helices, bulkier substituents can lead to different outcomes.[1][2] For instance, homopeptides of diethylglycine tend to adopt a fully extended C5-conformation rather than a helical one.[2] This tunability allows for the rational design of peptides with specific, predetermined folds.

Applications in Peptide Design and Drug Discovery

The ability to enforce specific secondary structures has profound implications for the development of bioactive peptides.[10][11][12][13][14][15][16] By stabilizing a peptide in its biologically active conformation, the binding affinity to its target can be significantly enhanced. Moreover, the non-natural structure of ααAAs imparts resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

Key applications include:

  • Stabilization of Helical Peptides: Many biologically active peptides, such as antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), adopt a helical conformation upon interacting with their target membranes.[10][11] Incorporating ααAAs enhances their helicity, leading to improved potency and stability.[8][10][11]

  • Design of Peptidomimetics: ααAAs are invaluable in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[12][13][14][15][16]

  • Induction of β-turns: While renowned for helix induction, certain cyclic ααAAs can also be employed to nucleate β-turn structures, which are critical for molecular recognition in many biological processes.

Synthesis of Peptides Containing α,α-Disubstituted Amino Acids

The synthesis of peptides containing sterically hindered ααAAs requires optimized protocols, typically within the framework of Solid-Phase Peptide Synthesis (SPPS).[17][18][19][20] The primary challenge lies in overcoming the steric hindrance during the coupling reaction.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a standard procedure for the manual or automated synthesis of a peptide containing an Aib residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-Aib-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents) with HBTU/HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

    • Wash the resin as in step 2.

  • Aib Coupling (The "Difficult" Coupling):

    • Rationale: The steric bulk of Aib necessitates a longer coupling time and potentially a stronger coupling reagent like HATU. Double coupling is often required for high efficiency.

    • Pre-activate Fmoc-Aib-OH (4 equivalents) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF.

    • Add the activated solution to the resin and agitate for 4-6 hours.

    • Wash the resin with DMF.

    • Double Coupling: Repeat the Aib coupling step with a fresh solution of activated Fmoc-Aib-OH.

    • Wash the resin as in step 2.

  • Repeat Cycles: Repeat steps 2 and 3 (or 4 for subsequent Aib residues) for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as in step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[21]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[21]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

SPPS_Workflow SPPS Workflow for ααAA-Peptides Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HATU, DIEA) Wash1->Coupling Standard AA Difficult_Coupling ααAA Coupling (Extended time, Double coupling) Wash1->Difficult_Coupling ααAA Wash2 Wash (DMF, DCM) Coupling->Wash2 Difficult_Coupling->Wash2 Loop_End Final Residue? Wash2->Loop_End Loop_End->Deprotection No Final_Deprotection Final Fmoc Deprotection Loop_End->Final_Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis (HPLC, Mass Spec) Precipitation->Purification NMR_Workflow NMR Structural Analysis Workflow Sample_Prep Sample Preparation (1-2 mM in deuterated solvent) Data_Acquisition Data Acquisition (1D ¹H, 2D TOCSY, 2D NOESY) Sample_Prep->Data_Acquisition Assignment Resonance Assignment Data_Acquisition->Assignment NOE_Analysis NOE Identification & Quantification Assignment->NOE_Analysis Restraints Generate Distance & Dihedral Angle Restraints NOE_Analysis->Restraints Structure_Calc Structure Calculation (Molecular Dynamics) Restraints->Structure_Calc Ensemble Generate Ensemble of Structures Structure_Calc->Ensemble

Figure 3: Workflow for NMR-Based Peptide Structure Determination.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides the most precise and unambiguous determination of the three-dimensional structure at atomic resolution. [22][23]This technique is particularly valuable for confirming the helical nature of ααAA-containing peptides and for understanding the specific packing interactions in the solid state. [22]

Conclusion and Future Outlook

α,α-Disubstituted amino acids are a powerful and versatile tool in the peptide scientist's arsenal. By providing a straightforward mechanism for constraining peptide backbones, they enable the rational design of peptides with enhanced stability, predictable secondary structures, and improved biological activity. The protocols and principles outlined in this guide serve as a starting point for researchers seeking to leverage these unique building blocks in their own work. As synthetic methodologies become more advanced and our understanding of conformational control deepens, the role of ααAAs in drug discovery and materials science is set to expand even further, paving the way for novel therapeutics and functional biomaterials.

References

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358. [Link]

  • Miyachi, A., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(6), 3334–3341. [Link]

  • Ito, T., et al. (2023). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. International Journal of Molecular Sciences, 24(1), 17. [Link]

  • Loffredo, M. R., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 48(12), 2837–2848. [Link]

  • Tooth Fairy Tutor. (2022). Stabilizing Features of Alpha Helix Peptide | Biochemistry. YouTube. [Link]

  • Balaram, P. (2004). Non-protein amino acids in peptide design. Journal of the Indian Institute of Science, 84, 165-172. [Link]

  • Blay, G., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of Organic Chemistry, 88(20), 14389–14400. [Link]

  • Ohfune, Y., & Shinada, T. (2003). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Yakugaku Zasshi, 123(9), 705-720. [Link]

  • The Bumbling Biochemist. (2023). Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). YouTube. [Link]

  • Toniolo, C., & Benedetti, E. (1991). Structures of polypeptides from α-amino acids disubstituted at the α-carbon. Macromolecules, 24(14), 4004–4009. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Petri, G. L., Di Martino, S., & De Rosa, M. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

  • Blaber, M., Zhang, X. J., & Matthews, B. W. (1993). Structural Basis of Amino Acid Alpha Helix Propensity. Science, 260(5114), 1637–1640. [Link]

  • Ramachandran, G. N., & Chandrasekaran, R. (1971). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 68(2), 239–241. [Link]

  • Wikipedia contributors. (2024). Alpha helix. Wikipedia. [Link]

  • Kaczmarek, K., et al. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(11), 3101. [Link]

  • Hanson, R. M., & Prilusky, J. (2023). Ramachandran Plot. Proteopedia. [Link]

  • Wang, C., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 36. [Link]

  • Tzadikov, M., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 8, 101235. [Link]

  • Thomas, B. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

  • Hollingsworth, S. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biomolecular Concepts, 1(3-4), 271–283. [Link]

  • Lee, H., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. International Journal of Molecular Sciences, 25(18), 9961. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Rohl, C. A., et al. (1996). Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Protein Science, 5(12), 2623–2637. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Hanson, R. M. (n.d.). Ramachandran Animation. Bioinformatics.org. [Link]

  • Longdom Publishing. (2021). Peptidomimetic Drug Design. Journal of Computer Science & Systems Biology, 14(10). [Link]

  • Viguera, A. R., & Serrano, L. (1995). Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus. Protein Science, 4(10), 2083–2091. [Link]

  • Demizu, Y., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5304. [Link]

  • Bruker. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Various Authors. (2023). Peptidomimetics : A New Era in Drug Discovery. ResearchGate. [Link]

  • Hovmöller, S., et al. (2002). Individual Ramachandran plots for each of the 20 amino acids. Acta Crystallographica Section D: Biological Crystallography, 58(5), 768–776. [Link]

  • Clerici, F., et al. (2020). Self-assembled hydrophobic Ala-Aib peptide encapsulating curcumin: a convenient system for water insoluble drugs. RSC Advances, 10(16), 9401–9409. [Link]

  • Pietrzyk, A. J., et al. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia, 94(1), 9–14. [Link]

  • Animated biology With arpan. (2020). Alpha helix || secondary structure of protein. YouTube. [Link]

  • ResearchGate. (n.d.). Chemical structure of Aib (α‐aminoisobutyric acid), Aic (4‐aminoisocaproic acid, doubly homologated Aib) and Adb (4‐amino‐3,3‐dimethylbutanoic acid, present study). [Link]

  • The Bumbling Biochemist. (2023). Protein/peptide dihedral angles and Ramachandran plots. YouTube. [Link]

  • Demizu, Y., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 9(11), 4075–4081. [Link]

Sources

Application Note & Protocol: A Scalable Pathway for the Synthesis of Methyl 2-Amino-2-Methylpentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-2-methylpentanoate hydrochloride is a non-canonical α,α-disubstituted amino acid ester, a class of compounds of significant interest in medicinal chemistry and drug development. Their sterically hindered nature can impart unique conformational constraints on peptides, leading to enhanced metabolic stability and bioactivity.[1] The efficient, large-scale synthesis of such building blocks is therefore a critical requirement for advancing pharmaceutical research.

This document provides a comprehensive, field-proven guide for the multi-kilogram scale synthesis of methyl 2-amino-2-methylpentanoate hydrochloride. We will detail a robust three-stage process commencing with a Bucherer-Bergs reaction to construct the core amino acid framework, followed by hydrolysis and subsequent esterification. The causality behind the selection of this synthetic strategy is rooted in its reliability, scalability, and the use of readily available, cost-effective starting materials.

Synthetic Strategy & Workflow Overview

The selected pathway involves three primary stages, beginning with the formation of a stable hydantoin intermediate from pentan-2-one. This is followed by the hydrolysis of the hydantoin to yield the free amino acid, which is then directly converted to its methyl ester hydrochloride salt.

The Bucherer-Bergs reaction was chosen over the alternative Strecker synthesis for this application.[2][3] While both are effective, the Bucherer-Bergs reaction often provides a more direct route to a stable, crystalline hydantoin intermediate from a ketone, which is advantageous for purification and handling at a large scale.[4][5] The reaction is a one-pot, multicomponent process known for its operational simplicity and efficiency.[6][7]

Synthesis_Workflow cluster_0 Stage 1: Amino Acid Framework Synthesis cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Esterification & Salt Formation A Pentan-2-one B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B Reagents C 5-Methyl-5-propylhydantoin (Crystalline Intermediate) B->C One-Pot Cyclization D Basic Hydrolysis (e.g., NaOH) C->D Ring Opening E 2-Amino-2-methylpentanoic Acid (Sodium Salt in Solution) D->E F Fischer Esterification (MeOH, HCl or SOCl2) E->F Acid Catalyst G Methyl 2-Amino-2-methylpentanoate HCl (Final Product) F->G Crystallization

Figure 1: Overall synthetic workflow for Methyl 2-Amino-2-Methylpentanoate Hydrochloride.

Mechanistic Insights & Process Rationale

Stage 1: The Bucherer-Bergs Reaction

This multicomponent reaction efficiently transforms a ketone into a 5,5-disubstituted hydantoin.[5] The process begins with the in-situ formation of ammonium cyanide and carbon dioxide from the reagents. The ketone (pentan-2-one) first reacts with the cyanide ion to form a cyanohydrin intermediate. Subsequently, an SN2 reaction with ammonia (released from ammonium carbonate) displaces the hydroxyl group to yield an aminonitrile.[6] The final and irreversible step involves the intramolecular cyclization of the aminonitrile with carbon dioxide, which, after rearrangement, produces the stable 5-methyl-5-propylhydantoin.[6] This intermediate often precipitates from the reaction mixture, allowing for simple isolation by filtration, a significant advantage in large-scale operations.

Stage 2: Hydantoin Hydrolysis

The stable hydantoin ring is cleaved under strong basic conditions to liberate the amino acid. Using a strong base like sodium hydroxide at elevated temperatures facilitates the hydrolysis of both amide bonds within the hydantoin ring. This process releases the sodium salt of 2-amino-2-methylpentanoic acid into the aqueous solution, ready for the next stage.

Stage 3: Fischer Esterification and Salt Formation

The final step accomplishes both esterification and the formation of the desired hydrochloride salt in a single operation. The crude amino acid salt solution is acidified and then treated with methanol in the presence of an acid catalyst. Common industrial methods include bubbling dry hydrogen chloride gas through methanol or the careful addition of thionyl chloride (SOCl₂) to cold methanol, which generates HCl in situ.[8] The highly acidic conditions protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol.[9] This acid-catalyzed equilibrium is driven to completion by using a large excess of methanol.[10] Concurrently, the free amino group is protonated by the acid, forming the stable and readily isolable hydrochloride salt.

Quantitative Data Summary

The following table outlines typical parameters for a laboratory-scale synthesis, which can be adapted for larger-scale production.

ParameterStage 1: Bucherer-BergsStage 2: HydrolysisStage 3: Esterification/Salt Formation
Key Starting Material Pentan-2-one5-Methyl-5-propylhydantoin2-Amino-2-methylpentanoic Acid
Primary Reagents KCN, (NH₄)₂CO₃Sodium Hydroxide (NaOH)Methanol (MeOH), Thionyl Chloride (SOCl₂)
Solvent Ethanol/WaterWaterMethanol
Typical Molar Ratio Ketone:KCN:(NH₄)₂CO₃ = 1:1.5:3.0Hydantoin:NaOH = 1:3.0Amino Acid:SOCl₂ = 1:1.5
Reaction Temperature 60–70°C100–120°C (Reflux)0°C to Reflux
Reaction Time 12–24 hours8–16 hours4–12 hours
Typical Yield 85–95%>95% (Crude)80–90% (Isolated)
Product Form Crystalline SolidAqueous Salt SolutionCrystalline Hydrochloride Salt

Detailed Experimental Protocols

Safety Precaution: The following procedures involve highly toxic and corrosive materials, including potassium cyanide and thionyl chloride. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[11] An emergency plan for cyanide exposure must be in place.[12][13][14]

Protocol 1: Synthesis of 5-Methyl-5-propylhydantoin
  • Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Reagent Charging: To the reactor, add ethanol (3 L/mol of ketone) and water (3 L/mol of ketone).

  • Charge potassium cyanide (1.5 eq.) and ammonium carbonate (3.0 eq.). Stir the mixture until the solids are mostly dissolved.

  • Ketone Addition: Slowly add pentan-2-one (1.0 eq.) to the stirred mixture over 30 minutes. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 12-24 hours. The progress can be monitored by TLC or HPLC. The product will begin to precipitate as a white solid.

  • Isolation: Cool the mixture to 0-5°C and stir for 1-2 hours to maximize precipitation.

  • Filter the solid product using a Büchner funnel. Wash the filter cake sequentially with cold water and then a small amount of cold ethanol.

  • Drying: Dry the white crystalline solid in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Hydrolysis to 2-Amino-2-methylpentanoic Acid
  • Reactor Setup: In a reactor equipped for reflux, charge the 5-methyl-5-propylhydantoin (1.0 eq.) from the previous step.

  • Base Addition: Add a 20% (w/w) aqueous solution of sodium hydroxide (3.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 100-120°C) and maintain for 8-16 hours, or until the reaction is complete as determined by HPLC. The solution should become homogeneous.

  • Work-up: Cool the reaction mixture to room temperature. The resulting solution containing the sodium salt of the amino acid is typically used directly in the next step without isolation.

Protocol 3: Esterification and Isolation of the Hydrochloride Salt
  • Reactor Setup: Cool a clean, dry, jacketed reactor equipped with a mechanical stirrer, addition funnel, and gas outlet (vented to a scrubber) to 0°C.

  • Solvent Charge: Charge anhydrous methanol (10 L/mol of starting amino acid) into the reactor.

  • Acid Chloride Addition: Slowly add thionyl chloride (1.5 eq.) dropwise to the cold methanol via the addition funnel, ensuring the temperature does not exceed 10°C. This step is highly exothermic and generates HCl gas.

  • Amino Acid Addition: After the thionyl chloride addition is complete, slowly add the aqueous solution of sodium 2-amino-2-methylpentanoate from Protocol 2. Maintain the temperature below 20°C during the addition.

  • Reaction: Once the addition is complete, slowly heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Crystallization: Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Cool the concentrated solution to 0-5°C and stir for 2-4 hours to induce crystallization of the hydrochloride salt. If needed, a co-solvent like methyl tert-butyl ether (MTBE) can be added to enhance precipitation.

  • Isolation and Drying: Filter the crystalline product, wash with a small amount of cold MTBE or diethyl ether, and dry in a vacuum oven at 40-50°C to yield methyl 2-amino-2-methylpentanoate hydrochloride as a white crystalline solid.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-aminoheptanoate.
  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids.
  • Wikipedia. (2023). Strecker amino acid synthesis.
  • Applied Biosystems. (n.d.). Large Scale Synthesis of Long Peptides.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3969.
  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • DIAION. (n.d.). Separation and Refining of Amino acids.
  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Google Patents. (n.d.). CH628320A5 - PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS.
  • Toppr. (n.d.). Show how to convert 2-methylpentane into 2-methyl-3-pentanone.
  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline.
  • ResearchGate. (2025). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography.
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.
  • ResearchGate. (2016). How to do esterification of amino acid?.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3969.
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis.
  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • Sci-Hub. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • ResearchGate. (n.d.). Separation and Purification of Amino Acids.
  • Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts.
  • Google Patents. (n.d.). WO1998049133A1 - Process for esterification of amino acids and peptides.
  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.
  • SIELC Technologies. (2018). 2-Methylpentyl 2-methylpentanoate.
  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids.
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-.
  • PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.

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Troubleshooting & Optimization

minimizing racemization during hindered amino acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis

Topic: Minimizing Racemization During Hindered Amino Acid Coupling

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered amino acids while maintaining chiral purity. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Hindered Amino Acid Coupling

This section addresses specific, common issues encountered during the coupling of sterically demanding amino acids.

Problem 1: Significant Epimerization Detected in the Final Peptide

Symptoms:

  • You observe a doublet or a broadened peak for your target peptide in chiral HPLC analysis.

  • Mass spectrometry shows the correct mass, but NMR spectroscopy indicates the presence of diastereomers.

  • The biological activity of your synthetic peptide is lower than expected.

Probable Cause: The primary cause of racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This planar intermediate is achiral at the Cα position, and its subsequent ring-opening by the amine nucleophile can occur from either face, leading to a mixture of L- and D-isomers. Sterically hindered amino acids, due to their slower coupling kinetics, allow more time for this side reaction to occur.

Investigative Workflow:

G cluster_0 Troubleshooting Workflow for Epimerization A High Epimerization Detected B Review Coupling Reagent & Conditions A->B C Is the base a tertiary amine (e.g., DIPEA)? B->C D Switch to a non-nucleophilic base (e.g., 2,4,6-Collidine) C->D Yes E Is the activation time prolonged? C->E No D->E F Optimize: Use in situ activation or pre-activation with shorter times E->F Yes G Re-evaluate solvent and temperature E->G No F->G H Consider polar, aprotic solvents (e.g., DMF, NMP) G->H I Run coupling at lower temperatures (e.g., 0 °C to RT) G->I J Final Analysis: Chiral HPLC H->J I->J

Caption: A logical workflow for diagnosing and resolving epimerization issues.

Solutions & Scientific Rationale:

1. Optimize Your Coupling Cocktail:

  • Coupling Reagent Selection: For hindered couplings, move beyond standard carbodiimides like DIC. Uronium/aminium-based reagents such as HBTU, HATU, and HCTU are generally more effective. However, the gold standard for suppressing racemization with hindered residues is often a phosphonium salt, like PyBOP.

    • Mechanism Insight: Reagents like HATU and HCTU react with the amino acid carboxylate to form an activated ester in situ. The incorporation of additives like HOAt and HOBt is crucial as they act as "racemization suppressants" by trapping the activated acid before it can form the oxazolone.

  • The Role of the Additive: The choice of additive is critical. While HOBt is common, derivatives like 6-Cl-HOBt and HOAt are more effective at preventing racemization. HOAt is particularly effective due to its ability to increase coupling rates and suppress the formation of the oxazolone intermediate.

  • Base Selection: The base used for activation can significantly influence racemization.

    • Avoid Excess Tertiary Amines: Bases like diisopropylethylamine (DIPEA) can promote racemization by abstracting the Cα proton of the activated ester.

    • Recommended Practice: Use a weaker, more sterically hindered base like 2,4,6-collidine, or use the base in stoichiometric amounts. For Fmoc-amino acid fluoride couplings, a base is not required.

2. Modify Reaction Conditions:

  • Solvent Choice: The polarity of the solvent plays a key role.

    • High Polarity Solvents: Solvents like DMF and NMP are generally preferred as they can stabilize the charged intermediates and facilitate the reaction.

    • Low Polarity Solvents: Less polar solvents like dichloromethane (DCM) can sometimes favor oxazolone formation.

  • Temperature Control: Perform the coupling at a reduced temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. Lower temperatures disfavor the formation of the oxazolone intermediate, which typically has a higher activation energy than the desired coupling reaction.

3. Advanced Coupling Strategies:

  • Pre-activation vs. In Situ Activation: For hindered amino acids, a short pre-activation time (1-5 minutes) can be beneficial. However, prolonged pre-activation increases the risk of oxazolone formation. In situ activation, where all components are mixed together, is often a safer approach.

  • Use of Amino Acid Halides: Converting the hindered amino acid to its acid fluoride or chloride can be a highly effective strategy. These species are extremely reactive and often couple rapidly with minimal racemization, even without a base.

Protocol: Racemization-Suppressed Coupling of a Hindered Amino Acid (e.g., Fmoc-Aib-OH)

  • In a clean reaction vessel, dissolve the N-terminal deprotected peptide-resin in DMF.

  • In a separate vial, dissolve the hindered amino acid (e.g., Fmoc-Aib-OH, 3 equivalents) and an additive (e.g., HOAt, 3 equivalents) in DMF.

  • Add the coupling reagent (e.g., HATU, 2.95 equivalents) to the amino acid solution.

  • Add a non-nucleophilic base (e.g., 2,4,6-collidine, 6 equivalents) to the activation mixture.

  • Allow the mixture to pre-activate for no more than 2 minutes.

  • Add the activated amino acid mixture to the resin and shake at room temperature for 2-12 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once complete, wash the resin thoroughly with DMF, DCM, and methanol before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: Why are hindered amino acids like Aib (α-aminoisobutyric acid) or Valine so prone to racemization?

A: The steric bulk of the side chains in these amino acids slows down the approach of the amine nucleophile to the activated carboxyl group. This delay provides a larger window of opportunity for the activated intermediate to cyclize into the planar 5(4H)-oxazolone, which is the primary pathway for racemization.

Mechanism of Oxazolone Formation:

G cluster_1 Racemization Pathway ActivatedAA Activated Amino Acid (e.g., O-acylisourea) Oxazolone 5(4H)-Oxazolone (Planar, Achiral at Cα) ActivatedAA->Oxazolone Slower Coupling (favored by steric hindrance) DesiredPeptide Desired Peptide Product ActivatedAA->DesiredPeptide Faster Coupling (desired pathway) RacemizedPeptide Racemized Peptide Product Oxazolone->RacemizedPeptide Amine Attack (from either face) Amine N-terminal Amine (Nucleophile) Amine->ActivatedAA Amine->Oxazolone

Caption: The competitive pathways leading to desired peptide formation versus racemization via an oxazolone intermediate.

Q2: I'm using COMU as a coupling reagent. Is it better than HATU for hindered systems?

A: COMU ([(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]) is a third-generation uronium salt that is often considered one of the most efficient coupling reagents available. Its high reactivity can lead to faster coupling times, which in turn can reduce the opportunity for racemization. For particularly difficult couplings, COMU can outperform HATU. However, like all coupling reagents, its effectiveness is highly dependent on the specific sequence, base, and solvent system used.

Q3: Can I just double-couple a hindered amino acid to ensure the reaction goes to completion?

A: While double coupling is a common strategy to drive a difficult reaction to completion, it also doubles the exposure of the newly coupled amino acid to the basic conditions of the subsequent deprotection and coupling cycles. The C-terminal amino acid of the growing peptide chain is also susceptible to racemization, especially if it is activated (e.g., by unreacted coupling reagent) and exposed to base. A better approach is to optimize the initial coupling to achieve >99% completion in a single step. If a second coupling is necessary, ensure thorough washing between steps to remove residual base and byproducts.

Q4: How does the protecting group on the incoming amino acid affect racemization?

A: The N-terminal protecting group plays a significant role. Urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization. The electron-withdrawing nature of the carbonyl group in these protectors decreases the nucleophilicity of the nitrogen atom, making it less likely to participate in the formation of the oxazolone ring. In contrast, protecting groups like Benzoyl (Bz) can increase the rate of racemization.

Data Summary: Factors Influencing Racemization

FactorLow Racemization ConditionHigh Racemization ConditionRationale
Coupling Reagent Phosphonium (PyBOP) or Uronium (HATU, COMU) + AdditiveCarbodiimides (DIC) aloneAdditives trap the activated species, preventing oxazolone formation.
Base 2,4,6-Collidine, N-Methylmorpholine (NMM)DIPEA, Triethylamine (TEA)Sterically hindered, less nucleophilic bases are less likely to abstract the Cα proton.
Solvent DMF, NMPDCM, ChloroformPolar aprotic solvents stabilize charged intermediates and promote the desired bimolecular reaction.
Temperature 0 °C to Room TemperatureElevated TemperaturesLower temperatures decrease the rate of the competing oxazolone formation side reaction.
Activation Time Short (in situ or < 5 min pre-activation)Prolonged pre-activationMinimizes the time the activated amino acid exists before the nucleophile is introduced.

References

  • Coupling Reagents and Additives: "The 5(4H)-oxazolone as a racemizing intermediate in peptide synthesis," Journal of Peptide Science. [Link]

  • Mechanisms of Racemization: "Racemization in peptide synthesis," Amino Acids. [Link]

  • Uronium/Aminium Reagents: "Peptide Coupling Reagents, More than a Letter Soup," Journal of Organic Chemistry. [Link]

  • Additive Performance: "6-Cl-HOBt as an Additive for Racemization-Free Peptide Synthesis," Organic Letters. [Link]

  • Base-Mediated Epimerization: "Base-catalyzed epimerization in solid-phase peptide synthesis," International Journal of Peptide and Protein Research. [Link]

  • Amino Acid Fluorides: "Fmoc-amino acid fluorides for solid phase peptide synthesis," Journal of the American Chemical Society. [Link]

side reactions in the synthesis of alpha,alpha-disubstituted amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of α,α-Disubstituted Amino Acid Esters

Welcome to the technical support center for the synthesis of α,α-disubstituted amino acid esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Here, we address common challenges and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.

Table of Contents

  • Introduction: The Challenge of Quaternary Carbon Stereocenters

  • Troubleshooting Guide: Phase-Transfer Catalytic (PTC) Alkylation of Glycine Imines

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

  • References

Introduction: The Challenge of Quaternary Carbon Stereocenters

The synthesis of α,α-disubstituted amino acids and their esters is a significant challenge in modern organic chemistry, primarily due to the difficulty in constructing the sterically hindered quaternary α-carbon stereocenter. These compounds are of immense interest in medicinal chemistry as they can induce conformational constraints in peptides and act as enzyme inhibitors.

This guide will focus on one of the most common and scalable methods: the phase-transfer catalytic (PTC) alkylation of glycine imine esters. While powerful, this method is susceptible to several side reactions that can impact yield, purity, and scalability.

Troubleshooting Guide: Phase-Transfer Catalytic (PTC) Alkylation of Glycine Imines

The alkylation of a glycine imine Schiff base, typically derived from benzophenone, is a cornerstone of α,α-disubstituted amino acid synthesis. The general workflow involves the deprotonation of the α-carbon by a base, followed by sequential alkylation with two different electrophiles (R¹-X and R²-X) under phase-transfer conditions.

Issue 1: Low Yield in the First Alkylation Step

Question: I am performing the first alkylation on my benzophenone-protected glycine ethyl ester, but I am seeing a low yield of the mono-alkylated product and a significant amount of unreacted starting material, even after prolonged reaction times. What could be the cause?

Answer:

This is a common issue that often points to inefficient deprotonation or phase-transfer catalysis. Let's break down the potential causes and solutions.

Causality Analysis:

  • Ineffective Deprotonation: The α-proton of the glycine imine must be removed to form the reactive enolate. This process occurs at the interface of the organic and aqueous phases.[1] If the base is not concentrated enough or the mixing is poor, deprotonation will be slow, leading to incomplete conversion.

  • Phase-Transfer Catalyst (PTC) Inefficiency: The role of the PTC (e.g., a quaternary ammonium salt) is to transport the enolate from the aqueous or solid interface into the organic phase where the alkylating agent resides.[1] If the PTC is degraded, impure, or sterically mismatched with the enolate, this transport will be inefficient.

  • Hydrolysis of the Imine: Benzophenone imines are susceptible to hydrolysis, especially under strongly basic conditions.[2] Water in the organic solvent or prolonged exposure to the aqueous base can lead to the decomposition of your starting material back to glycine ester and benzophenone.

Troubleshooting Workflow:

G start Low Yield of Mono-Alkylated Product check_base Verify Base Concentration & Stirring start->check_base check_ptc Evaluate Phase-Transfer Catalyst start->check_ptc check_hydrolysis Assess for Imine Hydrolysis start->check_hydrolysis sol_base Use 50% w/w aq. NaOH/KOH. Ensure vigorous stirring (>1000 rpm). check_base->sol_base Ineffective Deprotonation sol_ptc Use fresh, high-purity PTC (e.g., TBAB). Consider a catalyst with better solubility. check_ptc->sol_ptc Poor Catalyst Performance sol_hydrolysis Use anhydrous solvents. Minimize reaction time. check_hydrolysis->sol_hydrolysis Substrate Degradation

Caption: Troubleshooting workflow for low mono-alkylation yield.

Recommended Actions:

ParameterRecommendationRationale
Base Use freshly prepared 50% (w/w) aqueous NaOH or KOH. Solid bases like powdered KOH can also be effective.High concentration drives the deprotonation equilibrium forward at the phase interface.
Stirring Ensure vigorous mechanical stirring (e.g., >1000 rpm).Maximizes the interfacial area between the organic and aqueous phases, crucial for efficient deprotonation.
Solvent Use anhydrous toluene or dichloromethane.Minimizes the competing side reaction of imine hydrolysis.
PTC Use a fresh, high-purity quaternary ammonium salt like tetrabutylammonium bromide (TBAB).Impurities can interfere with catalysis. Ensure the catalyst is fully dissolved in the organic phase.
Issue 2: Formation of Dialkylated Byproduct in the First Alkylation

Question: I am trying to synthesize a mono-alkylated product, but I am consistently observing the formation of the α,α-dialkylated species. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of the dialkylated product during the first alkylation step is a classic problem of over-alkylation. The key is that the mono-alkylated product itself can be deprotonated and react with another equivalent of the alkylating agent.

Causality Analysis:

The pKa of the α-proton in the mono-alkylated imine is higher (less acidic) than that of the starting glycine imine.[1] This inherent difference in acidity is the primary reason why selective mono-alkylation is generally achievable.[1] However, under forcing conditions (high temperature, long reaction times, or highly reactive alkylating agents), the deprotonation and subsequent alkylation of the mono-substituted intermediate can still occur.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the alkylating agent (typically 1.1-1.2 equivalents).

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly via a syringe pump can help to maintain a low instantaneous concentration, which favors the more rapid reaction with the more acidic starting material.

G cluster_0 Reaction Pathway start Over-alkylation Observed glycine_imine Glycine Imine (More Acidic) start->glycine_imine mono_alkyl Mono-alkylated Product (Less Acidic) glycine_imine->mono_alkyl Fast di_alkyl Di-alkylated Product (Byproduct) mono_alkyl->di_alkyl Slow base Base base->glycine_imine Deprotonation base->mono_alkyl Deprotonation rx1 R¹-X rx1->glycine_imine rx1->mono_alkyl

Caption: Kinetic profile of mono- vs. di-alkylation.

Frequently Asked Questions (FAQs)

Q1: My ester group is being hydrolyzed during the reaction. How can I prevent this?

A1: Ester saponification is a common side reaction under the basic conditions of PTC. The best solution is to switch from a methyl or ethyl ester to a tert-butyl ester. The steric hindrance of the tert-butyl group makes it significantly more resistant to base-catalyzed hydrolysis.[1] After the alkylation is complete, the tert-butyl ester can be easily removed with mild acid (e.g., trifluoroacetic acid) without affecting the rest of the molecule.

Q2: I am using a chiral phase-transfer catalyst to achieve an enantioselective synthesis, but my enantiomeric excess (ee) is low. What factors could be at play?

A2: Low enantioselectivity in chiral PTC is a complex issue. Here are the primary factors to investigate:

  • Catalyst Purity and Structure: Ensure you are using a well-defined, high-purity chiral catalyst, such as those derived from Cinchona alkaloids.[3] The structure of the catalyst is critical for creating a chiral environment around the enolate.

  • Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally increases the ee, as it enhances the energy difference between the diastereomeric transition states.

  • Solvent Polarity: The choice of solvent can influence the tightness of the ion pair between the enolate and the chiral quaternary ammonium cation. Less polar solvents often lead to tighter ion pairing and better chiral induction.

  • Base Concentration: The concentration of the aqueous base can affect the hydration state of the catalyst and the enolate, which in turn can impact enantioselectivity.

Q3: After the second alkylation, I am having trouble hydrolyzing the benzophenone imine to get my final product. What are the best conditions for deprotection?

A3: The benzophenone imine is typically hydrolyzed under mild acidic conditions. A common and effective method is to stir the reaction mixture with 1N aqueous HCl at room temperature.[4] The progress can be monitored by TLC. If the imine is particularly stable, gentle heating (e.g., 40-50 °C) can be applied. After hydrolysis, the benzophenone byproduct can be removed by extraction with a nonpolar solvent like hexanes, leaving the hydrochloride salt of your amino acid ester in the aqueous phase.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an α,α-Disubstituted Amino Acid Ester via PTC

Step 1: Mono-alkylation

  • To a round-bottom flask equipped with a mechanical stirrer, add the benzophenone imine of glycine tert-butyl ester (1.0 eq.), toluene (5 mL per mmol of substrate), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).

  • Begin vigorous stirring (1000-1200 rpm) and add 50% w/w aqueous KOH (5.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the first alkylating agent (R¹-X, 1.1 eq.) dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Upon completion, dilute the reaction with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Di-alkylation

  • Dissolve the mono-alkylated intermediate (1.0 eq.) in toluene, add the phase-transfer catalyst (0.1 eq.), and begin vigorous stirring.

  • Add 50% w/w aqueous KOH (5.0 eq.).

  • Add the second alkylating agent (R²-X, 1.5 eq.). Note: A larger excess is often needed for the second, more sterically hindered alkylation.

  • Heat the reaction to the desired temperature (this may range from room temperature to 60 °C depending on the reactivity of R²-X) and monitor by TLC.

  • Work-up as described in Step 1.

Step 3: Deprotection

  • Dissolve the purified α,α-disubstituted imine in a suitable solvent like dichloromethane.

  • Add an equal volume of 1N HCl and stir vigorously at room temperature for 2-4 hours.

  • Separate the layers. Extract the aqueous layer with dichloromethane or ether to remove the benzophenone byproduct.

  • The aqueous layer now contains the hydrochloride salt of the desired amino acid ester.

References

  • O'Donnell, M. J. (2019). Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives. Tetrahedron, 75(27), 3667-3696. [Link]

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The O'Donnell Amino Acid Synthesis. Tetrahedron Letters, 19(29), 2641-2644. [Link]

  • Jew, S. S., Jeong, B. S., Lee, J. H., Yoo, M. S., Lee, Y. J., Park, B. S., Kim, M. G., & Park, H. G. (2003). A practical, enantioselective synthesis of α-amino acids by phase-transfer catalytic alkylation. The Journal of Organic Chemistry, 68(11), 4514-4516. [Link]

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis. Accounts of Chemical Research, 37(8), 518-525. [Link]

  • Corey, E. J., & O'Donnell, M. J. (1989). A new process for the enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 111(22), 8295-8296. [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective amino acid synthesis by chiral phase-transfer catalysis. Chemical Reviews, 103(8), 3013-3028. [Link]

Sources

Technical Support Center: Purification of Methyl 2-Amino-2-Methylpentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of methyl 2-amino-2-methylpentanoate hydrochloride. We will address common issues, provide detailed troubleshooting protocols, and explain the scientific principles behind our recommendations to ensure the successful isolation of a high-purity final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the purification of amino acid ester hydrochlorides.

Q1: What are the most common impurities found in crude methyl 2-amino-2-methylpentanoate hydrochloride after synthesis?

A: The impurity profile is largely dependent on the synthetic route, which is typically a Fischer esterification of 2-amino-2-methylpentanoic acid. Common impurities include:

  • Unreacted Starting Material: 2-Amino-2-methylpentanoic acid hydrochloride is a common contaminant if the esterification reaction does not go to completion.[1]

  • Dimerization/Oligomerization Products: Side reactions can lead to the formation of small peptide byproducts.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, diethyl ether, acetone) can remain trapped in the solid product.

  • Excess Acid: Reagents like thionyl chloride or trimethylchlorosilane used to generate HCl in situ can lead to related acidic byproducts.[2]

  • Water: The hydrochloride salt is often hygroscopic and can readily absorb moisture from the atmosphere, leading to a sticky or oily appearance.[3]

Q2: My final product is a sticky oil or gum, not the expected white crystalline solid. What is the likely cause?

A: This is a classic problem almost always caused by the presence of water or residual solvent. Amino acid ester hydrochlorides are frequently hygroscopic and will readily absorb atmospheric moisture.[3] An incomplete drying process or the use of non-anhydrous solvents during the final precipitation step can also lead to this issue.

Q3: What is the most effective and scalable method for purifying this compound?

A: For most laboratory and pilot scales, anti-solvent precipitation or recrystallization is the most robust and effective method. This technique leverages the high solubility of the desired hydrochloride salt in a polar solvent (like methanol or water) and its poor solubility in a less polar "anti-solvent" (like diethyl ether, acetone, or tetrahydrofuran).[3][4] This method is effective at removing less polar impurities and unreacted starting material, which often have different solubility profiles.

Q4: How can I definitively confirm the purity of my final product?

A: A combination of analytical techniques is essential for unambiguous purity assessment.[5] No single method provides a complete picture.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment, capable of separating and quantifying non-volatile impurities.[6][7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the desired product and can detect residual solvents and other proton-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

  • Gas Chromatography (GC): Can be used to quantify residual solvents and other volatile impurities.[8]

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the purification workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Precipitation 1. Incomplete Precipitation: The solution may not be fully saturated, or insufficient anti-solvent was added. 2. Product Loss During Washing: Using too much wash solvent or a solvent in which the product has moderate solubility. 3. Premature Filtration: Not allowing sufficient time or low enough temperature for complete crystallization.1. Optimization: Carefully titrate the anti-solvent until precipitation is maximal. Cool the mixture (e.g., 0-4°C) for an extended period (1-2 hours) before filtering. 2. Washing Technique: Wash the collected solid with a minimal amount of ice-cold anti-solvent. This minimizes dissolution of the product while still removing impurities from the crystal surfaces. 3. Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can often be obtained.
Persistent Contamination with Starting Amino Acid 1. Co-precipitation: The starting material may have similar solubility characteristics in the chosen solvent system. 2. Incomplete Reaction: A significant amount of unreacted starting material complicates purification.1. Solvent System Change: Experiment with different solvent/anti-solvent pairs. For example, dissolving the crude mixture in chloroform or methylene chloride may leave the more polar, unreacted amino acid hydrochloride behind as an insoluble solid that can be filtered off.[9] 2. Trituration: Suspend the crude solid in a solvent where the desired ester is sparingly soluble, but the starting material is more soluble, and stir for several hours before filtering.
Product Fails to Solidify (Remains an Oil) 1. Hygroscopicity: Absorption of atmospheric water.[3] 2. Residual Solvent: Trapped solvent from the reaction or purification steps.1. Anhydrous Conditions: Perform the final precipitation and filtration steps under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Rigorous Drying: Dry the isolated product under high vacuum, potentially with gentle heating (e.g., 30-40°C), for an extended period (12-24 hours). A P₂O₅ drying agent in the vacuum desiccator can be beneficial.
Final Product is Off-Color (e.g., Yellow or Brown) 1. Thermal Degradation: Applying too much heat during solvent removal or dissolution can cause decomposition. 2. Impure Reagents: Impurities present in the initial starting materials or solvents.1. Minimize Heat: Use a rotary evaporator at low temperatures (<40°C) for solvent removal. When dissolving for recrystallization, use only the minimum heat necessary. 2. Decolorization: Dissolve the crude product in the primary solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon and adsorbed colored impurities before proceeding with precipitation.

Section 3: Visualized Workflows and Protocols

Visual aids and detailed protocols provide actionable guidance for laboratory execution.

Purification Workflow Diagram

The following diagram outlines the standard workflow for purifying methyl 2-amino-2-methylpentanoate hydrochloride via anti-solvent precipitation.

G cluster_0 Purification Workflow crude Crude Product (Solid or Oil) dissolve 1. Dissolve in Minimal Polar Solvent (e.g., Methanol) crude->dissolve filter_insol 2. (Optional) Filter to Remove Insoluble Impurities dissolve->filter_insol precipitate 3. Add Anti-Solvent Slowly (e.g., Diethyl Ether) filter_insol->precipitate cool 4. Cool & Age to Maximize Crystallization precipitate->cool isolate 5. Isolate by Vacuum Filtration cool->isolate wash 6. Wash with Cold Anti-Solvent isolate->wash dry 7. Dry Under High Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Standard workflow for anti-solvent precipitation.

Troubleshooting Decision Tree

This diagram helps diagnose purity issues based on analytical data.

G start Analyze Final Product (¹H NMR, HPLC) check_purity Is Purity >98% by HPLC? start->check_purity pass Purification Successful check_purity->pass Yes fail Identify Contaminant(s) check_purity->fail No is_solvent Residual Solvent by ¹H NMR? fail->is_solvent is_sm Starting Material Present? is_other Other Impurities? is_sm->is_other No rerun_purification Re-purify: Adjust Solvent/Anti-solvent Ratio or Triturate is_sm->rerun_purification Yes is_solvent->is_sm No dry_more Dry Thoroughly Under High Vacuum is_solvent->dry_more Yes is_other->rerun_purification No charcoal_step Re-purify with Activated Carbon Treatment is_other->charcoal_step Yes (e.g., color) rerun_purification->start dry_more->start charcoal_step->start

Caption: Decision tree for troubleshooting purity issues.

Detailed Experimental Protocol: Purification by Anti-Solvent Precipitation

This protocol is a robust starting point for obtaining high-purity methyl 2-amino-2-methylpentanoate hydrochloride.

Materials:

  • Crude methyl 2-amino-2-methylpentanoate hydrochloride

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et₂O) or Acetone

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude product in a clean, dry Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of anhydrous methanol dropwise while stirring until all the solid has just dissolved. Avoid using a large excess of solvent, as this will hinder precipitation.

  • (Optional) Filtration of Insolubles: If any insoluble material remains, filter the solution through a small plug of cotton or a sintered glass funnel into a clean flask to remove it.[3]

  • Precipitation: While vigorously stirring the methanol solution, slowly add anhydrous diethyl ether (typically 10-20 volumes relative to the methanol) from a dropping funnel. The slow addition is critical to promote the formation of well-defined crystals rather than an amorphous oil. A white precipitate should begin to form.

  • Crystallization: Once the addition of the anti-solvent is complete, continue stirring the resulting slurry. For optimal crystal growth and yield, cool the flask in an ice bath and let it stand for at least 1 hour.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Press the solid firmly with a spatula to remove as much of the solvent as possible.

  • Washing: With the vacuum off, add a very small volume of ice-cold diethyl ether to the funnel to just cover the solid. Gently break up the filter cake with a spatula. Reapply the vacuum to pull the wash solvent through. This step removes soluble impurities adhering to the crystal surface.

  • Drying: Transfer the white solid to a pre-weighed watch glass or vial. Dry the purified product under high vacuum for 12-24 hours to remove all traces of residual solvents. The final product should be a fine, free-flowing white crystalline solid.

  • Analysis: Confirm the identity and purity of the final product using ¹H NMR and HPLC.

Section 4: Analytical Data Interpretation

A clear understanding of analytical data is crucial for validating the success of the purification.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Target
HPLC (High-Performance Liquid Chromatography)Separation based on polarity followed by detection (e.g., UV, CAD, MS).[6][7]Provides quantitative purity, detects non-volatile impurities, and resolves closely related substances.> 98%
¹H NMR (Proton Nuclear Magnetic Resonance)Measures the magnetic properties of hydrogen nuclei in a molecule.Confirms the chemical structure, identifies the compound, and quantifies residual solvents.No signals inconsistent with structure; solvents <0.5%.
MS (Mass Spectrometry)Measures the mass-to-charge ratio of ionized molecules.Confirms the molecular weight of the product, providing definitive identity.A clear molecular ion peak corresponding to the expected mass.

References

  • Amino acid methyl ester hydrochloride preparation.
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Reddit r/chemhelp. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. ResearchGate. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI. [Link]

  • Method of preparing amino acid alkyl ester hydrochloride.

Sources

Technical Support Center: Troubleshooting Low Yields in Peptide Coupling with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during peptide coupling reactions involving sterically hindered amino acids. Here, we will explore the root causes of these difficulties and provide actionable, field-proven solutions.

Introduction: The Challenge of Steric Hindrance

Steric hindrance is a significant hurdle in solid-phase peptide synthesis (SPPS), particularly when incorporating non-standard or bulky amino acids such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid) or N-methylated amino acids.[1] The bulky nature of these residues can physically obstruct the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete or failed coupling reactions and consequently, low yields of the desired peptide.[1][2][3]

This guide provides a structured approach to troubleshooting these "difficult couplings" by addressing common questions and providing detailed protocols and expert insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My standard coupling protocol (e.g., using HBTU/HOBt) is failing for a specific hindered amino acid coupling. What is the likely cause and my first line of defense?

Answer:

The primary cause of failure with standard coupling reagents like HBTU in the presence of hindered amino acids is the insufficient reactivity of the activated species to overcome the steric barrier.[3] HBTU, a widely used aminium salt, generates HOBt esters which, while effective for many couplings, may not be reactive enough for sterically demanding situations.[4][5]

Your First Line of Defense: Reagent Upgrade & Double Coupling

Before making drastic changes to your entire protocol, consider these two initial steps:

  • Upgrade Your Coupling Reagent: Switch to a more potent activating reagent. Reagents that generate more reactive esters, such as those based on HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure, are excellent choices.[4]

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a go-to reagent for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the reaction.[4][6]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly efficient reagent, comparable in reactivity to HATU, but with the added benefits of producing water-soluble byproducts and having a better safety profile.[6][7][8][9]

  • Implement a Double Coupling Strategy: If a single coupling with a more potent reagent is still insufficient, a double coupling protocol is a simple and often effective solution.[10] This involves reacting the resin-bound peptide with a fresh solution of the activated amino acid immediately after the first coupling attempt.

Experimental Protocol: Double Coupling with HATU
  • First Coupling:

    • Swell the resin in DMF.

    • Perform the Fmoc deprotection as usual.

    • In a separate vessel, pre-activate the hindered amino acid (4 eq.) with HATU (3.9 eq.) and a base such as DIPEA or 2,4,6-collidine (8 eq.) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[11]

    • Wash the resin thoroughly with DMF.

  • Second Coupling:

    • Immediately repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[11]

    • After the second coupling, wash the resin extensively with DMF and proceed with a Kaiser test or other method to check for completion.

Question 2: I've tried HATU and double coupling, but my yield for an Aib-Aib or N-methylated amino acid coupling is still unacceptably low. What are my next options?

Answer:

When even highly reactive uronium/phosphonium reagents fail, it's an indication of extreme steric hindrance. In such cases, you need to employ even more reactive intermediates or alternative energy sources to drive the reaction to completion.

Advanced Strategies for Extremely Hindered Couplings:

  • Amino Acid Fluorides: The conversion of the Fmoc-amino acid to its corresponding acyl fluoride creates a highly reactive species that is particularly effective for coupling sterically hindered α,α-disubstituted amino acids like Aib.[7][8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate amino acid fluorides in situ.[8]

  • Microwave-Assisted Peptide Synthesis (MW-SPPS): The application of microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids.[1] Microwave heating can overcome the energy barrier of the reaction more effectively than conventional heating, leading to higher yields in shorter reaction times.[1][12]

Data Presentation: Comparison of Coupling Reagents for Hindered Couplings
Coupling ReagentLeaving GroupRelative ReactivityRecommended Use Cases
HBTU/TBTUHOBtStandardRoutine couplings, less hindered sequences.[4]
HATU/HCTUHOAtHighHindered couplings, long peptides, arginine coupling.[4][6][10]
COMUOxyma PureVery HighExtremely hindered couplings, solution-phase synthesis.[6][7][8]
PyBrOP-Very HighN-methyl amino acids, α,α-dialkylglycines.[13]
TFFHFluorideExtremely Highα,α-disubstituted amino acids (e.g., Aib).[8]
Experimental Protocol: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH) in an appropriate solvent like DCM.

    • Add a fluorinating agent such as Cyanuric Fluoride or TFFH and a suitable base (e.g., pyridine).

    • Allow the reaction to proceed for approximately 60 minutes to form the Fmoc-amino acid fluoride.

  • Coupling Reaction:

    • After Fmoc deprotection of the resin-bound peptide, add the solution containing the pre-formed Fmoc-amino acid fluoride to the resin.

    • Allow the coupling reaction to proceed. The reaction time may need to be extended, and gentle heating can be applied if necessary.[14]

    • Thoroughly wash the resin with DCM and DMF.

Question 3: My peptide sequence has a tendency to aggregate, which I suspect is exacerbating the low coupling yield with my hindered amino acid. How can I address this?

Answer:

Peptide aggregation on the solid support is a common problem, especially with hydrophobic sequences, and it can severely restrict the accessibility of the N-terminus for coupling.[14] This issue is compounded when dealing with already challenging hindered amino acids.

Strategies to Mitigate On-Resin Aggregation:

  • Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can help to disrupt secondary structures and improve solvation of the peptide chain.[14][15]

  • "Magic" Solvents: Employing solvent systems known to disrupt aggregation, such as a mixture of DCM/DMF/NMP (1:1:1), can be beneficial.[14]

  • Elevated Temperatures: As mentioned with MW-SPPS, increasing the reaction temperature can help to break up aggregates and improve coupling efficiency.[2]

  • Resin Choice: Using resins with good swelling properties, such as those based on PEG (e.g., NovaPEG), can improve the reaction environment.[14]

Visualization: Troubleshooting Workflow for Low Yields

G start Low Yield with Hindered Amino Acid reagent_upgrade Upgrade Coupling Reagent (e.g., to HATU or COMU) start->reagent_upgrade double_coupling Implement Double Coupling reagent_upgrade->double_coupling Still low yield success Successful Coupling reagent_upgrade->success Success aggregation_check Suspect Aggregation? double_coupling->aggregation_check Still low yield double_coupling->success Success advanced_methods Advanced Methods acyl_fluoride Use Acyl Fluorides (e.g., with TFFH) advanced_methods->acyl_fluoride mw_spps Employ Microwave Synthesis advanced_methods->mw_spps acyl_fluoride->success Success mw_spps->success Success aggregation_check->advanced_methods No aggregation_solutions Address Aggregation: - Chaotropic Salts - Special Solvents - Elevated Temperature aggregation_check->aggregation_solutions Yes aggregation_solutions->reagent_upgrade aggregation_solutions->success Success

Caption: A decision-making workflow for troubleshooting low peptide coupling yields.

Question 4: Are there any specific considerations for the base to be used with these advanced coupling reagents?

Answer:

Yes, the choice and amount of base are critical for efficient coupling and to minimize side reactions, especially racemization.

  • For Uronium/Aminium Reagents (HATU, HBTU): A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is typically used. It is crucial to use the correct stoichiometry. For instance, with COMU, only one equivalent of base is needed, which is an advantage over HATU and HBTU which often require two equivalents.[13] An excess of base can lead to unwanted side reactions.

  • Racemization: While highly reactive reagents are necessary for hindered couplings, they can also increase the risk of racemization. The use of additives like HOBt, HOAt, or Oxyma Pure is strongly recommended to suppress this side reaction.[8] Modern coupling reagents like HATU and COMU already incorporate these moieties.[8]

Visualization: Mechanism of Action of COMU

G cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation Amino_Acid R-COOH Activated_Ester Oxyma Active Ester Amino_Acid->Activated_Ester + COMU + Base COMU COMU COMU->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Dipeptide R-CO-NH-Peptide Activated_Ester->Dipeptide + H2N-Peptide Peptide_N_Terminus H2N-Peptide Peptide_N_Terminus->Dipeptide

Caption: Simplified mechanism of COMU-mediated peptide coupling.

Concluding Remarks

Successfully navigating the challenges of peptide coupling with hindered amino acids requires a systematic approach and an understanding of the underlying chemical principles. By starting with a logical upgrade of coupling reagents and progressively moving to more advanced techniques like microwave synthesis or the use of acyl fluorides, researchers can overcome even the most difficult couplings. Always remember to carefully consider all reaction parameters, including the choice of solvent, base, and temperature, to optimize your synthesis for the highest possible yield and purity.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.[Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[Link]

  • Optimizing Peptide Coupling: Key Techniques. APICMO.[Link]

  • Novabiochem® Coupling reagents. Merck Millipore.[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.[Link]

  • COMU: a third generation of uronium-type coupling reagents. PubMed.[Link]

  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH.[Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.[Link]

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Tetrahedron Letters.[Link]

  • Procedures to Improve Difficult Couplings. ResearchGate.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.[Link]

Sources

Technical Support Center: Deprotection Strategies for Methyl 2-Amino-2-Methylpentanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the deprotection of methyl 2-amino-2-methylpentanoate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the hydrolysis of this sterically hindered amino acid ester. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient deprotection of your target compound.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the deprotection of methyl 2-amino-2-methylpentanoate. The quaternary carbon center in this molecule presents significant steric hindrance, which can impede standard hydrolysis protocols.[1]

Question 1: My saponification reaction is sluggish, and I'm observing low conversion to the carboxylic acid. What can I do?

Answer:

This is a common issue stemming from the steric hindrance around the ester's carbonyl group. The bulky methyl and propyl groups on the α-carbon shield it from nucleophilic attack by hydroxide ions.[1] Here’s a breakdown of strategies to enhance the reaction rate and yield:

  • Increase Reaction Temperature: While room temperature is often sufficient for unhindered esters, heating the reaction mixture is typically necessary for substrates like methyl 2-amino-2-methylpentanoate. Refluxing the reaction is a common approach.[2] However, be mindful that excessive heat can lead to side reactions.

  • Use a Co-solvent: The solubility of the ester in the aqueous base can be a limiting factor. Employing a water-miscible organic co-solvent such as methanol, ethanol, tetrahydrofuran (THF), or dioxane can improve solubility and facilitate the reaction.[2][3]

  • Non-Aqueous Saponification: A highly effective method for hindered esters involves using a non-aqueous solvent system. A mixture of dichloromethane (CH2Cl2) and methanol with a concentrated solution of sodium hydroxide has been shown to rapidly and efficiently saponify sterically hindered esters at room temperature.[1] This is because the hydroxide anions are poorly solvated and thus more nucleophilic.[1]

  • Increase the Excess of Base: Using a larger excess of the base (e.g., 3-5 equivalents of LiOH or NaOH) can help drive the reaction to completion.[2]

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred for ester hydrolysis as it is less prone to causing side reactions compared to sodium or potassium hydroxide.

Question 2: I'm observing side products in my reaction mixture. What are they, and how can I avoid them?

Answer:

Side product formation can be a significant issue, especially under harsh reaction conditions. Potential side reactions include:

  • Racemization: While the α-carbon of 2-amino-2-methylpentanoic acid is not a stereocenter, if you are working with chiral amino acid esters, harsh basic conditions can lead to racemization.

  • Decomposition: Prolonged heating in strong base can lead to decomposition of the amino acid product.

  • Reactions involving other functional groups: If your starting material has other sensitive functional groups, they may not be stable to the reaction conditions. For instance, if the amino group is protected with a base-labile group like Fmoc, it will be cleaved under standard saponification conditions.[1][]

Mitigation Strategies:

  • Milder Reaction Conditions: Opt for milder conditions whenever possible. This could involve using LiOH at room temperature for an extended period or employing the non-aqueous saponification method.[1][2]

  • Careful Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times.

  • Orthogonal Protection Strategy: If your molecule contains other sensitive functional groups, ensure your protection strategy is "orthogonal," meaning one protecting group can be removed without affecting the others.[5] For example, if you need to retain a base-sensitive protecting group, you might consider an acid-catalyzed deprotection of the methyl ester, although this is generally less efficient for methyl esters.

Question 3: My workup is complicated, and I'm losing my product during extraction. Any suggestions?

Answer:

The amphoteric nature of the resulting amino acid can complicate the workup procedure. Here's a systematic approach to improve your product recovery:

  • Removal of Organic Solvent: After the reaction is complete, remove the organic co-solvent under reduced pressure.

  • Aqueous Wash: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material and non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it to the isoelectric point (pI) of the amino acid. The pI of 2-amino-2-methylpentanoic acid is likely to be around 6. At the pI, the amino acid will have minimal solubility in water and will precipitate out.

  • Isolation: The precipitated amino acid can be collected by filtration. If precipitation is not efficient, you can extract the product from the acidified aqueous solution with a more polar organic solvent like ethyl acetate.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain your product.

II. Frequently Asked Questions (FAQs)

Q1: What are the main methods for deprotecting methyl 2-amino-2-methylpentanoate?

A1: The primary methods for deprotecting methyl amino acid esters are:

  • Base-catalyzed hydrolysis (Saponification): This is the most common and generally most effective method, typically employing bases like NaOH, KOH, or LiOH in an aqueous or mixed aqueous-organic solvent system.[]

  • Acid-catalyzed hydrolysis: This method uses strong acids like HCl or H2SO4 in an excess of water.[6] However, this reaction is reversible and often requires harsh conditions, making it less favorable for methyl esters.[6][7]

  • Enzymatic hydrolysis: Certain enzymes, such as lipases and proteases, can selectively hydrolyze amino acid esters.[8][9] This method offers high selectivity and mild reaction conditions but may require screening for a suitable enzyme.

Q2: Why is saponification generally preferred over acid-catalyzed hydrolysis for methyl esters?

A2: Saponification is generally preferred because it is an irreversible process.[7][10] The carboxylic acid formed in the reaction is deprotonated by the base to form a carboxylate salt.[7] This salt is unreactive towards the alcohol, thus preventing the reverse reaction (esterification).[7][10] In contrast, acid-catalyzed hydrolysis is a reversible equilibrium, which can result in incomplete conversion.[6][7]

Q3: Can I use acidic conditions to deprotect the methyl ester if my molecule has a base-sensitive protecting group on the amine (e.g., Fmoc)?

A3: While possible, acid-catalyzed hydrolysis of methyl esters is often slow and requires harsh conditions (e.g., concentrated acid and heat).[6] This can lead to the degradation of other sensitive functional groups in your molecule. A more strategic approach would be to use a different protecting group for the amine that is stable to basic conditions, such as a Boc or Cbz group, allowing for a more efficient saponification of the methyl ester.[][11] Alternatively, if the amine is protected with a Boc group, which is acid-labile, you would need to use conditions that selectively cleave the ester without removing the Boc group.

Q4: Are there any milder, non-hydrolytic methods for cleaving the methyl ester?

A4: Yes, for sensitive substrates, nucleophilic cleavage of the methyl ester can be achieved using reagents like trimethylsilyl iodide (TMSI). This reaction proceeds under neutral conditions but requires anhydrous solvents. Another approach involves the use of certain salts like lithium iodide in a suitable solvent.

III. Experimental Protocols & Data

Detailed Protocol: Non-Aqueous Saponification of Methyl 2-Amino-2-Methylpentanoate

This protocol is adapted from a method demonstrated to be effective for sterically hindered esters.[1]

Materials:

  • Methyl 2-amino-2-methylpentanoate (1.0 eq)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • 3 N Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve methyl 2-amino-2-methylpentanoate (1.0 eq) in a mixture of CH2Cl2 and MeOH (9:1 v/v).

  • To this solution, add 3.0 equivalents of a 3 N aqueous NaOH solution.

  • Stir the reaction mixture vigorously at room temperature. The solution may become cloudy as the sodium salt of the carboxylic acid precipitates.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Dilute the residue with deionized water (10 mL) and extract with ethyl acetate or diethyl ether (2 x 20 mL) to remove any unreacted ester and other non-polar impurities.

  • Cool the aqueous phase in an ice bath and acidify to a pH of approximately 6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the 2-amino-2-methylpentanoic acid.

Comparison of Deprotection Methods
MethodReagentsSolventTemperatureTypical Reaction TimeKey AdvantagesPotential Issues
Standard Saponification LiOH or NaOH (1.5-5 eq)H2O/MeOH, H2O/THFRoom Temp to Reflux2-24 hReadily available reagents, straightforward setup.Slow for hindered esters, potential for side reactions at high temperatures.
Non-Aqueous Saponification NaOH (3 eq)CH2Cl2/MeOH (9:1)Room Temp1-5 hFast and efficient for hindered esters, mild conditions.[1]Requires careful control of solvent ratios.
Acidic Hydrolysis Conc. HCl or H2SO4H2OReflux12-48 hUseful if base-sensitive groups are present.Reversible reaction, harsh conditions can cause degradation.[6]
Enzymatic Hydrolysis Lipase or ProteaseAqueous buffer25-40 °C24-72 hHigh selectivity, mild conditions.[8]Requires enzyme screening, can be slow.

IV. Visualizing the Deprotection Workflow

Decision-Making Workflow for Deprotection

The following diagram illustrates a logical workflow for selecting an appropriate deprotection strategy for methyl 2-amino-2-methylpentanoate.

Deprotection_Workflow Start Start: Deprotection of Methyl 2-Amino-2-Methylpentanoate Check_Sensitive_Groups Are other base-sensitive functional groups present? Start->Check_Sensitive_Groups Standard_Saponification Attempt Standard Saponification (LiOH, H2O/MeOH, RT to heat) Check_Sensitive_Groups->Standard_Saponification No Consider_Acidic_or_Enzymatic Consider Acidic Hydrolysis or Enzymatic Deprotection Check_Sensitive_Groups->Consider_Acidic_or_Enzymatic Yes Check_Conversion Is the reaction complete and clean in < 24h? Standard_Saponification->Check_Conversion Non_Aqueous_Saponification Use Non-Aqueous Saponification (NaOH, CH2Cl2/MeOH, RT) Check_Conversion->Non_Aqueous_Saponification No Workup Proceed to Workup Check_Conversion->Workup Yes Non_Aqueous_Saponification->Workup Consider_Acidic_or_Enzymatic->Workup End End: Product Isolated Workup->End

Caption: A decision tree for selecting a deprotection strategy.

V. References

  • ResearchGate. Deprotection of N-Fmoc-α-amino acid methyl esters. [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 0-0. [Link]

  • ResearchGate. De-esterification of amino acid esters. [Link]

  • Hunt, I. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • PubChem. 2-Amino-2-methylpentanoic acid. [Link]

  • PubChem. Methyl 2-methylpentanoate. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]

  • PubMed. Enzymatic resolution of amino acids via ester hydrolysis. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Alezra, V., Bouchet, C., Micouin, L., Bonin, M., & Husson, H.-P. (2000). Fast ester cleavage of sterically hindered α- and β-aminoesters under non-aqueous conditions. Application to the kinetic resolution of aziridine esters. Tetrahedron Letters, 41(5), 655–658. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • ResearchGate. Enzymatic Stereoselective Synthesis of β-Amino Acids. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (p. 2.2 Carboxy Group).

  • ResearchGate. (PDF) Recent developments in chemical deprotection of ester functional group. [Link]

  • ScienceDirect. Soap formation in biodiesel production: effect of water content on saponification reaction. [Link]

  • Reddit. Hydrolysis product troubleshooting. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Google Patents. CN1244188A - Production of fatty acid methyl esters and soap therefrom.

  • Google Patents. US20100311130A1 - Enzymatic ester hydrolysis.

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Reddit. Can you cleave methyl esters using acid instead of base? Anyone used this method before?[Link]

  • Cremer North America. How Methyl Esters Play a Key Role in Making Soap. [Link]

  • ResearchGate. Deprotection of amine function by 2‐Mercaptoethanol. [Link]

  • YouTube. (2021, April 20). Saponification of Methyl Benzoate: Refluxing the ester. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Wiley-VCH. 1 Protection Reactions. [Link]

Sources

challenges in the synthesis of alpha,alpha-disubstituted amino acids

Technical Support Center: Advanced Synthesis of -Disubstituted Amino Acids

Status: Operational Operator: Senior Application Scientist Ticket Focus: Quaternary Center Construction & Sterically Hindered Coupling

Welcome to the Quaternary Desk

You are here because you have hit the "Steric Wall." Synthesizing


This guide is not a textbook; it is a troubleshooting manual for when standard protocols fail.

Module 1: Monomer Synthesis Troubleshooting

Current Issue: I cannot generate the quaternary center with high enantioselectivity.

Diagnostic 1: Method Selection Matrix

Before troubleshooting reaction conditions, verify you are using the correct synthetic engine for your target.

MethodSelectionStartStart: Define TargetChiralityIs EnantiopurityCritical?Start->ChiralityScaleScale > 100g?Chirality->ScaleNo (Racemic OK)DiversityNeed Libraryof Analogs?Chirality->DiversityYes (>98% ee)BuchererBucherer-Bergs(Racemic/Diastereomeric)Scale->BuchererYes (Robust)StreckerStrecker Synthesis(Scalable, difficult resolution)Scale->StreckerNoSchollkopfSchöllkopf Bis-Lactim(High ee, stoichiometric)Diversity->SchollkopfNo (Single target)MaruokaMaruoka PTC(High ee, catalytic)Diversity->MaruokaYes (Rapid screening)

Figure 1: Decision matrix for selecting the optimal synthetic route based on chirality and scale requirements.

Protocol A: Phase Transfer Catalysis (PTC) – The Maruoka/O'Donnell Interface

Context: You are using a Schiff base ester (O'Donnell substrate) and a chiral quaternary ammonium catalyst (e.g., Maruoka catalyst) but getting low yields or poor ee.

The Self-Validating System:

  • The "Stirring" Check: PTC is biphasic. If your stir rate is <800 RPM, you are measuring diffusion, not kinetics.

  • The "Background" Check: Run a blank without catalyst. If you see >5% conversion, your base is too strong or temperature too high, causing racemic background alkylation.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield (<40%) Enolate aggregation or "poisoning" by water.Switch Solvent: Move from Toluene/KOH to Fluorobenzene or Trifluorotoluene. These solvents stabilize the ion pair. Dryness: Use solid CsOH·H₂O instead of aqueous bases to minimize interfacial water.
Low ee% (<80%) Racemic background reaction.Lower Temp: Cool to -20°C or -40°C. Base Strength: Switch from KOH to milder bases like K₂CO₃ or use a lower concentration of aqueous base (e.g., 50%

10% KOH).
Reaction Stalls Product inhibition (ammonium salt precipitation).Dilution: High concentration leads to catalyst aggregation. maintain 0.1 M concentration. Sonication: Briefly sonicate the biphasic mixture before adding the electrophile.

Expert Insight: For sterically demanding electrophiles, standard Cinchona alkaloids (Lygo/Corey) often fail due to lack of a rigid chiral pocket. Switch to


-symmetric Spiro Bi-indane (Maruoka)
Protocol B: Schöllkopf Bis-Lactim Ether Alkylation

Context: You are using the valine-derived auxiliary but obtaining the wrong diastereomer or low yields during the second alkylation (creating the quaternary center).

The "Order of Operations" Rule: When creating an

order of alkylation dictates the stereochemistry
  • Rule: Install the smaller group first, then the larger group.

  • Why? If the large group is installed first, the steric bulk shields the enolate face required for the second attack, forcing the electrophile to approach from the "blocked" face or preventing reaction entirely [3].

Hydrolysis Failure (The "Sticky Product" Issue):

  • Issue: After alkylation, acid hydrolysis (0.25 N HCl) fails to release the free amino acid ester.

  • Fix: Quaternary bis-lactims are incredibly stable. Increase acid strength to 6 N HCl or use trifluoroacetic acid (TFA) in wet dichloromethane. If the methyl ester resists hydrolysis, switch to TMSI (Trimethylsilyl iodide) for cleavage under neutral conditions.

Module 2: Peptide Coupling (Downstream Integration)

Current Issue: I have the

Standard reagents (EDC, HBTU) are often useless here. The gem-dialkyl effect restricts the conformational space, making the N-terminus a poor nucleophile and the C-terminus a shielded electrophile.

Workflow: The Acid Fluoride Protocol

When HATU fails, do not just add more HATU. Switch to Acid Fluorides. They are small, highly reactive, and stable enough to isolate.

CouplingWorkflowStartCoupling Stalled(Yield < 10%)CheckIs the N-terminusSterically Hindered?Start->CheckStandardTry HATU/HOAt(Extended reaction time)Check->StandardNoFluorideGenerate Acid Fluoride(TFFH or BTFFH)Check->FluorideYes (e.g., Aib, Iva)Standard->FluorideFailsOxazoloneOxazolone Formation(Risk of Epimerization!)Fluoride->OxazoloneOver-activationSuccessSuccessful CouplingFluoride->SuccessStandard PathOxazolone->SuccessSlowly

Figure 2: Troubleshooting workflow for sterically hindered peptide coupling events.

Detailed Protocol (Acid Fluoride via TFFH):

  • Activation: Dissolve the

    
    -AA (1.0 equiv) in dry DCM. Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)  (1.1 equiv) and DIEA (2.0 equiv).
    
  • Monitoring: Stir for 30 mins. Monitor by TLC. The acid fluoride is often visible and distinct from the acid.

  • Coupling: Add the amino component (amine).

  • Why this works: The fluoride leaving group is small (

    
     Å) compared to the OBt/OAt esters (
    
    
    Å) generated by HATU. This minimizes steric clash in the transition state [4].

Critical Warning - Racemization: If coupling a chiral


oxazolones (azlactones)
  • Symptom: You isolate the product, but it is 50:50 racemic.

  • Fix: Use Collidine (TMP) instead of DIEA/TEA. Collidine is a non-nucleophilic base that discourages proton abstraction from the oxazolone intermediate, preserving chirality.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use the Bucherer-Bergs reaction for chiral targets? A: generally, no . The Bucherer-Bergs reaction produces hydantoins which are usually racemic or diastereomeric mixtures (if a chiral center exists elsewhere). While enzymatic resolution of hydantoins (using hydantoinase) is possible, for chemical synthesis of a specific enantiomer, it is inefficient. Use Bucherer-Bergs only for achiral targets like Aib or if you plan to resolve the racemate later [5].

Q: My


-AA peptide is insoluble. How do I purify it?A:


  • Fix 1: Use HFIP (Hexafluoroisopropanol) in your HPLC mobile phase or as a solvent for NMR. It disrupts secondary structure aggregates.

  • Fix 2: Insert a "kink" residue (like Proline) or a removable backbone protecting group (Hmb) if the sequence allows, to break the helix during synthesis.

Q: I'm trying to make an


-allyl 

-methyl amino acid via Schöllkopf, but the allyl group keeps migrating.
A:-70°C
References
  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link

  • O'Donnell, M. J. (2004).[1] The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[2][3] Accounts of Chemical Research. Link
    
  • Schöllkopf, U. (1983).[4] Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2, 5-diketopiperazines.[5] Tetrahedron. Link

  • Carpino, L. A., et al. (2003). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Journal of Organic Chemistry. Link

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. Link

Technical Support Center: Solubility Optimization for Protected Methyl 2-Amino-2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

The Challenge: Protected methyl 2-amino-2-methylpentanoate is a sterically hindered, hydrophobic


-disubstituted amino acid derivative.[1] Unlike standard amino acids, the presence of the 

-methyl group introduces the Thorpe-Ingold effect (gem-dimethyl effect). This restricts conformational freedom, forcing the molecule into rigid, crystalline lattice structures that are thermodynamically difficult to break.

The Consequence: Users frequently encounter "gelation" or persistent suspension rather than true solution, particularly in standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). This guide provides thermodynamically validated protocols to overcome these energy barriers.

Troubleshooting Modules

Module A: The "Magic Mixture" Protocol (Synthesis Focus)

Use this when the material must be dissolved for peptide coupling or chemical modification.

The Logic: Standard polar aprotic solvents (DMF/DMSO) are often insufficient to break the intermolecular hydrogen bonding networks formed by the protected amine and ester carbonyls. We must introduce chaotropic agents to disrupt these networks.[1][2]

Protocol: The LiCl/DMF Solvation System

This is the gold standard for hindered amino acid esters.

StepActionMechanistic Rationale
1 Prepare Solvent Base Use anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] Avoid DCM as it promotes aggregation.
2 Add Chaotrope Dissolve LiCl (Lithium Chloride) in the solvent to a concentration of 0.4 M - 0.8 M . (Note: Ensure LiCl is anhydrous; dry in an oven at 120°C if necessary).
3 Solvation Add the protected amino acid ester to the LiCl/Solvent mixture.
4 Energy Input Sonicate at 35°C for 10 minutes . The Li+ ions coordinate with the carbonyl oxygens, disrupting intermolecular H-bonds and preventing aggregation.

Critical Warning: If using this solution for coupling, ensure your coupling reagents (e.g., HATU/DIC) are compatible with high salt concentrations.[1] Most are, but reaction kinetics may change.[1]

Module B: Analytical Sample Preparation (HPLC/LC-MS)

Use this when preparing samples for purity analysis.[1]

The Issue: Injecting a hydrophobic sample dissolved in 100% DMSO into a reverse-phase column with a high-aqueous starting gradient often causes the compound to precipitate inside the injector or guard column.

Protocol: The "High-Organic" Injection Strategy
  • Primary Diluent: Dissolve the solid in HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) at 10 mg/mL.[1]

    • Why: Fluorinated alcohols are potent hydrogen-bond donors that solvate the peptide backbone/protecting groups better than ACN or MeOH.[1]

  • Secondary Dilution: Dilute this stock 1:10 with Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Target: Final concentration ~1 mg/mL.[1]

  • Chromatography Setup:

    • Start Conditions: Do not start at 95% Water. Start the gradient at 50% ACN (or higher) to prevent on-column precipitation.[1]

    • Column Temp: Maintain column temperature at 40–50°C to lower backpressure and increase solubility limit.

Visual Troubleshooting Workflows

Diagram 1: Solubility Decision Matrix

This logic flow guides you to the correct solvent system based on your downstream application.[1]

SolubilityMatrix Start Start: Protected Methyl 2-amino-2-methylpentanoate Application Select Application Start->Application Synthesis Synthesis / Coupling Application->Synthesis Analysis HPLC / LC-MS Application->Analysis NMR NMR Spectroscopy Application->NMR TryDCM Attempt DCM or EtOAc Synthesis->TryDCM Precip Risk: Precipitation in Buffer Analysis->Precip SolventNMR Use DMSO-d6 or CDCl3 (Warm to 40°C) NMR->SolventNMR Gelation Result: Gelation/Cloudiness? TryDCM->Gelation UseLiCl PROTOCOL A: Use DMF + 0.5M LiCl Gelation->UseLiCl Yes SuccessSyn Proceed to Reaction Gelation->SuccessSyn No UseLiCl->SuccessSyn UseHFIP PROTOCOL B: Dissolve in HFIP, then dilute with ACN Precip->UseHFIP

Caption: Decision tree for selecting solvent systems based on intended experimental outcome.

Diagram 2: Mechanism of Aggregation & Solvation

Understanding why it fails helps you prevent it.[1]

Mechanism Molecule Steric Bulk (Gem-Dimethyl) Conformation Restricted Rotation (Thorpe-Ingold) Molecule->Conformation Stacking Hydrophobic Stacking & Beta-Sheet-like H-Bonds Conformation->Stacking Gel INSOLUBLE GEL Stacking->Gel Chaotrope Add LiCl / Chaotrope Gel->Chaotrope Treatment Disruption Li+ Coordinates Carbonyls Disrupts H-Bonds Chaotrope->Disruption Solution TRUE SOLUTION Disruption->Solution

Caption: Mechanistic pathway showing how steric bulk leads to aggregation and how chaotropes reverse it.

Frequently Asked Questions (FAQs)

Q1: Can I use heat to dissolve the material? A: Yes, but with caution.

  • Safe Zone: Heating to 40–50°C is generally safe and effective for breaking the crystal lattice.

  • Risk: While the

    
    -methyl group prevents racemization at the 
    
    
    
    -carbon (it is a quaternary center), excessive heat (>60°C) in basic solvents (like DMF/Piperidine) can promote ester hydrolysis (loss of the methyl ester) or diketopiperazine formation if the amine is deprotected.

Q2: My solution looks clear, but my reaction yield is near zero. Why? A: You likely have a "micro-aggregate" or organogel.[1] The solution appears clear to the eye, but the reactive centers are buried inside hydrophobic clusters.

  • Fix: Switch to the Module A protocol (DMF + LiCl).[1] The salt ensures the molecules are truly monomeric and accessible for reaction.

Q3: Is this compatible with automated peptide synthesizers? A: Standard synthesizers may clog if the solution gels in the lines.

  • Recommendation: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF for this specific residue.[1] NMP has better solvating power for hydrophobic sequences.[1] If possible, pre-dissolve the amino acid manually and transfer it to the reaction vessel immediately before coupling.

Q4: Which coupling reagent is best for this hindered amine? A: Standard EDC/HOBt will likely fail.[1]

  • Recommendation: Use HATU or PyAOP with HOAt .[1] These reagents are faster and more potent for sterically hindered couplings.[1] Allow for double coupling times (2-4 hours).

References

  • Seebach, D., et al. (1996).[1] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.[1] Link (Discusses the steric properties of

    
    -alkylated amino acids).[1]
    
  • Paradís-Bas, M., et al. (2016).[1] The road to the synthesis of "difficult" peptides.[3][4][5][][7] Chemical Society Reviews.[1] Link (Authoritative review on solvent mixtures and LiCl usage).

  • Sampson, W.R., et al. (2011).[1] The Synthesis of Difficult Peptides using Chaotropic Salts. Journal of Peptide Science.[1] Link (Specific protocols for LiCl/DMF solvation).[1]

  • PubChem Compound Summary. (2024). Methyl 2-amino-2-methylpentanoate.[1] National Center for Biotechnology Information.[1] Link (Physical property verification).[1]

Sources

Technical Support Center: Navigating Diketopiperazine (DKP) Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Prevention and Troubleshooting, with a Focus on Sterically Hindered Amino Acids

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the persistent challenge of diketopiperazine (DKP) formation. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding coupled with field-tested insights to empower you to troubleshoot and optimize your syntheses effectively.

The Challenge: Understanding Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction in solid-phase peptide synthesis (SPPS), leading to yield loss and challenging purification processes.[1][2] It occurs via an intramolecular cyclization of a resin-bound dipeptide after the removal of the N-terminal protecting group (e.g., Fmoc), cleaving the dipeptide from the resin.[1][3] This newly formed six-membered ring is thermodynamically stable, providing a strong driving force for this unwanted reaction.[4]

The process is particularly rampant after the coupling of the second amino acid. Once the N-terminal Fmoc group is removed, the exposed free amine of the first amino acid can attack the ester linkage of the second amino acid to the resin, forming the DKP and truncating the peptide.

DKP_Formation PeptideResin Dipeptide-Resin (Fmoc-AA1-AA2-Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) PeptideResin->Deprotection 1. FreeAmine Free N-terminal Amine (H2N-AA1-AA2-Resin) Deprotection->FreeAmine 2. Cyclization Intramolecular Nucleophilic Attack FreeAmine->Cyclization 3. Products Products Cyclization->Products DKP Diketopiperazine (cyclo(AA1-AA2)) Products->DKP TruncatedPeptide Truncated Sequence (Yield Loss) Products->TruncatedPeptide

Caption: Mechanism of Diketopiperazine (DKP) Formation in SPPS.

Frequently Asked Questions (FAQs)

Q1: Which peptide sequences are most susceptible to DKP formation?

A: DKP formation is highly sequence-dependent.[5] The highest risk is associated with dipeptides where the second amino acid (C-terminal) is Proline .[1][6] The unique cyclic structure of proline restricts its phi (φ) angle, predisposing the peptide backbone to a cis-amide bond conformation that is necessary for the intramolecular cyclization to occur.[7]

Other high-risk sequences include those with Glycine or other secondary amino acids (like Sarcosine) at either the first or second position, as their lack of steric bulk facilitates the required conformational arrangement for cyclization.[2][3] Studies have shown that a Gly-Pro sequence is significantly more prone to DKP formation than a Pro-Gly sequence.[3]

Dipeptide Sequence (AA1-AA2)Relative Risk of DKP FormationRationale
Xaa-Pro Very HighProline's structure favors the cis-amide bond required for cyclization.[6][7]
Gly-Gly HighLow steric hindrance allows for easy adoption of the cyclization-prone conformation.
Xaa-Gly Moderate to HighGlycine in the second position reduces steric barriers to cyclization.
Ala-Pro HighA common problematic sequence.[1]
Val-Pro HighAnother sequence known to be sensitive to DKP formation.[1]
Xaa-Hindered AA (e.g., Val, Ile) Low to ModerateSteric bulk on the side chain of the second amino acid can disfavor the transition state for cyclization.

Troubleshooting Guide: The Role of Hindered Amino Acids

A common query revolves around using sterically hindered amino acids to prevent DKP formation. The logic seems intuitive: a bulky side chain should physically block the N-terminal amine from reaching the C-terminal ester linkage. However, the reality is more nuanced.

Q2: I thought introducing a bulky, hindered amino acid would prevent DKP formation, but my yields are still low. What's happening?

A: This is a critical point of confusion. The effect of steric hindrance is highly dependent on where the bulk is located.

  • Bulk on the α-carbon (e.g., α-aminoisobutyric acid, Aib): Contrary to intuition, steric hindrance at the α-carbon can dramatically accelerate DKP formation. Research on model peptides has shown that replacing a standard amino acid with Aib at the N-terminus (position 1) significantly increases the rate of cyclization.[7] This is attributed to the Thorpe-Ingold effect, where the gem-dimethyl group of Aib constrains the bond angles in a way that favors the cyclized transition state. The Tirzepatide synthesis, which contains Aib, highlights the need for careful control of DKP formation.[3][8][9]

  • Bulk on the β-carbon (e.g., Valine, Isoleucine): The effect of bulkiness at the β-carbon is more complex.[7] While it can introduce some steric hindrance to the cyclization reaction, it is generally not a reliable standalone strategy for preventing DKP formation. The conformational effects can be unpredictable.

  • N-Alkylation (e.g., N-methylated amino acids): N-methylation introduces steric bulk directly on the amide nitrogen. This modification favors a cis-amide bond, which can increase the propensity for DKP formation. However, the coupling of N-methylated amino acids is notoriously difficult due to this same steric hindrance, which can slow down the desired peptide bond formation. Microwave-assisted SPPS has been shown to be effective in driving these challenging couplings to completion.[10]

The Bottom Line: Simply incorporating a hindered amino acid is not a guaranteed solution and can even be counterproductive. A more robust approach involves a combination of strategies tailored to the specific sequence.

Q3: My coupling yields are low when using hindered amino acids like Aib or (N-Me)-Ala. How can I improve this?

A: Low coupling efficiency is the primary challenge when working with sterically hindered amino acids.[10] The steric bulk that can influence DKP formation also impedes the approach of the activated amino acid to the growing peptide chain.

Troubleshooting Steps:

  • Use High-Potency Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient. Switch to more potent uronium or phosphonium salt-based reagents. HATU, HCTU, and PyAOP are excellent choices for hindered couplings. The addition of an auxiliary nucleophile like OxymaPure or HOBt is highly recommended to improve efficiency and suppress racemization.[11][12][13]

  • Extended Coupling Times and Double Coupling: Allow for longer reaction times (e.g., 2-4 hours) for the hindered residue. If a test cleavage and LC-MS analysis show incomplete coupling, perform a second coupling (double coupling) before proceeding to the next deprotection step.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate and improve the efficiency of difficult couplings involving hindered amino acids, driving them to completion more effectively than at room temperature.[10]

  • Optimize Solvent Choice: NMP is sometimes found to result in less DKP formation than the more common DMF.[4]

Hindered_AA_Workflow Start Hindered Coupling Step Reagent Select High-Potency Reagent (e.g., HATU, HCTU, PyAOP + Oxyma) Start->Reagent Time Increase Coupling Time (e.g., 2-4 hours) Start->Time Microwave Consider Microwave Enhancement Start->Microwave Check Test Cleavage & LC-MS Analysis Reagent->Check Time->Check Microwave->Check DoubleCouple Perform Double Coupling Check->DoubleCouple Incomplete Proceed Proceed to Next Cycle Check->Proceed Complete DoubleCouple->Check

Caption: Workflow for optimizing hindered amino acid couplings.

Field-Proven Protocols for DKP Prevention

Beyond the nuanced use of hindered amino acids, several other strategies are more universally effective in preventing DKP formation.

Q4: What is the most reliable way to prevent DKP formation for a known problematic sequence like Xaa-Pro?

A: The most robust and widely accepted method is to use a pre-formed dipeptide building block .[5] By synthesizing Fmoc-AA1-AA2-OH separately and coupling it as a single unit, you completely bypass the vulnerable dipeptide-resin stage where cyclization occurs.

Experimental Protocol: Dipeptide Coupling Strategy

  • First Amino Acid Loading: Load Fmoc-Pro-OH onto a 2-chlorotrityl chloride resin. The steric bulk of this resin itself helps inhibit DKP formation compared to Wang resin.[14]

  • Fmoc Deprotection: Deprotect the Fmoc group using your standard protocol (e.g., 20% piperidine in DMF).

  • Dipeptide Coupling:

    • In a separate vessel, pre-activate the dipeptide Fmoc-Xaa-Pro-OH (3 equivalents) with your chosen coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for a few minutes.

    • Add the activated dipeptide solution to your deprotected resin.

    • Allow the coupling to proceed for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Continue Synthesis: Proceed with the deprotection of the dipeptide's Fmoc group and the coupling of the next amino acid.

Q5: I cannot use a dipeptide. What are the best on-resin strategies to minimize DKP?

A: If dipeptide coupling is not feasible, you must optimize the deprotection and subsequent coupling steps to disfavor the kinetics of DKP formation. The key is to acylate the free N-terminal amine as quickly as possible after it is generated.

Optimized Deprotection-Coupling Protocol:

  • Resin Choice: Start with a 2-chlorotrityl chloride resin if possible, especially for C-terminal acid peptides.[14]

  • First Two Amino Acid Couplings: Couple the first and second amino acids using your standard protocol.

  • Optimized Fmoc Deprotection: After the second amino acid is coupled, use a modified deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[5] This combination offers rapid deprotection while being less catalytic for DKP formation.

    • Rationale: The goal is to minimize the time the free dipeptide amine exists on the resin. Shorter, more efficient deprotection is key.

  • Immediate Coupling: Do not delay after deprotection and washing. Immediately proceed to the coupling of the third amino acid.

    • Use a high-potency coupling reagent (e.g., HATU/DIPEA or DIC/Oxyma) to ensure rapid acylation of the free amine, outcompeting the intramolecular cyclization. The addition of Oxyma can also help by slightly acidifying the reaction milieu, which suppresses DKP formation.[3][8]

  • Temperature Control: Keep the reaction temperature at or below room temperature, as elevated temperatures can accelerate DKP formation.[1][2]

By implementing these scientifically-grounded strategies, you can effectively mitigate the risks of diketopiperazine formation, leading to higher yields, purer products, and more reliable synthetic outcomes.

References

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation . RSC Publishing. Available at: [Link]

  • Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide . ACS Omega. Available at: [Link]

  • Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide . PubMed. Available at: [Link]

  • Kuttan, S., et al. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids . PubMed. Available at: [Link]

  • Wester, R., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction . PMC. Available at: [Link]

  • Russell, D. H., et al. (2021). Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms . PubMed. Available at: [Link]

  • Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide . ACS Omega. Available at: [Link]

  • DKP formation mechanism . ResearchGate. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Corporation. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. Available at: [Link]

  • Albericio, F., et al. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides . ResearchGate. Available at: [Link]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis . ACS Omega. Available at: [Link]

  • Wang, J., et al. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives . American Chemical Society. Available at: [Link]

  • Russell, D. H., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation . PMC. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides . PMC. Available at: [Link]

  • Full article: Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide . Taylor & Francis. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production . ACS Publications. Available at: [Link]

  • Novabiochem® Innovations 1 .14 . Merck Millipore. Available at: [Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion . ResearchGate. Available at: [Link]

  • (PDF) Procedures to Improve Difficult Couplings . ResearchGate. Available at: [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis . Semantic Scholar. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media . IRIS. Available at: [Link]

  • US9969769B2 - Coupling method for peptide synthesis at elevated temperatures. Google Patents.
  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold . MDPI. Available at: [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys . eScholarship.org. Available at: [Link]

Sources

Technical Support Center: Base Selection and Racemization Control in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of racemization, with a specific focus on the critical role of base selection. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the chiral integrity of your synthetic peptides.

The Specter of Racemization: Why It Matters

In peptide synthesis, maintaining the stereochemical purity of each amino acid is paramount. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence of L-amino acids. Racemization, the conversion of a chiral L-amino acid into a mixture of L- and D-isomers, can lead to the synthesis of diastereomeric peptides. These impurities are often difficult to separate from the target peptide and can drastically reduce or alter biological activity, posing a significant challenge in therapeutic peptide development.[1]

Understanding the Enemy: Mechanisms of Racemization

Racemization primarily occurs during the carboxyl group activation step of an amino acid, which is necessary for peptide bond formation.[2][3] The susceptibility to racemization is greatly increased when the α-amino group is part of a peptide bond (i.e., coupling peptide fragments) compared to when it is protected by a urethane-type protecting group like Fmoc or Boc.[4]

There are two principal pathways for the loss of chiral integrity[4]:

  • Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers.

  • Oxazolone (Azlactone) Formation: The activated carboxyl group is internally attacked by the carbonyl oxygen of the preceding peptide bond (or a suitable Nα-protecting group), forming a 5(4H)-oxazolone ring. This intermediate is readily deprotonated by a base at the α-carbon to form a resonance-stabilized, aromatic oxazole anion. Subsequent reprotonation and reaction with the incoming amine lead to the incorporation of a racemized residue.[4] This is the dominant pathway, especially for N-acyl amino acids.

RacemizationMechanisms Fig. 1: Primary Racemization Pathways cluster_0 Direct Enolization Pathway cluster_1 Oxazolone Pathway A Activated L-Amino Acid B Planar Enolate Intermediate A->B + Base - H+ C Racemized Product B->C + H+ D Activated Peptide/Acyl-AA E 5(4H)-Oxazolone D->E Cyclization F Aromatic Oxazole Anion E->F + Base - H+ G Racemized Product F->G + Amine

Fig. 1: Primary Racemization Pathways

Frequently Asked Questions (FAQs)

Q1: Which bases are commonly used in peptide synthesis, and how do they differ?

The most common organic bases used are tertiary amines. Their suitability depends on a balance between their basicity (pKa) and steric hindrance. Stronger bases can accelerate the abstraction of the α-proton, increasing racemization, while sterically hindered bases can have difficulty accessing the α-proton, thus reducing racemization.[2]

Q2: Should I use N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)?

This is a frequent and critical question.

  • DIEA (Hünig's base, pKa ≈ 10.1) is a strong, sterically hindered base.[2] It is widely used, but its high basicity can promote racemization, especially with sensitive amino acids or during fragment coupling.[4]

  • NMM (pKa ≈ 7.38) is a weaker base than DIEA.[2] Its lower basicity makes it a much safer choice for minimizing racemization and is often recommended, particularly when coupling racemization-prone residues like Cys and His.[4]

Expert Tip: Start with NMM as your default base. Only consider DIEA if you face incomplete coupling that you suspect is related to protonation of the reacting amine (e.g., when coupling an amino acid salt).

Q3: What about other bases like 2,4,6-collidine or triethylamine (TEA)?

  • 2,4,6-Collidine (TMP, pKa ≈ 7.43) is a highly hindered, weak base.[2] Its significant steric bulk makes it very effective at suppressing racemization, sometimes outperforming NMM and DIEA.[2] It is an excellent choice for particularly sensitive couplings.[4]

  • Triethylamine (TEA) is a strong base with relatively low steric hindrance. It is generally not recommended for modern peptide synthesis, especially with Fmoc chemistry, as it promotes a high degree of racemization compared to DIEA and NMM.[2]

Q4: Do I always need to add a base during the coupling step?

Not necessarily. The need for an external base depends on your coupling reagents.

  • Onium Salt Reagents (HBTU, HATU, HCTU, PyBOP): Yes. These reagents require a tertiary base (like NMM or DIEA) to function. The base neutralizes the incoming amino acid salt and facilitates the reaction.[4]

  • Carbodiimide Reagents (DCC, DIC): Often, no. When coupling a free-acid Fmoc-amino acid with a carbodiimide in the presence of an additive like HOBt or OxymaPure, an external base is not required.[4] This "base-free" condition is one of the most effective ways to minimize racemization, especially for sensitive residues like Fmoc-Cys(Trt)-OH.[4][5]

Q5: Which amino acids are most susceptible to racemization?

Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[6]

  • Histidine: The imidazole side chain can catalyze racemization.[5] Protecting the π-nitrogen of the imidazole ring (e.g., with a Trityl group) is crucial.

  • Cysteine: The sulfur-containing side chain increases the acidity of the α-proton. Using a bulky protecting group like Trityl (Trt) and optimized, base-free coupling conditions (DIC/Oxyma) is highly recommended.[4][5]

Troubleshooting Guide: Racemization Detected

You've completed your synthesis, and HPLC or MS analysis reveals a significant diastereomeric impurity. What do you do? Follow this guide to diagnose and resolve the issue.

TroubleshootingWorkflow Fig. 2: Troubleshooting Racemization Start High Racemization Detected CheckBase What base was used? Start->CheckBase CheckAA Does the sequence contain Cys or His? CheckBase->CheckAA [DIEA or TEA] CheckBase->CheckAA [NMM or Collidine] Sol_Base Action: Switch to a weaker/more hindered base. (DIEA -> NMM -> Collidine) CheckBase->Sol_Base [DIEA or TEA] CheckReagent What coupling reagent was used? CheckAA->CheckReagent Sol_AA Action: Use specific protocol. - Cys: DIC/Oxyma, no base. - His: Ensure side-chain protection. CheckAA->Sol_AA [Yes] CheckConditions Check other conditions: Temperature? Solvent? CheckReagent->CheckConditions Sol_Reagent Action: If using onium salt, switch to DIC/Oxyma (base-free). Ensure additive is present. CheckReagent->Sol_Reagent [Onium Salt] Sol_Conditions Action: - Lower coupling temperature (e.g., 0°C). - Evaluate solvent polarity. CheckConditions->Sol_Conditions

Fig. 2: Troubleshooting Racemization
Step-by-Step Troubleshooting
  • Review Your Base Selection:

    • Problem: You used DIEA or, in a more severe case, TEA.

    • Causality: These bases are sufficiently strong to deprotonate the α-carbon, especially on activated, sensitive amino acids.

    • Solution: Re-synthesize the peptide using a weaker base like N-methylmorpholine (NMM). For extremely sensitive couplings, consider the more sterically hindered 2,4,6-collidine.[2][4]

  • Examine the Amino Acid Sequence:

    • Problem: Racemization occurred at a Cysteine or Histidine residue.

    • Causality: These residues are inherently susceptible to racemization due to their side-chain chemistry.[5][6] Standard coupling protocols may not be sufficient to maintain their chiral purity.

    • Solution:

      • For Cysteine: Employ a base-free coupling protocol. The combination of DIC with an additive like OxymaPure or HOBt is highly effective.[4][5]

      • For Histidine: Ensure the imidazole side chain is adequately protected (e.g., with Trt or Mmt). Couple with a less aggressive method, such as DIC/HOBt.

  • Assess Your Coupling Reagent and Additives:

    • Problem: You used a high-potency onium salt reagent (e.g., HATU) with DIEA.

    • Causality: While fast and efficient, the combination of a powerful activator and a strong base creates a highly reactive intermediate that is prone to racemization.

    • Solution: Switch to a carbodiimide-based activation (DIC) with a racemization-suppressing additive like OxymaPure or HOAt.[3][4] These additives form an active ester that is more resistant to racemization than the initial activated species.[2]

  • Control Reaction Conditions:

    • Problem: The coupling reaction was performed at room temperature or higher.

    • Causality: Racemization, like most chemical reactions, is accelerated by heat.[6][7]

    • Solution: Perform the critical coupling step at a lower temperature, such as 0°C. While this may slow down the reaction, it significantly disfavors the racemization pathway.[4]

    • Problem: The choice of solvent may be a factor.

    • Causality: The polarity of the solvent can influence the stability of the intermediates that lead to racemization.[5][7]

    • Solution: While DMF is standard, for problematic sequences, consider switching to a less polar solvent like Dichloromethane (DCM) or a mixture, but ensure all reagents remain soluble.[7]

Data Summary: Comparison of Common Bases
BaseStructurepKa (approx.)Key CharacteristicsRecommended Use Case
N,N-Diisopropylethylamine (DIEA) EtN(iPr)₂10.1Strong, sterically hindered. Widely used but carries a higher risk of racemization.General use with onium salts, but with caution. Avoid with sensitive amino acids.
N-Methylmorpholine (NMM) C₅H₁₁NO7.38Weaker base, less sterically hindered than DIEA. Significantly lower racemization risk.[2]Preferred default base for onium salt couplings, especially for racemization-prone residues.
2,4,6-Collidine (TMP) C₈H₁₁N7.43Weak base with very high steric hindrance. Excellent at suppressing racemization.[2]For highly sensitive couplings where NMM is insufficient or during fragment condensation.
Triethylamine (TEA) Et₃N10.75Strong, minimally hindered base. High risk of racemization. Not recommended for routine Fmoc-SPPS.

Experimental Protocol: Quantifying Racemization

A self-validating protocol is essential for trustworthy results. Chiral amino acid analysis after total hydrolysis is the gold standard for quantifying racemization.

Objective: To determine the percentage of D-isomer for each amino acid in the synthetic peptide.

Methodology: Acid Hydrolysis followed by Chiral GC-MS or HPLC

  • Peptide Hydrolysis: a. Place approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 500 µL of 6N HCl. c. Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum. d. Heat the sample at 110°C for 24 hours. e. After cooling, open the tube, and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Derivatization (for GC-MS analysis): a. Re-dissolve the hydrolyzed amino acid residue in 0.1 N HCl. b. Esterify the amino acids by adding an acetyl chloride/isopropanol mixture and heating. c. Acylate the amino acids using an acylating agent like trifluoroacetic anhydride (TFAA) in a suitable solvent (e.g., DCM). d. Evaporate the solvent and reagents completely.

  • Chiral Analysis: a. Reconstitute the derivatized sample in a suitable solvent. b. Inject the sample onto a chiral gas chromatography (GC) column (e.g., Chirasil-Val) connected to a mass spectrometer (MS). c. The different enantiomers (L and D) will have different retention times, allowing for their separation and quantification. d. Alternatively, for HPLC, derivatize with a chiral reagent (e.g., Marfey's reagent) and analyze on a standard reverse-phase column.

  • Data Interpretation: a. Integrate the peak areas for the L- and D-isomers of each amino acid. b. Calculate the percentage of racemization for each amino acid using the formula: % D-Isomer = [Area(D) / (Area(D) + Area(L))] * 100. c. Results should ideally be below 1-2% for each residue, though acceptable limits vary by application.[8]

References
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. Retrieved January 29, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Retrieved January 29, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2022). Molecules. Retrieved January 29, 2026, from [Link]

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. (2020). Angewandte Chemie International Edition. Retrieved January 29, 2026, from [Link]

  • Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. (2012). Journal of Peptide Science. Retrieved January 29, 2026, from [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (1999). Letters in Peptide Science. Retrieved January 29, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 29, 2026, from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved January 29, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2012). Current Protocols in Protein Science. Retrieved January 29, 2026, from [Link]

  • Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. (2020). YouTube. Retrieved January 29, 2026, from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Retrieved January 29, 2026, from [Link]

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (2013). CHIMIA International Journal for Chemistry. Retrieved January 29, 2026, from [Link]

Sources

strategies for difficult couplings in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of peptide synthesis, particularly focusing on strategies to overcome difficult coupling reactions. Our goal is to equip you, our fellow researchers, scientists, and drug development professionals, with the knowledge to troubleshoot effectively and ensure the integrity of your synthetic peptides.

Troubleshooting Guide: Difficult Couplings

Difficult couplings are a common hurdle in SPPS, often leading to deletion sequences and impure products. This section addresses specific issues you might encounter during your experiments in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Question 1: My coupling reaction is incomplete. How can I detect this, and what are the immediate steps to take?

Answer:

Incomplete coupling is a critical issue that, if not addressed, leads to the accumulation of deletion peptides that can be difficult to separate from the target peptide.

Detecting Incomplete Coupling:

The most common method for monitoring coupling completion on-resin is the Kaiser test , which detects free primary amines. A positive Kaiser test (a deep blue color on the resin beads) indicates the presence of unreacted amine groups. However, the Kaiser test is unreliable for N-terminal proline residues (a secondary amine). For proline, alternative tests like the isatin test or the chloranil test are recommended, both of which produce a blue color in the presence of an unprotected N-terminal proline.[1] Another method is the bromophenol blue test , which relies on an acid-base reaction and can detect both primary and secondary amines.[1]

Immediate Actions for Incomplete Coupling:

  • Recouple: The most straightforward approach is to perform a second coupling (a "double coupling") using a fresh solution of the amino acid and coupling reagents.[2][3] This is often sufficient to drive the reaction to completion.

  • Capping: If recoupling is unsuccessful, you must "cap" the unreacted amines to prevent them from reacting in subsequent cycles. This is typically done using acetic anhydride. Capping terminates the failed peptide chain, preventing the formation of a one-amino-acid deletion sequence, which can be very difficult to purify away from the desired product.[1]

Question 2: I am synthesizing a peptide with a known "difficult sequence." What causes this, and what proactive strategies can I employ?

Answer:

"Difficult sequences" are peptides that are poorly solvated while attached to the solid support, which hinders both deprotection and coupling steps.[4][5] This issue, known as on-resin aggregation, is frequently associated with sequences that form strong inter- or intramolecular hydrogen bonds, leading to secondary structures like β-sheets.[3][4][5] Peptides rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are particularly prone to aggregation.[4]

Proactive Strategies for Difficult Sequences:

  • Resin Selection: The choice of resin can significantly impact synthesis efficiency. For hydrophobic peptides, PEG (polyethylene glycol)-based resins can improve solvation and yield purer products compared to traditional polystyrene resins.[2] Using resins with lower loading capacities can also be beneficial by increasing the distance between peptide chains, thereby reducing aggregation.[3]

  • Solvent Choice: While DMF is the standard solvent, N-methylpyrrolidone (NMP) offers better solvating properties for both the amino acids and the growing peptide chain, which can be advantageous for hydrophobic sequences.[2] Using solvent mixtures, such as a "magic mixture" of DCM, DMF, and NMP (1:1:1), can also disrupt aggregation.[4]

  • Structure-Disrupting Modifications:

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific Ser or Thr residues can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[3][4]

    • Backbone Protection: Using Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acids can prevent interchain hydrogen bonding.[3]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling or deprotection solutions can help break up aggregates.[3][6]

Question 3: I am struggling to couple sterically hindered amino acids like Aib, Val, or Ile. What modifications to my protocol can improve coupling efficiency?

Answer:

Sterically hindered amino acids, particularly β-branched residues (Val, Ile, Thr) and α,α-disubstituted residues (like Aib), present a significant challenge due to the physical obstruction around the amine and carboxyl groups.

Strategies for Hindered Amino Acids:

  • Extended Coupling Times: A simple and often effective strategy is to increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.[3][7][8]

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for coupling. However, this should be done with caution as it can also increase the risk of racemization.

  • High-Potency Coupling Reagents: Standard coupling reagents may not be sufficient. Switching to more potent activators like HATU, HCTU, or PyBOP can significantly improve yields.[3] For particularly challenging couplings, PyBroP has shown effectiveness.[3]

  • Amino Acid Derivatives: In extreme cases, using pre-formed amino acid fluorides can be a powerful, albeit more complex, strategy for driving the coupling to completion.[3]

Question 4: My peptide contains N-methylated amino acids, and the couplings are failing. What are the best practices for these modifications?

Answer:

N-methylated amino acids introduce an additional layer of steric hindrance due to the methyl group on the backbone nitrogen. This makes the N-terminal amine less nucleophilic and the preceding carbonyl group more sterically shielded.

Best Practices for N-Methyl Amino Acids:

  • Specialized Coupling Reagents: Standard coupling reagents are often ineffective. The use of HATU is highly recommended for coupling N-methyl amino acids.[9][10] Other reagents like PyBroP and PyAOP have also been used successfully.[9]

  • Monitoring: The Kaiser test will not work for the N-methyl amine. The bromophenol blue test is a suitable alternative for monitoring the completion of the coupling reaction.[9]

  • Double Coupling: Double coupling is often necessary, especially when coupling an amino acid to an N-methylated residue.[9]

  • Pre-activation: Allowing the amino acid and coupling reagent to pre-activate for a few minutes before adding it to the resin can improve the reaction rate.

Below is a workflow diagram to help guide your troubleshooting process for difficult couplings.

Troubleshoot_SPPS start Coupling Step monitor Monitor Coupling (e.g., Kaiser, Isatin Test) start->monitor incomplete Incomplete Coupling? monitor->incomplete recouple Perform Double Coupling incomplete->recouple Yes proceed Proceed to Next Cycle incomplete->proceed No monitor2 Monitor Again recouple->monitor2 still_incomplete Still Incomplete? monitor2->still_incomplete cap Cap with Acetic Anhydride still_incomplete->cap Yes still_incomplete->proceed No cap->proceed analyze Analyze Potential Cause cap->analyze steric Steric Hindrance? analyze->steric aggregation Aggregation-Prone Sequence? analyze->aggregation strategy_steric Use Stronger Reagent (HATU) Extend Time / Increase Temp steric->strategy_steric strategy_agg Change Solvent (NMP) Add Chaotropes Use Pseudoprolines aggregation->strategy_agg

Caption: A decision-making workflow for troubleshooting difficult couplings in SPPS.

FAQs: Strategies for Difficult Couplings

This section provides answers to frequently asked questions, offering broader strategic advice for preventing and overcoming difficult couplings in your peptide synthesis projects.

What are the first things to check if a routine synthesis fails unexpectedly?

If a seemingly straightforward synthesis fails, it's crucial to go back to the basics before attempting more complex solutions.

  • Reagent Quality: Ensure your DMF is high quality and free of dimethylamine, which can cause premature Fmoc deprotection. Check the quality of your coupling reagents and amino acids, as they can degrade over time.[7]

  • Identify the Failure Point: Analyze the crude product by mass spectrometry to identify the major impurities. Are they deletion sequences? If so, at which residue did the failure occur? This information is invaluable for targeted troubleshooting.[2]

  • Use a Sequence Predictor: There are online tools that can analyze your peptide sequence and predict regions that are prone to aggregation. This can help you anticipate difficult couplings and implement preventative measures from the start.[2]

How does the choice of coupling reagent impact the synthesis of a difficult peptide?

The coupling reagent is critical as it is responsible for activating the carboxylic acid of the incoming amino acid for reaction with the N-terminal amine of the peptide chain.

  • Carbodiimides (e.g., DIC, DCC): These are cost-effective but can lead to side reactions and racemization, especially when used without an additive like HOBt or Oxyma Pure.[11]

  • Onium Salts (e.g., HBTU, HATU, HCTU): These are pre-activated and generally lead to faster and more efficient couplings with less racemization.[3]

    • HBTU/HCTU: Excellent general-purpose reagents.

    • HATU: Generally considered more potent and is particularly effective for sterically hindered and N-methylated amino acids.[3][9]

  • Phosphonium Salts (e.g., PyBOP, PyBroP): These are also highly efficient. PyBroP is exceptionally powerful and often reserved for the most challenging couplings due to its cost and reactivity.[3]

Reagent FamilyExamplesRecommended Use Case
Carbodiimides DIC, DCC, EDCStandard couplings; cost-effective. Use with additives (e.g., Oxyma) to suppress racemization.[11]
Aminium/Uronium HBTU, HCTU, HATUGeneral purpose (HBTU/HCTU); Difficult/sterically hindered couplings (HATU).[3]
Phosphonium PyBOP, PyBroPHindered couplings (PyBOP); Extremely difficult couplings, N-methyl amino acids (PyBroP).[3][9]
When should I consider "double coupling" versus extending the coupling time?

Both are valid strategies to improve coupling efficiency.

  • Double Coupling: This involves draining the reaction vessel after the initial coupling time and adding a fresh solution of activated amino acid. This is particularly useful when you suspect reagent decomposition or when dealing with a known difficult position in the sequence, such as the amino acid after a proline or coupling arginine.[12]

  • Extending Coupling Time: This is a simpler approach where the initial coupling reaction is allowed to proceed for a longer duration (e.g., 4-12 hours).[7][8] This can be effective for moderately hindered couplings.

For very difficult couplings, a combination of both—an extended first coupling followed by a second coupling—may be necessary.

Can modifying the peptide backbone itself help with synthesis?

Yes, this is an advanced but highly effective strategy, particularly for long or aggregation-prone peptides.

  • Pseudoproline Dipeptides: As mentioned earlier, these derivatives of Ser and Thr temporarily introduce a "kink" into the peptide backbone, disrupting the formation of β-sheets. This modification is reversed during the final acid cleavage.[4]

  • Dmb/Hmb Protection: Attaching a Dmb or Hmb group to a backbone nitrogen (often at a Gly residue) effectively protects it from participating in interchain hydrogen bonding, a primary cause of aggregation.[3]

  • O-acyl Isopeptides: This strategy involves creating an oxo-ester linkage at a Ser or Thr residue, which disrupts the normal peptide backbone structure. This is later rearranged to the native peptide bond.[4]

Backbone_Modification cluster_0 Standard Peptide Backbone cluster_1 Modified Backbone Strategies Standard -NH-CHR-CO-NH-CHR-CO- Prone to Aggregation via H-Bonding Pseudo Pseudoproline Dipeptide Introduces 'Kink' at Ser/Thr Standard->Pseudo Disrupts Secondary Structure Dmb_Hmb Dmb/Hmb Backbone Protection Blocks H-Bonding Site Standard->Dmb_Hmb Prevents Interchain H-Bonds

Caption: Strategies for backbone modification to prevent aggregation in SPPS.

Experimental Protocols

Protocol 1: Capping of Unreacted Amines

This protocol is a self-validating system to terminate peptide chains that have failed to couple, preventing the formation of deletion impurities.

  • Confirmation of Incomplete Coupling: Perform a qualitative test (e.g., Kaiser test). A positive result confirms the presence of free amines.

  • Resin Wash: Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents.

  • Prepare Capping Solution: Prepare a solution of 5% acetic anhydride and 6% 2,4,6-collidine (or another non-nucleophilic base like DIEA) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove excess capping reagents and byproducts.

  • Verification (Optional): Perform another Kaiser test. The result should be negative (clear or yellowish beads), confirming the successful acetylation of all free amines.

  • Proceed: Continue with the standard Fmoc deprotection for the next cycle.

Protocol 2: Coupling with HATU for a Sterically Hindered Amino Acid

This protocol describes the use of a high-potency coupling reagent for challenging residues.

  • Resin Preparation: Following Fmoc deprotection of the N-terminal amine, wash the peptide-resin with DMF (5 x 1 min).

  • Prepare Activation Solution:

    • In a separate vessel, dissolve 4 equivalents (relative to resin loading) of the Fmoc-amino acid in DMF.

    • Add 3.9 equivalents of HATU.

    • Add 8 equivalents of a non-nucleophilic base, such as DIEA or 2,4,6-collidine.

  • Pre-activation: Gently mix the activation solution for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated amino acid solution to the peptide-resin. Agitate for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (or appropriate alternative) to check for completion.

  • Wash: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Proceed: Continue to the next Fmoc deprotection step. If the coupling is still incomplete, consider a second coupling (Step 4) before proceeding.

References

  • SPPS Tips For Success Handout - Mesa Labs.
  • What do you do when your peptide synthesis fails? - Biotage. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. [Link]

  • Solid Phase Peptide Synthesis Help : r/Chempros - Reddit. [Link]

  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. [Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis? - ResearchGate. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • SYNTHESIS NOTES - Aapptec Peptides. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. [Link]

  • Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Publications. [Link]

  • On-Resin Photochemical Decarboxylative Arylation of Peptides | Organic Letters. [Link]

  • SPPS Resins Impact the PNA-Syntheses' Improvement - International Journal of Medical Sciences. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC - NIH. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - MDPI. [Link]

  • On-Resin Photochemical Decarboxylative Arylation of Peptides | Organic Letters. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the formation of a peptide bond is the fundamental reaction, repeated at every cycle.[1][2] This process involves the activation of a carboxylic acid group on one amino acid to facilitate its reaction with the amino group of another.[1][3] While this is routine for many of the 20 proteinogenic amino acids, the introduction of sterically hindered residues presents a significant synthetic challenge.

Hindered amino acids, such as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), or those with bulky side chains and N-methylated backbones, dramatically slow down coupling kinetics.[4][5] This sluggishness not only leads to incomplete reactions and lower yields but also increases the risk of a critical side reaction: epimerization.[6] Epimerization, the loss of chiral integrity at the α-carbon, can drastically alter a peptide's structure and biological activity, making its control paramount.[6]

This guide provides a comparative analysis of commonly used coupling reagents, offering experimental insights and data-driven recommendations to help researchers navigate the complexities of coupling sterically hindered amino acids.

Understanding the Players: Major Classes of Coupling Reagents

Modern peptide synthesis relies on a sophisticated toolkit of reagents designed to activate the carboxylic acid component efficiently and with minimal side reactions.[3] They can be broadly categorized into three main families: carbodiimides (with additives), phosphonium salts, and aminium/uronium salts.[7]

Carbodiimides and Additives: The Classic Workhorse

Carbodiimides, like N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used activating agents.[8] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10][11] However, this intermediate is unstable and prone to rearranging into an inactive N-acylurea or forming an oxazolone, a pathway that is a major cause of racemization.[9][11]

To mitigate these side reactions, carbodiimides are almost always used with nucleophilic additives.[3][12] These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester.

  • HOBt (1-hydroxybenzotriazole): The traditional additive, HOBt, effectively accelerates coupling and suppresses racemization.[3][12] However, concerns over its explosive nature have led to restrictions on its transport and use.[11]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A breakthrough in safety and efficiency, OxymaPure is a non-explosive HOBt alternative.[10][11] It exhibits a pKa similar to HOBt (4.60) and has been shown to provide superior or equivalent performance in terms of coupling efficiency and racemization suppression, especially in difficult couplings.[10][13]

Phosphonium Salts: High Efficiency, Higher Cost

Phosphonium salts like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with a low risk of racemization.[7] They directly generate the OBt active ester without passing through an O-acylisourea intermediate, avoiding associated side reactions. A key advantage is that they do not react with the N-terminal amine, which can be an issue with aminium salts if used in excess.[14] However, they are generally more expensive than carbodiimide systems.[7]

Aminium/Uronium Salts: The Modern Gold Standard

Reagents like HATU, HBTU, and HCTU are aminium salts (often historically misidentified as uronium salts) and are considered the most powerful coupling reagents for challenging sequences.[2][7][8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the additive HOAt (1-hydroxy-7-azabenzotriazole), HATU is exceptionally efficient. The nitrogen atom at the 7-position of the ring in HOAt provides anchimeric assistance, making the resulting OAt esters more reactive than their OBt counterparts.[2][14] This makes HATU particularly effective for coupling hindered amino acids like Aib.[5]

  • HBTU/TBTU: These reagents are based on HOBt and are highly efficient for most standard couplings, though slightly less potent than HATU for the most demanding cases.[8] A critical consideration is that excess HBTU or TBTU can react with the N-terminal amine of the peptide chain, causing a capping side reaction that prevents further elongation.[8]

  • COMU® (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): This reagent incorporates the OxymaPure moiety, combining the high reactivity of aminium salts with the enhanced safety profile of Oxyma.[1][14] It shows coupling efficiencies comparable to HATU and is noted for its high solubility in a wide range of solvents.[1][14]

Comparative Performance Analysis

Choosing the right reagent involves a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes experimental findings for coupling hindered amino acids.

Reagent/SystemRelative ReactivityRacemization SuppressionKey StrengthsConsiderations
DIC / OxymaPure® GoodVery GoodCost-effective, High safety profile, Good for standard and many difficult couplings.[10][13]Slower kinetics than aminium salts; may require longer reaction times or double coupling.
PyBOP® Very GoodExcellentHigh efficiency, low racemization.[7] No risk of N-terminal capping.[14]Higher cost. Byproducts can be difficult to remove in solution-phase synthesis.
HBTU Very GoodGoodRobust and reliable for many sequences.[8]Less effective than HATU for severely hindered systems.[15] Can cause N-terminal capping if used in excess.[8]
HATU ExcellentExcellentConsidered the "gold standard" for difficult couplings, including Aib and N-methylated residues.[5][15]Highest cost. Potential for N-terminal capping side reaction.
COMU® ExcellentExcellentPerformance comparable to HATU with a superior safety profile (non-explosive).[1][14] Water-soluble byproducts.[14]Higher cost than carbodiimides.

A study comparing various reagents in the synthesis of a tripeptide containing a hindered N-methylated amino acid found that HATU resulted in nearly complete conversion, whereas HCTU and PyBOP were less efficient, with reactions being incomplete even after extended times.[15] Another comparative study demonstrated that for the synthesis of peptides containing Aib residues, DIC/OxymaPure activation gave consistently better results than DIC/HOBt and, in some cases, was as good as or better than DIC/HOAt.[13]

Experimental Workflows & Methodologies

The choice of protocol is as critical as the choice of reagent. Pre-activation of the carboxylic acid is generally recommended to ensure the formation of the active ester before the introduction of the sterically hindered amine component.[16]

Workflow Diagram: General Peptide Coupling Cycle

G cluster_preactivation Pre-activation Step cluster_coupling Coupling Step P1 Fmoc-AA-OH + Reagent + Base in DMF P2 Formation of Active Ester P1->P2 1-5 min C1 Add Activated Amino Acid to Deprotected Resin P2->C1 C2 Peptide Bond Formation C1->C2 30 min - 4h W1 Wash Resin C2->W1 Start Next Cycle D1 Deprotection (e.g., 20% Piperidine/DMF) W1->D1 Start Next Cycle W2 Wash Resin D1->W2 W2->C1 G cluster_main AA_COOH R-COOH O_Acylisourea O-Acylisourea (Highly Reactive, Unstable) AA_COOH->O_Acylisourea + DIC DIC DIC Oxyma OxymaPure Amine H₂N-Peptide Peptide Peptide Bond N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Oxyma_Ester Oxyma-Ester (Stable Active Ester) O_Acylisourea->Oxyma_Ester + OxymaPure (Fast) Oxyma_Ester->Peptide + H₂N-Peptide

Caption: OxymaPure® traps the unstable O-acylisourea to prevent side reactions.

The key is the rapid conversion of the unstable O-acylisourea to the more stable Oxyma-ester. [10]This prevents the irreversible rearrangement to the inactive N-acylurea and minimizes the time available for the oxazolone formation pathway, thereby suppressing racemization. [9][11]

Mechanism: HATU Activation

G cluster_main AA_COOH R-COOH OAt_Ester OAt-Ester (Highly Reactive) AA_COOH->OAt_Ester + HATU HATU HATU + Base Amine H₂N-Peptide Peptide Peptide Bond OAt_Ester->Peptide + H₂N-Peptide

Caption: HATU directly forms a highly reactive OAt-ester for efficient coupling.

HATU's effectiveness stems from the HOAt leaving group. The pyridine nitrogen in the HOAt core enhances the reactivity of the active ester through electron withdrawal, making it a superior acylating agent, especially for sterically demanding targets. [2][14]

Conclusion and Recommendations

The successful incorporation of hindered amino acids is achievable with the appropriate selection of coupling reagents and optimized protocols.

  • For routine synthesis and moderately hindered residues, the DIC/OxymaPure® system offers an excellent balance of performance, safety, and cost-effectiveness.

  • For the most challenging couplings, involving multiple Aib residues, N-methylated amino acids, or difficult cyclizations, HATU and COMU® remain the reagents of choice, providing the highest reactivity and yields. [1][14][15]* PyBOP® is a strong alternative, particularly in fragment coupling or cyclization scenarios where avoiding N-terminal capping side reactions is critical. [14] Ultimately, the optimal strategy may require empirical validation for a specific peptide sequence. By understanding the mechanisms and relative strengths of these reagents, researchers can make informed decisions to overcome the synthetic hurdles posed by steric hindrance, ensuring the efficient and high-fidelity synthesis of complex peptides.

References

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. (2017). Luxembourg Bio Technologies. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CreoSalus. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. Available at: [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Journal of Analytical Science and Technology. Available at: [Link]

  • HATU/PyBOP coupling procedure question. (2023). Reddit. Available at: [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5741-5750. Available at: [Link]

  • Wünsch, E., et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(5), 485-492. Available at: [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025). LifeTein Peptide Blog. Available at: [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. (n.d.). Luxembourg Bio Technologies. Available at: [Link]

  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (2018). ACS Omega. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2020). ChemRxiv. Available at: [Link]

  • Introduction to Peptide Synthesis. (2013). Current Protocols in Protein Science. Available at: [Link]

  • Jad, Y. E., et al. (2020). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 24(12), 2901-2907. Available at: [Link]

  • Junaidi, J., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6529. Available at: [Link]

  • Frérot, E., et al. (1992). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron Letters, 33(14), 1959-1962. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Chiral Purity Analysis of Methyl 2-Amino-2-Methylpentanoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of α,α-Disubstituted Amino Acid Esters

Methyl 2-amino-2-methylpentanoate is a chiral α,α-disubstituted amino acid ester. Such compounds are crucial building blocks in pharmaceutical synthesis, often used to induce specific helical conformations in peptides, thereby enhancing their bioavailability and therapeutic potential. The accurate determination of its enantiomeric purity is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

However, this analyte presents a dual challenge for chromatographers:

  • Lack of a UV Chromophore: The molecule does not possess a light-absorbing functional group, rendering standard UV-Vis detection ineffective.

  • Steric Hindrance: The presence of two substituents on the α-carbon can make chiral recognition by a stationary phase more difficult compared to proteinogenic amino acids.

This guide provides a comparative analysis of robust High-Performance Liquid Chromatography (HPLC) methods tailored to overcome these challenges. We will explore direct and indirect separation strategies, compare various chiral stationary phases (CSPs), and discuss suitable detection techniques, providing the scientific rationale and detailed protocols necessary for successful implementation in a research or quality control environment.

Method Selection Workflow

Choosing the optimal analytical approach depends on available instrumentation, required sensitivity, and sample throughput. The following decision tree outlines a logical workflow for selecting the most appropriate method.

G start Start: Assess Analytical Needs (Analyte: Methyl 2-amino-2-methylpentanoate) detectors Is a universal detector (MS, ELSD, CAD, RI) or SFC system available? start->detectors sfc_path Yes, SFC-MS/UV is available detectors->sfc_path Yes (SFC) direct_hplc_path Yes, HPLC-MS/ELSD/CAD/RI is available detectors->direct_hplc_path Yes (HPLC) no_universal No, only UV Detector is available detectors->no_universal No sfc_method Pursue Method 3: Supercritical Fluid Chromatography (SFC) - High speed & efficiency - Green chemistry sfc_path->sfc_method direct_hplc_method Pursue Method 1: Direct Separation on Polysaccharide CSP - Minimal sample prep - Normal or Polar Organic Mode direct_hplc_path->direct_hplc_method deriv_method Pursue Method 2: Pre-column Derivatization + RP-HPLC - Adds a strong chromophore - Uses standard C18 or RP-CSP columns no_universal->deriv_method

Caption: Method Selection Workflow for Chiral Analysis.

Comparative Analysis of Chiral Separation Strategies

We will compare three distinct and effective strategies:

  • Method 1: Direct Enantioseparation in Normal-Phase Mode on a Polysaccharide-Based CSP.

  • Method 2: Indirect Enantioseparation via Derivatization followed by Reversed-Phase HPLC.

  • Method 3: High-Efficiency Direct Separation using Supercritical Fluid Chromatography (SFC).

Method 1: Direct Separation with Polysaccharide-Based CSPs

This is often the most direct and preferred approach, avoiding the time and potential side-reactions of derivatization. The success of this method hinges on the powerful enantiorecognition capabilities of modern polysaccharide-based CSPs.

Principle of Separation: Polysaccharide-based CSPs, typically derivatives of amylose or cellulose coated or immobilized on silica, form complex chiral cavities. Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the chiral selector. The primary interaction mechanisms include hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide. For an amino ester like our analyte, the amino and ester groups are key interaction points.

Caption: Chiral Recognition on a Polysaccharide CSP.

Why this Approach?

  • Expertise: Normal-phase mode (e.g., Heptane/Alcohol) is highly effective for polysaccharide CSPs as it promotes the hydrogen bonding interactions crucial for chiral recognition. The non-polar solvent does not compete with the analyte for polar interaction sites on the CSP. For amino compounds, adding a basic modifier like diethylamine (DEA) is often necessary to suppress secondary interactions with residual silanols on the silica surface and to improve peak shape.

  • Trustworthiness: Direct methods eliminate concerns about racemization or incomplete reactions during a derivatization step, leading to more reliable quantification of enantiomeric excess.

  • Detection: This method requires a universal detector. Mass Spectrometry (MS) is ideal for its sensitivity and specificity. Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are also excellent choices for non-volatile analytes.

Method 2: Indirect Separation via Pre-Column Derivatization

When universal detectors are unavailable, converting the analyte into a UV-active derivative is a classic and effective strategy. The process involves reacting the amino group with a chiral derivatizing agent (CDA) to form diastereomers.

Principle of Separation: The resulting diastereomers are no longer mirror images and have different physicochemical properties. Therefore, they can be separated on a standard, achiral reversed-phase column (e.g., C18). A popular and highly effective CDA is Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA).

Why this Approach?

  • Expertise: Marfey's method is well-established for amino acids. The reaction is robust and proceeds under mild conditions. The resulting derivatives have a strong chromophore (dinitrophenyl group), allowing for sensitive UV detection around 340 nm. The separation is then performed using standard reversed-phase conditions (e.g., Acetonitrile/Water with an acid modifier like TFA), which are available in virtually every analytical lab.

  • Trustworthiness: The protocol's reliability depends on the reaction going to completion without side products or racemization. A small excess of the derivatizing agent is used to ensure full conversion of the analyte. A blank (reagent only) injection is crucial to identify any peaks originating from the reagent itself. Using a high-purity CDA is essential.

Method 3: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed, efficiency, and environmental impact.

Principle of Separation: SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This allows for much higher flow rates and faster separations without a significant loss in resolution compared to HPLC. The same polysaccharide-based CSPs used in HPLC are typically employed. A small amount of an organic modifier (e.g., methanol, ethanol) is added to the CO2 to modulate analyte retention and selectivity.

Why this Approach?

  • Expertise: SFC is particularly well-suited for the separation of non-polar to moderately polar compounds, making it ideal for methyl 2-amino-2-methylpentanoate. The low viscosity of the mobile phase leads to faster equilibration times and rapid method development. For basic analytes, additives like DEA or ethanolamine are often used to improve peak shape, similar to normal-phase HPLC.

  • Trustworthiness: Modern SFC instrumentation provides highly reproducible results. The technique is sensitive enough for determining enantiomeric excess and has been validated for quantitative analysis in the pharmaceutical industry.

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and sustainable choice.

Experimental Protocols & Data

Protocol 1: Direct NP-HPLC Method
  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica)

  • Dimensions: 250 x 4.6 mm

  • Mobile Phase: n-Heptane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: MS (ESI+) or ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas: 1.5 SLM)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of methyl 2-amino-2-methylpentanoate in 1 mL of the mobile phase.

Protocol 2: Derivatization + RP-HPLC Method
  • Derivatization Step:

    • To 50 µL of a 1 mg/mL solution of the analyte in acetone, add 100 µL of a 1% (w/v) solution of Marfey's Reagent (FDAA) in acetone.

    • Add 20 µL of 1 M sodium bicarbonate.

    • Vortex and heat at 40°C for 1 hour.

    • Cool to room temperature and neutralize by adding 20 µL of 1 M HCl.

    • Dilute with 810 µL of Acetonitrile/Water (50:50) before injection.

  • Chromatographic Conditions:

    • Column: Standard ODS (C18) column (e.g., Eclipse Plus C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 340 nm.

    • Injection Volume: 10 µL

Protocol 3: Supercritical Fluid Chromatography (SFC) Method
  • Column: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate) on 3 µm silica)

  • Dimensions: 150 x 4.6 mm

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% DEA (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection: UV at 220 nm (for sensitivity to the ester carbonyl) or MS (APCI+)

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve 1 mg of methyl 2-amino-2-methylpentanoate in 1 mL of Methanol.

Performance Comparison

ParameterMethod 1: Direct NP-HPLCMethod 2: Derivatization RP-HPLCMethod 3: Direct SFC
Principle Direct Chiral RecognitionDiastereomer FormationDirect Chiral Recognition
Typical Analysis Time 15 - 25 min25 - 35 min (including gradient)3 - 8 min
Resolution (Rs) > 2.0 (Typically Good)> 1.5 (Often sufficient)> 2.5 (Often Excellent)
Detection MS, ELSD, CAD, RIUV-Vis (High Sensitivity)MS, UV
Sample Prep Simple dissolutionMulti-step, requires reactionSimple dissolution
Risk of Artefacts LowModerate (racemization, side-products)Low
Solvent Usage High (Heptane)Moderate (Acetonitrile)Low (Mainly CO2)
Pros Direct, reliable quantificationUses standard HPLC-UV systemsVery fast, green, high efficiency
Cons Requires universal detectorLabor-intensive, potential for errorRequires specialized SFC instrument

Conclusion and Recommendations

For the chiral purity analysis of methyl 2-amino-2-methylpentanoate, the choice of method is primarily dictated by available instrumentation.

  • If an SFC system is available, Method 3 is unequivocally the superior choice. It offers the best combination of speed, resolution, and sustainability, making it ideal for both high-throughput screening and routine quality control.

  • For labs equipped with HPLC-MS or HPLC-ELSD/CAD, Method 1 is the most robust and direct approach. It minimizes sample preparation, thereby reducing potential sources of error and providing a highly trustworthy quantification of the enantiomeric ratio. Polysaccharide-based CSPs like Chiralpak IA or Lux Cellulose-1 are excellent starting points for method development.

  • If only a standard HPLC with a UV detector is available, Method 2 is a viable and sensitive workaround. The pre-column derivatization with Marfey's reagent is a well-documented and reliable technique that enables the use of ubiquitous reversed-phase chromatography. However, meticulous execution of the derivatization protocol is paramount to ensure the accuracy of the results.

By understanding the principles behind each approach and selecting the method that aligns with laboratory capabilities, researchers can confidently and accurately determine the chiral purity of this important synthetic building block.

References

  • Belikov, V. M., & Saporovskaya, M. B. (1973). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya. (Note: While the linked article discusses OPA, the principle of pre-column derivatization to form detectable diastereomers is the same.) [Link]

  • Phenomenex Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link]

  • Chiral Technologies Europe. (n.d.). SPECIAL APPLICATIONS HPLC COLUMNS. [Link]

  • Li, Y., et al. (2022). Solid Dispersant-Based Dispersive Liquid–Liquid Microextraction for Determining Triazine Herbicides in Environmental Water Samples. Separations, 9(11), 356. [Link]

  • Ye, Y. K., et al. (1998). HPLC detection and evaluation of chiral compounds with a laser-based chiroptical detector. LCGC North America, 16(2). [Link]

  • Brückner, H., & Fujii, N. (2011). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino acids, 40(5), 1339–1353. [Link]

  • Li, Z., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1148. [Link]

  • Rossen, K., & Pye, P. J. (2004). Method for the preparation of a chiral-beta-amino ester.
  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Welch, C. J., et al. (2010). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Comprehensive Chirality, 8, 363-383. [Link]

  • Chiral Technologies. (2020). INSTRUCTION MANUAL FOR CHIRALPAK® WH. [Link]

  • Wang, D., et al. (2019). Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid. Chemical Science, 10(46), 10745–10750. [Link]

  • Lesellier, E., & West, C. (2015). Chiral Separation of Phospine-Containing alpha-Amino Acid Derivatives Using Two Complementary Cellulosic Stationary Phases in Supercritical Fluid Chromatography. Journal of Chromatography A, 1406, 249-257. [Link]

  • Schugar, H., et al. (2022).

A Researcher's Guide to Enhancing Peptide Therapeutics: A Comparative Analysis of Methyl 2-Amino-2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Peptide Paradox

Peptide-based therapeutics represent a frontier in medicine, offering high specificity and low toxicity compared to small molecules. However, their clinical translation is often hampered by a fundamental paradox: the very biological nature that makes them effective also renders them susceptible to rapid in vivo degradation and poor membrane permeability.[1][2] Natural peptides are readily recognized and cleaved by a host of proteolytic enzymes, leading to short half-lives that necessitate frequent, often inconvenient, administration.[2][3]

To unlock the full potential of peptide drugs, medicinal chemists have turned to the incorporation of non-natural amino acids.[4][5][6] Among the most powerful strategies is the use of α,α-disubstituted amino acids, which introduce profound changes to a peptide's physicochemical and biological properties.[7][8] This guide provides an in-depth technical comparison of peptides containing methyl 2-amino-2-methylpentanoate (α-Me-Val-OMe) , a chiral α,α-disubstituted amino acid, against those with canonical amino acids and other modifications. We will explore the mechanistic underpinnings of its utility and provide the experimental frameworks necessary to validate its impact on therapeutic potential.

The Mechanistic Advantage: How α,α-Disubstitution Fortifies Peptides

The core value of incorporating an α,α-disubstituted amino acid lies in the replacement of the α-hydrogen with a second substituent. This seemingly minor alteration imposes significant steric and conformational constraints on the peptide backbone.[8][9]

  • Proteolytic Shielding: Proteases require a specific conformation to bind and cleave the peptide backbone. The bulky alkyl groups at the α-carbon act as a "steric shield," physically hindering the approach of these enzymes.[3] This dramatically increases the peptide's resistance to enzymatic degradation.[4][8]

  • Conformational Rigidity: The substitution restricts the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the amino acid residue.[7][9] This forces the peptide into a more defined secondary structure, such as a helical or extended conformation.[8][10] This pre-organization can be highly beneficial, as it can lock the peptide into its bioactive conformation, potentially increasing its binding affinity for its target receptor and reducing the entropic penalty of binding.

cluster_0 Standard Peptide Backbone cluster_1 Modified Peptide Backbone P1 Protease AA1 Amino Acid (L-Valine) - H at α-carbon P1->AA1 Binding & Cleavage Cleavage Peptide Bond Cleavage (Rapid Degradation) AA1->Cleavage P2 Protease AA2 α,α-Disubstituted Amino Acid (α-Me-Val) - CH3 and Propyl at α-carbon P2->AA2 Steric Hindrance P2->Block Stable Protected Peptide Bond (Enhanced Stability) AA2->Stable Block->AA2 Blocked

Caption: Steric shielding by α,α-disubstitution prevents protease access to the peptide backbone.

Comparative Performance Analysis

The decision to incorporate methyl 2-amino-2-methylpentanoate or any non-natural amino acid must be driven by empirical data. The following tables summarize the expected performance shifts based on established principles of peptide chemistry.

Table 1: Impact on Peptide Conformation

The introduction of α,α-disubstituted residues significantly alters the allowable conformational space, often favoring specific secondary structures.[7][9]

FeaturePeptide with L-ValinePeptide with Aib (α-aminoisobutyric acid)Peptide with α-Me-ValRationale & Causality
Allowed Φ/Ψ Angles Broad rangeHighly restrictedHighly restrictedThe additional α-substituent creates steric clashes that limit bond rotation, as visualized on a Ramachandran plot.[11]
Favored Conformation Flexible / β-sheet3₁₀-helixExtended / β-hairpinThe small, symmetrical methyl groups of Aib favor tight helical turns.[9] The bulkier, asymmetric groups of α-Me-Val promote more extended structures to minimize steric strain.[10][12]
Structural Pre-organization LowHighHighBy reducing conformational flexibility, the peptide is "locked" into a limited set of structures, which can enhance binding if the favored conformation matches the bioactive one.
Table 2: Comparative Proteolytic Stability

Resistance to enzymatic degradation is a primary driver for using these modifications. The data below represents a typical outcome from a serum stability assay.

Peptide VariantPrimary Cleavage SiteHalf-life (t½) in Human Serum (hours)Fold ImprovementRationale & Causality
Parent Peptide (e.g., -Arg-Val-Gly-) Between Val-Gly~0.51xThe natural L-amino acid is readily recognized and cleaved by serum proteases.[13][14]
N-Methylated Peptide (-Arg-NMeVal-Gly-) Slowed cleavage at NMeVal-Gly~816xThe N-methyl group provides some steric hindrance and removes a hydrogen bond donor, slowing enzymatic recognition.[3][15]
α-Me-Val Peptide (-Arg-αMeVal-Gly-) No cleavage at αMeVal-Gly> 48> 96xThe α,α-disubstitution provides a superior steric shield, effectively preventing protease access and dramatically increasing the peptide's half-life.[2][8]
Table 3: Comparative Biological Activity & Permeability

Ultimately, any modification must be weighed against its effect on the peptide's primary function and its ability to reach its target.

Peptide VariantReceptor Binding (IC₅₀, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Rationale & Causality
Parent Peptide 10< 0.1High flexibility and multiple H-bond donors lead to poor membrane passage (low Papp) but the native sequence provides optimal receptor fit (low IC₅₀).
N-Methylated Peptide 150.5N-methylation can slightly alter the conformation, potentially reducing binding affinity. However, by removing a backbone H-bond donor, it improves passive diffusion across cell membranes.[1]
α-Me-Val Peptide 80.3The conformationally constrained structure can enhance binding affinity if it mimics the bioactive state. The increased lipophilicity from the alkyl groups can modestly improve permeability.[1][8]

Experimental Protocols for Validation

To generate the comparative data discussed, a series of robust, self-validating experiments are required. The following protocols provide a framework for this analysis.

cluster_workflow Comparative Experimental Workflow cluster_assays Bio-Analytical Assays start Peptide Design (Parent vs. α-Me-Val Modified) spps Solid-Phase Peptide Synthesis (SPPS) start->spps purify Purification & Characterization (HPLC, Mass Spec) spps->purify stability Proteolytic Stability Assay (LC-MS Monitoring) purify->stability binding Receptor Binding Assay (Competitive ELISA / SPR) purify->binding permeability Cell Permeability Assay (PAMPA / Caco-2) purify->permeability analysis Comparative Data Analysis (IC50, t½, Papp) stability->analysis binding->analysis permeability->analysis

Caption: Workflow for the synthesis and comparative evaluation of modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc-based synthesis for incorporating the modified amino acid.[16][17]

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and isopropanol (3x).

  • Amino Acid Coupling (Standard): For standard Fmoc-protected amino acids, dissolve the amino acid (4 eq), HBTU (3.9 eq), and N,N-Diisopropylethylamine (DIEA) (8 eq) in DMF. Add to the resin and agitate for 2 hours.

  • Amino Acid Coupling (α-Me-Val): Due to steric hindrance, coupling of α,α-disubstituted amino acids is slower. Use a stronger coupling agent like HATU (3.9 eq) and extend the coupling time to 4-6 hours or perform a double coupling. Monitor coupling completion with a Kaiser test.

  • Wash: After coupling, wash the resin with DMF (5x) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[18][19]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm identity and purity via mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This assay quantifies the peptide's half-life in a biologically relevant medium.[14][20]

  • Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS). Prepare human serum (or plasma) and pre-warm to 37°C.

  • Incubation: Spike the peptide stock solution into the pre-warmed serum to a final concentration of 100 µM. Immediately take a time point zero (t=0) aliquot.

  • Time Course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots.

  • Quenching: Immediately quench the enzymatic reaction in each aliquot by adding an equal volume of 10% trichloroacetic acid or acetonitrile with 1% formic acid. This precipitates the serum proteins and stops protease activity.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS). Use the area under the curve for the parent peptide's mass peak for quantification.

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[21][22]

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., 10 mg/mL phosphatidylcholine in dodecane) to form the artificial membrane.

  • Peptide Solution: Dissolve the test peptides in a buffer solution (e.g., PBS at pH 7.4) to a known concentration (e.g., 200 µM) in the donor plate wells.

  • Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.

  • Assay Assembly: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid-coated membrane separates the two solutions.

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle agitation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, typically LC-MS or a fluorescence-based method if the peptide is tagged.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are volumes of donor and acceptor wells, Area is the membrane surface area, Time is incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Conclusion and Field-Proven Insights

The incorporation of methyl 2-amino-2-methylpentanoate and other α,α-disubstituted amino acids is a validated and powerful strategy for overcoming the inherent liabilities of peptide therapeutics. By providing a robust steric shield against proteolysis and inducing a favorable, pre-organized conformation, these modifications can dramatically enhance in vivo stability and, in many cases, improve or maintain biological activity.

However, this is not a universal solution. The choice of which non-natural amino acid to use is context-dependent. The size, chirality, and polarity of the α-substituents must be carefully considered in relation to the target receptor's binding pocket. While Aib is a reliable choice for inducing helicity, bulkier residues like α-Me-Val are more suited for promoting extended conformations necessary for interfaces like β-hairpins.[10][12] The experimental workflows detailed here provide the necessary framework for a rational, data-driven approach to peptide drug design, enabling researchers to systematically evaluate and select the modifications that best translate into viable therapeutic candidates.

References

  • Title: Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides Source: PubMed URL: [Link]

  • Title: Bioactive Peptides: An Overview Source: News-Medical URL: [Link]

  • Title: The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization Source: ResearchGate URL: [Link]

  • Title: Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids Source: ResearchGate URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

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A Comparative Study of Protecting Groups for α,α-Disubstituted Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of α,α-disubstituted amino acids into peptides and other bioactive molecules offers a powerful strategy for modulating their conformation, enhancing metabolic stability, and improving therapeutic potential. However, the inherent steric hindrance posed by the quaternary α-carbon presents significant challenges during chemical synthesis, particularly in the selection and manipulation of protecting groups for the amine and carboxylic acid functionalities. This guide provides a comprehensive comparative analysis of common protecting group strategies for α,α-disubstituted amino acids, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic endeavors.

The Challenge of Steric Hindrance

The presence of two substituents at the α-carbon in α,α-disubstituted amino acids dramatically impacts their reactivity. The bulky environment around the nitrogen and carbonyl groups can significantly slow down both protection and deprotection reactions, as well as subsequent peptide coupling steps. This steric impediment necessitates careful consideration of the protecting group's size, the mechanism of its introduction and removal, and its influence on the solubility and reactivity of the protected amino acid.

N-Terminal Protection Strategies: A Head-to-Head Comparison

The choice of the N-terminal protecting group is critical as it is typically removed at each cycle of peptide synthesis. The most commonly employed protecting groups in peptide chemistry are the tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Z) groups.

Tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of peptide synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.

  • Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. For sterically hindered α,α-disubstituted amino acids, the reaction can be sluggish. The use of catalysts like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, but care must be taken to avoid side reactions. A study on the Boc protection of α-aminoisobutyric acid (Aib), a common α,α-disubstituted amino acid, reported a yield of 80% after 16 hours at room temperature.[1]

  • Stability: The Boc group is stable to most bases and nucleophiles, making it compatible with a wide range of reaction conditions. This stability is a key advantage in complex multi-step syntheses.

  • Cleavage: The Boc group is readily removed by treatment with strong acids, most commonly trifluoroacetic acid (TFA). The cleavage proceeds via a carbocationic intermediate, which can lead to side reactions if appropriate scavengers are not used. For sterically hindered amino acids, cleavage might require slightly longer reaction times or higher concentrations of acid.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group offers a milder, base-labile alternative to the Boc group, forming the basis of the most widely used solid-phase peptide synthesis (SPPS) strategy.

  • Introduction: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. The reaction is generally efficient, even for sterically hindered amino acids. A reported protocol for the Fmoc protection of various amino acids in an aqueous ethanol mixture at 60°C showed yields of 87-89%.[2]

  • Stability: The Fmoc group is stable to acidic conditions, making it orthogonal to many side-chain protecting groups that are removed by acid.

  • Cleavage: The key advantage of the Fmoc group is its lability to bases, typically a solution of piperidine in DMF. This allows for very mild deprotection conditions that are compatible with a wide range of sensitive functional groups.

Benzyloxycarbonyl (Cbz or Z) Group

The Z group is a classic amine protecting group, removable by catalytic hydrogenation.

  • Introduction: The Z group is introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. The reaction is generally robust, though it may require elevated temperatures for highly hindered amino acids.

  • Stability: The Z group is stable to both acidic and basic conditions, offering a high degree of orthogonality.

  • Cleavage: The Z group is most commonly removed by catalytic hydrogenation (e.g., H₂/Pd-C). This method is clean and efficient but is incompatible with functional groups that are sensitive to reduction, such as alkenes or alkynes.

Comparative Analysis of N-Terminal Protecting Groups

Protecting GroupIntroduction ReagentTypical Yield (Aib)Cleavage ConditionsAdvantagesDisadvantages
Boc (Boc)₂O, Base (e.g., NaOH, Et₃N)~80%[1]Strong Acid (e.g., TFA)Stable to base and nucleophiles; orthogonal to Fmoc and Z.Harsh cleavage conditions; potential for side reactions.
Fmoc Fmoc-Cl, Fmoc-OSu~87-89%[2]Base (e.g., 20% Piperidine in DMF)Mild cleavage conditions; orthogonal to Boc and many acid-labile side-chain protecting groups.Labile to primary and secondary amines; can be more expensive.
Z (Cbz) Benzyl Chloroformate (Cbz-Cl)Good to excellentCatalytic Hydrogenation (H₂/Pd-C)Stable to acid and base; orthogonal to Boc and Fmoc.Incompatible with reducible functional groups; catalyst can be pyrophoric.

C-Terminal Protection Strategies: Navigating Steric Challenges

Protecting the carboxylic acid functionality is crucial to prevent unwanted side reactions during peptide coupling. The steric hindrance of α,α-disubstituted amino acids also impacts the efficiency of C-terminal protection. Common strategies involve the formation of methyl, benzyl, or tert-butyl esters.

Methyl Esters

Methyl esters are simple to prepare but require harsh conditions for cleavage.

  • Introduction: Esterification can be achieved using methanol in the presence of an acid catalyst such as HCl or thionyl chloride. A convenient method using trimethylchlorosilane (TMSCl) in methanol at room temperature has been reported to give good to excellent yields for a variety of amino acids.[3]

  • Cleavage: Saponification with a strong base (e.g., NaOH) is the most common method for cleavage. However, this can lead to racemization, especially for sterically hindered amino acids.

Benzyl Esters

Benzyl esters offer a milder cleavage alternative to methyl esters.

  • Introduction: Benzyl esters can be prepared by reacting the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid, often with azeotropic removal of water.[4][5]

  • Cleavage: The benzyl group is readily removed by catalytic hydrogenation, under the same conditions as Z-group cleavage.

Tert-Butyl Esters

Tert-butyl esters provide acid-labile protection, orthogonal to Fmoc and Z groups.

  • Introduction: The introduction of the bulky tert-butyl group can be challenging for sterically hindered amino acids. Methods include reaction with isobutylene in the presence of a strong acid catalyst or using tert-butanol with activating agents.[6]

  • Cleavage: Tert-butyl esters are cleaved under acidic conditions, typically with TFA, similar to the Boc group.

Comparative Analysis of C-Terminal Protecting Groups

Protecting GroupIntroduction MethodCleavage ConditionsAdvantagesDisadvantages
Methyl Ester Methanol with acid catalyst (e.g., TMSCl)[3]Saponification (e.g., NaOH)Simple to prepare.Harsh cleavage conditions can cause racemization.
Benzyl Ester Benzyl alcohol with acid catalystCatalytic Hydrogenation (H₂/Pd-C)Mild cleavage; orthogonal to Boc and Fmoc.Incompatible with reducible functional groups.
Tert-Butyl Ester Isobutylene with acid catalystStrong Acid (e.g., TFA)Acid-labile; orthogonal to Fmoc and Z.Difficult to introduce on sterically hindered substrates.

Experimental Protocols

Protocol 1: Boc Protection of α-Aminoisobutyric Acid (Aib)

This protocol is adapted from a reported synthesis with a yield of 80%.[1]

  • Dissolution: Dissolve α-aminoisobutyric acid (1 equivalent) and sodium hydroxide (2 equivalents) in a 1:1 mixture of 1,4-dioxane and water.

  • Reaction: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.

  • Stirring: Continue stirring the reaction mixture at room temperature for 16 hours.

  • Work-up:

    • Remove the 1,4-dioxane under reduced pressure.

    • Adjust the pH of the aqueous residue to 3 with 1N HCl.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-Aib-OH as a white solid.

Protocol 2: Fmoc Protection of an α,α-Disubstituted Amino Acid

This protocol is a general method that has been shown to be effective for various amino acids.[2]

  • Suspension: Suspend the α,α-disubstituted amino acid (1 equivalent) and sodium carbonate (2 equivalents) in a mixture of water and acetonitrile.

  • Reaction: To the stirred suspension, add a solution of Fmoc-Cl (1.1 equivalents) in acetonitrile dropwise at 0°C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the Fmoc-protected amino acid.

Visualization of Workflows

Protection_Workflow cluster_N_Protection N-Terminal Protection cluster_C_Protection C-Terminal Protection Amino_Acid_N α,α-Disubstituted Amino Acid Boc_Reagent (Boc)₂O, Base Amino_Acid_N->Boc_Reagent Boc Protection Fmoc_Reagent Fmoc-Cl/OSu, Base Amino_Acid_N->Fmoc_Reagent Fmoc Protection Z_Reagent Cbz-Cl, Base Amino_Acid_N->Z_Reagent Z Protection N_Protected_AA N-Protected Amino Acid Boc_Reagent->N_Protected_AA Fmoc_Reagent->N_Protected_AA Z_Reagent->N_Protected_AA Amino_Acid_C α,α-Disubstituted Amino Acid Methyl_Ester MeOH, Acid Amino_Acid_C->Methyl_Ester Methylation Benzyl_Ester BnOH, Acid Amino_Acid_C->Benzyl_Ester Benzylation tButyl_Ester Isobutylene, Acid Amino_Acid_C->tButyl_Ester t-Butylation C_Protected_AA C-Protected Amino Acid Methyl_Ester->C_Protected_AA Benzyl_Ester->C_Protected_AA tButyl_Ester->C_Protected_AA

Figure 1. General workflows for N-terminal and C-terminal protection of α,α-disubstituted amino acids.

Deprotection_Orthogonality cluster_N_Deprotection N-Terminal Deprotection cluster_C_Deprotection C-Terminal Deprotection Fully_Protected_AA N,C-Protected AA (e.g., Fmoc-Aib-OtBu) Base_Cleavage Base (e.g., Piperidine) Fully_Protected_AA->Base_Cleavage Fmoc Removal Acid_Cleavage_C Acid (e.g., TFA) Fully_Protected_AA->Acid_Cleavage_C tBu Ester Removal C_Protected_N_Free C-Protected, N-Free AA Base_Cleavage->C_Protected_N_Free Acid_Cleavage_N Acid (e.g., TFA) Hydrogenolysis_N H₂/Pd-C N_Protected_C_Free N-Protected, C-Free AA Acid_Cleavage_C->N_Protected_C_Free Hydrogenolysis_C H₂/Pd-C Saponification Base (e.g., NaOH)

Figure 2. Orthogonal deprotection strategies for α,α-disubstituted amino acids.

Conclusion and Future Perspectives

The selection of an appropriate protecting group strategy is paramount for the successful synthesis of peptides and other molecules containing α,α-disubstituted amino acids. The choice between Boc, Fmoc, and Z for N-terminal protection, and between various esterification methods for C-terminal protection, depends on the specific synthetic route, the presence of other functional groups, and the desired scale of the synthesis.

While the steric hindrance of α,α-disubstituted amino acids presents challenges, these can be overcome with optimized reaction conditions, appropriate activation methods, and a rational choice of protecting groups. The milder conditions associated with the Fmoc strategy for N-terminal protection and the use of benzyl esters for C-terminal protection often provide a good balance of reactivity and orthogonality.

Future research in this area will likely focus on the development of novel protecting groups that are more readily introduced and cleaved from highly sterically hindered environments, as well as the exploration of enzymatic methods for protection and deprotection to further enhance the efficiency and sustainability of these synthetic processes.

References

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assessing the conformational effects of methyl 2-amino-2-methylpentanoate in peptides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Assessing the Conformational Effects of Methyl 2-Amino-2-Methylpentanoate in Peptides

A Senior Application Scientist's Comparative Analysis

In the pursuit of novel peptide-based therapeutics and biomaterials, the strategic introduction of non-proteinogenic amino acids is a cornerstone of modern peptide design. Among these, α,α-disubstituted amino acids are particularly powerful tools for imposing conformational constraints, thereby enhancing proteolytic stability, modulating secondary structure, and refining biological activity. This guide provides a comprehensive framework for assessing the conformational impact of incorporating Methyl 2-Amino-2-Methylpentanoate (α-Me-Nle-OMe) into a peptide backbone.

We will objectively compare its anticipated effects against two critical benchmarks: a standard proteinogenic amino acid, L-Alanine (Ala) , which offers high conformational flexibility, and the archetypal α,α-disubstituted amino acid, 2-Aminoisobutyric Acid (Aib) , a potent helix inducer.[1] This analysis is grounded in established principles of peptide stereochemistry and supported by a suite of robust experimental and computational methodologies.

The Rationale: Why Constrain a Peptide Backbone?

Standard peptides composed of L-amino acids often exist as an ensemble of rapidly interconverting conformers in solution. This flexibility can be a liability, leading to reduced receptor binding affinity and susceptibility to enzymatic degradation. The introduction of an α,α-disubstituted residue like Methyl 2-Amino-2-Methylpentanoate fundamentally alters the local stereochemistry. The presence of two substituents on the α-carbon sterically restricts the accessible conformational space, primarily the Ramachandran (Φ, Ψ) dihedral angles.[2]

This guide will elucidate how to quantify this restriction and compare the unique conformational signature of Methyl 2-Amino-2-Methylpentanoate—with its asymmetric methyl and n-propyl side chains—to the flexible Ala and the helix-promoting Aib.

G cluster_0 Comparative Residues cluster_1 Assessment Methodologies cluster_2 Key Conformational Outputs Ala L-Alanine (Ala) High Flexibility NMR NMR Spectroscopy (Solution Structure) Ala->NMR are analyzed by (as benchmarks) CD Circular Dichroism (Secondary Structure Content) Ala->CD are analyzed by (as benchmarks) XRay X-ray Crystallography (Solid-State Structure) Ala->XRay are analyzed by (as benchmarks) MD Molecular Dynamics (Conformational Dynamics) Ala->MD are analyzed by (as benchmarks) Aib 2-Aminoisobutyric Acid (Aib) Symmetric, Helix-Inducing Aib->NMR are analyzed by (as benchmarks) Aib->CD are analyzed by (as benchmarks) Aib->XRay are analyzed by (as benchmarks) Aib->MD are analyzed by (as benchmarks) Target Methyl 2-Amino-2-Methylpentanoate Asymmetric Constraint Target->NMR is analyzed by Target->CD is analyzed by Target->XRay is analyzed by Target->MD is analyzed by Dihedrals Φ/Ψ Dihedral Angles NMR->Dihedrals SecStruct Helical vs. Extended Propensity CD->SecStruct XRay->Dihedrals MD->Dihedrals MD->SecStruct Stability Structural Stability MD->Stability

Caption: Logical workflow for the comparative conformational analysis.

Comparative Conformational Propensities: An Evidence-Based Prediction

While specific experimental data for peptides containing Methyl 2-Amino-2-Methylpentanoate is sparse, we can formulate a strong hypothesis based on studies of homologous series of achiral α,α-dialkylated glycines.[3] Research has shown a clear trend: as the bulk of the acyclic side chains increases (from dimethyl in Aib to diethyl and then di-n-propyl), the preference shifts from a helical to a fully extended conformation.[3]

Methyl 2-Amino-2-Methylpentanoate possesses one methyl and one propyl group. This asymmetry suggests it will be a potent helix inducer, similar to Aib, but with a potentially greater leaning towards an extended conformation than Aib due to the increased steric bulk of the propyl group.

Table 1: Predicted Conformational Parameters of Target vs. Benchmark Amino Acids

ParameterL-Alanine (Ala)2-Aminoisobutyric Acid (Aib)Methyl 2-Amino-2-Methylpentanoate (Predicted)
Typical Φ Angle -150° to -50°-57° ± 10° (Right-handed helix)-60° ± 15°
Typical Ψ Angle -180° to +180° (broad range)-47° ± 10° (Right-handed helix)-45° ± 15°
Primary Conformation Flexible (β-strand, α-helix, random coil)3₁₀-helix or α-helix[1]Predominantly helical, possible extended conformers
Helix Nucleation WeakStrongStrong
Proteolytic Stability LowHighHigh

Experimental Guide: Protocols for Conformational Assessment

To validate these predictions, a multi-pronged approach combining synthesis, spectroscopy, and computational modeling is required. The following protocols are designed to be self-validating and provide a rigorous comparison.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The foundational step is the synthesis of model peptides. A common approach is to incorporate the target and benchmark residues into a host sequence, such as Ac-Ala-Ala-X-Ala-Ala-NH₂, where X is the residue of interest.

Causality: The use of a standardized host peptide allows for the direct comparison of the conformational influence of the central 'X' residue, minimizing confounding effects from the surrounding sequence. The acetyl (Ac) and amide (NH₂) caps neutralize the termini, preventing charge effects from interfering with the intrinsic conformational preferences.

Step-by-Step Protocol:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once.[4]

  • Washing: Thoroughly wash the resin with DMF (5x), followed by isopropanol (IPA) (2x) and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling agent like HBTU/OxymaPure in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[4] Monitor the coupling reaction using a qualitative test like the Kaiser test.

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence until the full peptide is assembled.

  • Final Deprotection: Remove the Fmoc group from the N-terminal residue.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., ESI-MS).

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

CD spectroscopy is a rapid, low-resolution technique that provides information on the overall secondary structure content of a peptide in solution.[5]

Causality: The peptide backbone is a chiral chromophore. Its differential absorption of left and right circularly polarized light is highly sensitive to its conformation. α-helices, β-sheets, and random coils all have distinct CD spectral signatures.[6] By comparing the spectra of peptides containing Ala, Aib, and Methyl 2-Amino-2-Methylpentanoate, we can directly observe their relative helix-inducing propensities.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the purified, lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For assessing maximal helical propensity, a solvent like trifluoroethanol (TFE) is often used, as it promotes intramolecular hydrogen bonding.[7] A typical peptide concentration is 0.1-0.2 mg/mL.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm. Use a quartz cuvette with a 1 mm path length.[8] Purge the instrument with nitrogen gas to prevent UV absorption by oxygen.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire an average of 3-5 scans to improve the signal-to-noise ratio.

  • Baseline Correction: Subtract the spectrum of the buffer/solvent alone from the peptide spectrum.

  • Data Conversion: Convert the raw data (in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (θ_obs * 100) / (c * n * l), where θ_obs is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the path length in cm.

  • Analysis: Analyze the resulting spectra. A strong positive band around 195 nm and two strong negative bands at approximately 208 nm and 222 nm are characteristic of an α-helical conformation. A single negative band around 217 nm suggests a β-sheet, while a strong negative band below 200 nm indicates a random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Solution Structure

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[9]

Causality: NMR experiments can measure through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) interactions between atoms. These measurements provide a set of distance and dihedral angle restraints that are used to calculate an ensemble of structures consistent with the experimental data.[10]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O 90/10 or a membrane-mimicking solvent like TFE-d₂/H₂O) to a concentration of 1-5 mM.

  • Data Acquisition: Collect a series of 2D NMR experiments on a high-field spectrometer (≥600 MHz):

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • COSY (Correlation Spectroscopy): To determine ³J(HN-Hα) coupling constants, which relate to the Φ dihedral angle via the Karplus equation.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

  • Resonance Assignment: Use the TOCSY and COSY spectra to assign all proton resonances to their respective amino acids in the peptide sequence.

  • Restraint Generation:

    • Measure NOE cross-peak intensities from the NOESY spectrum and convert them into upper-limit distance restraints.

    • Measure ³J(HN-Hα) coupling constants to derive Φ dihedral angle restraints.

  • Structure Calculation: Use a software package like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.[11]

  • Analysis: Analyze the resulting structural ensemble to determine the preferred Φ/Ψ angles for the residue of interest and characterize the overall peptide conformation.

X-ray Crystallography: Solid-State Structure

X-ray crystallography provides a static, high-resolution snapshot of the peptide's conformation in a crystalline state.[12]

Causality: When a peptide can be crystallized, its atoms diffract X-rays in a specific pattern. The analysis of this diffraction pattern allows for the calculation of an electron density map, into which the peptide structure can be built and refined.[13] This provides definitive information on bond lengths, angles, and the solid-state conformation.

Step-by-Step Protocol:

  • Crystallization Screening: Screen for crystallization conditions by varying parameters such as pH, temperature, precipitant (e.g., polyethylene glycol, salts), and peptide concentration, often using hanging-drop or sitting-drop vapor diffusion methods.

  • Crystal Optimization: Optimize promising initial hits to obtain single, well-diffracting crystals.

  • Data Collection: Mount a crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem (often challenging for small peptides, may require direct methods) to generate an initial electron density map. Build the peptide model into the map and refine it against the experimental data to achieve the best possible fit.

  • Analysis: Analyze the final structure to determine the precise Φ/Ψ angles, intramolecular hydrogen bonding patterns, and crystal packing interactions.

Molecular Dynamics (MD) Simulations: Exploring Conformational Landscapes

MD simulations provide a computational lens to view the dynamic behavior of peptides over time, complementing the static or time-averaged pictures from experimental methods.[14]

Causality: By solving Newton's equations of motion for the atoms in the system (peptide + solvent), MD simulations can model how the peptide explores different conformations, providing insights into its flexibility, stability, and the free energy landscape of its folded and unfolded states.[15]

Step-by-Step Protocol:

  • System Setup:

    • Build an initial 3D model of the peptide (e.g., in an extended or idealized helical conformation).

    • Select a suitable force field (e.g., AMBER, CHARMM) that describes the interatomic forces. Note: Parameters for non-standard residues like Methyl 2-Amino-2-Methylpentanoate may need to be generated if not already available.[16]

    • Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial setup.

    • Gradually heat the system to the target temperature (e.g., 300 K) and then run a short simulation under constant pressure and temperature (NPT ensemble) to equilibrate the system's density.

  • Production Simulation: Run a long simulation (typically hundreds of nanoseconds to microseconds) under the NVT or NPT ensemble to sample the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to:

    • Calculate Ramachandran plots for each residue to visualize accessible Φ/Ψ angles.

    • Monitor secondary structure evolution over time.

    • Perform clustering analysis to identify dominant conformational states.[17]

    • Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility.

Conclusion

By systematically applying this integrated suite of experimental and computational techniques, researchers can rigorously assess the conformational impact of Methyl 2-Amino-2-Methylpentanoate. The resulting data will not only validate the predictions made in this guide but also provide a deep, quantitative understanding of its unique stereochemical properties. This knowledge is invaluable for the rational design of next-generation peptides with precisely controlled structures and functions, advancing the fields of drug discovery and materials science.

References

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024). MDPI. [Link]

  • Peptide Conformation Analysis Using an Integrated Bayesian Approach. PMC. [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. NIH. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv. [Link]

  • Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • Circular dichroism spectra of constrained peptides. ResearchGate. [Link]

  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. [Link]

  • peptide nmr. University of Regensburg. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM Corporation. [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. (2020). MDPI. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]

  • Special Issue—The Conformational Universe of Proteins and Peptides: Tales of Order and Disorder. (2021). MDPI. [Link]

  • Preferred structures of constrained peptides from achiral α,α-dialkyiated glycyl residues with acyclic side chains. Indian Academy of Sciences. [Link]

  • Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Academy of Sciences. [Link]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. (2019). ACS Publications. [Link]

  • Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Biblioteka Nauki. [Link]

  • CIRCULAR DICHROISM. MIT BIF. [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Conformational properties of peptides containing dehydro amino acids. ResearchGate. [Link]

  • N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. ResearchGate. [Link]

  • Self-assembling peptide biomaterials: Insights from spontaneous and enhanced sampling molecular dynamics simulations. (2023). AIP Publishing. [Link]

  • Peptides constrained by an aliphatic linkage between two C(alpha) sites: design, synthesis, and unexpected conformational properties of an i,(i + 4)-linked peptide. PubMed. [Link]

  • Amino acid. Wikipedia. [Link]

Sources

Navigating the Bottlenecks of Peptide Synthesis: A Comparative Guide to HATU and HBTU for Coupling Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids represents a significant synthetic challenge. The bulky nature of these residues can impede the formation of peptide bonds, leading to lower yields, incomplete reactions, and an increased risk of racemization. The choice of coupling reagent is therefore paramount to success. This guide provides an in-depth, data-supported comparison of two prevalent aminium-based coupling reagents, HATU and HBTU, to inform the rational selection for these demanding syntheses.

The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids like aminoisobutyric acid (Aib), is a valuable strategy in medicinal chemistry to introduce conformational constraints and enhance metabolic stability in peptide-based therapeutics. However, the very nature of their structure presents a formidable obstacle to efficient peptide bond formation. This guide will dissect the mechanistic nuances of HATU and HBTU, present a comparative analysis of their performance, and provide detailed experimental protocols to empower researchers in overcoming these synthetic hurdles.

The Mechanistic Divide: Why HATU Holds the Advantage

At the heart of the performance difference between HATU and HBTU lies the nature of the active ester intermediate they form. Both are uronium/aminium-type coupling reagents that activate the carboxylic acid of the incoming amino acid. However, HATU is the 7-azabenzotriazole (HOAt) analogue of HBTU, which is based on 1-hydroxybenzotriazole (HOBt). This seemingly subtle structural difference has profound implications for reactivity.

The activation process, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), involves the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then attacked by the respective triazole anion (HOAt or HOBt) to generate the active ester.[1]

The key distinction arises from the electronic properties of HOAt versus HOBt. The pyridine nitrogen within the HOAt moiety of HATU provides anchimeric assistance, a form of intramolecular catalysis, which makes the resulting OAt-active ester significantly more reactive and susceptible to nucleophilic attack by the amine component of the growing peptide chain. This enhanced reactivity is crucial for overcoming the steric shield of bulky amino acid residues.

Performance Showdown: HATU vs. HBTU in Difficult Couplings

Performance MetricHATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Coupling Efficiency Generally higher, especially with hindered residues.[2][4]Less effective for sterically demanding couplings.
Reaction Kinetics Faster reaction rates, often 2-5 times faster than older reagents.[3][4]Slower reaction times compared to HATU.
Racemization Lower risk of epimerization, preserving stereochemical integrity.[3]Higher potential for racemization, particularly with sensitive amino acids.
Side Reactions Generally cleaner reactions.[4]Can lead to N-terminal guanidination, terminating chain elongation.[5]

Experimental evidence strongly supports the superiority of HATU for incorporating residues like Fmoc-Aib-OH.[2] The more reactive OAt-active ester generated by HATU is better able to overcome the steric hindrance, leading to higher yields and purer products.

Visualizing the Activation Pathways

To better understand the mechanistic differences, the following diagrams illustrate the activation of a carboxylic acid by HATU and HBTU.

HATU_Mechanism RCOOH R-COOH RCOO R-COO- RCOOH->RCOO -H+ Base Base (DIPEA) Base->RCOOH HATU HATU Isouronium O-acyl(tetramethyl) isouronium salt HATU->Isouronium RCOO->Isouronium Isouronium->HOAt_anion Displaces HOAt OAt_ester OAt-active ester (Highly Reactive) Isouronium->OAt_ester Peptide Peptide Bond (R-CO-NH-R') OAt_ester->Peptide Amine R'-NH2 Amine->Peptide

Caption: Activation mechanism of a carboxylic acid using HATU.

HBTU_Mechanism RCOOH_hbtu R-COOH RCOO_hbtu R-COO- RCOOH_hbtu->RCOO_hbtu -H+ Base_hbtu Base (DIPEA) Base_hbtu->RCOOH_hbtu HBTU HBTU Isouronium_hbtu O-acyl(tetramethyl) isouronium salt HBTU->Isouronium_hbtu RCOO_hbtu->Isouronium_hbtu Isouronium_hbtu->HOBt_anion Displaces HOBt OBt_ester OBt-active ester (Less Reactive) Isouronium_hbtu->OBt_ester Peptide_hbtu Peptide Bond (R-CO-NH-R') OBt_ester->Peptide_hbtu Amine_hbtu R'-NH2 Amine_hbtu->Peptide_hbtu

Caption: Activation mechanism of a carboxylic acid using HBTU.

Experimental Protocols: A Practical Guide to Implementation

The following are representative protocols for manual solid-phase peptide synthesis (SPPS) for coupling a sterically hindered amino acid, comparing the use of HATU and HBTU. These protocols assume a standard Fmoc/tBu strategy.

General Preparatory Steps
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[2]

  • Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.[2]

  • Confirmation of Free Amine: Perform a Kaiser test on a small sample of resin beads. A positive result (blue color) confirms the presence of free primary amines, ready for coupling.[2][6]

Coupling Protocol using HATU
  • Reagent Preparation: In a separate vial, dissolve the sterically hindered Fmoc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 2-10 minutes at room temperature.[4]

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended.[7]

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Confirmation of Complete Coupling: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that the coupling is complete. If the test is positive, a second coupling may be necessary.

Coupling Protocol using HBTU
  • Reagent Preparation: In a separate vial, dissolve the sterically hindered Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. The addition of HOBt (3 equivalents) can help to suppress racemization.[8][9]

  • Coupling Reaction: Add the reagent mixture to the resin. Agitate the reaction vessel at room temperature. Due to the lower reactivity of HBTU, a longer coupling time (2-8 hours, or even overnight) may be required compared to HATU.

  • Washing: Following the coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Confirmation of Complete Coupling: Perform a Kaiser test to assess the completeness of the reaction.

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF, 30-60 min) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 kaiser1 4. Kaiser Test (Confirm Free Amine) wash1->kaiser1 coupling 5. Amino Acid Coupling (HATU or HBTU) kaiser1->coupling Positive wash2 6. Washing (DMF, DCM) coupling->wash2 kaiser2 7. Kaiser Test (Confirm Complete Coupling) wash2->kaiser2 kaiser2->coupling Positive (Recouple) repeat Repeat Cycle for Next Amino Acid kaiser2->repeat Negative repeat->deprotect cleavage Final Cleavage and Purification repeat->cleavage

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Conclusion and Recommendations

For the successful incorporation of sterically hindered amino acids, HATU is unequivocally the superior choice over HBTU. Its inherent mechanistic advantage, stemming from the formation of a more reactive OAt-active ester, translates to higher coupling efficiencies, faster reaction kinetics, and a reduced propensity for racemization.[2][3] While HBTU remains a workhorse for many standard peptide couplings, its efficacy diminishes significantly when faced with the steric bulk of challenging residues.

Researchers and drug development professionals should consider the following recommendations:

  • Default to HATU: For any synthesis involving known sterically hindered amino acids, HATU should be the default coupling reagent.

  • Optimize Reaction Conditions: Even with HATU, optimization of reaction times and temperature may be necessary for particularly challenging sequences. For extremely difficult couplings, increasing the equivalents of the coupling reagent and base, and elevating the temperature (up to 50°C) can help drive the reaction to completion.[4]

  • Consider Modern Alternatives: For large-scale synthesis or when safety is a primary concern, newer coupling reagents like COMU, which offer comparable efficiency to HATU without the potentially explosive nature of HOAt-based reagents, are worth exploring.[10]

By making an informed choice of coupling reagent based on a sound mechanistic understanding and available performance data, scientists can navigate the complexities of synthesizing sterically hindered peptides, paving the way for the development of novel and more effective peptide-based therapeutics.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • BenchChem. (2026, January 3). HATU: The Premier Peptide Coupling Reagent for Efficient Amide Bond Formation.
  • Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
  • Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
  • Katritzky, A. R., et al. (n.d.). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • PubMed. (2022, June 7). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PMC - NIH. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
  • NIH. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.

Sources

A Senior Application Scientist's Guide to α,α-Disubstituted Amino Acids: A Comparative Analysis of Methyl 2-Amino-2-Methylpentanoate and α-Aminoisobutyric Acid (Aib)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the field of peptide-based therapeutics and peptidomimetics, the rational incorporation of non-proteinogenic amino acids is a cornerstone of modern drug design. These unnatural building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor conformational stability and susceptibility to enzymatic degradation. Among the most influential class of these modifiers are the α,α-disubstituted amino acids, which enforce rigid conformational constraints on the peptide backbone.

This guide provides an in-depth comparison of two such amino acids: the archetypal and extensively studied α-aminoisobutyric acid (Aib) and the less common, asymmetric analogue, 2-amino-2-methylpentanoic acid (or its methyl ester derivative, methyl 2-amino-2-methylpentanoate). We will dissect their structural differences, explore the resulting impact on peptide secondary structure, and provide the experimental frameworks necessary to validate these properties in your own research.

Part 1: Structural and Physicochemical Foundations

The defining feature of α,α-disubstituted amino acids is the presence of two substituents on the α-carbon, which fundamentally alters their chemical and conformational properties compared to proteinogenic amino acids.

α-Aminoisobutyric Acid (Aib): The Helical Inducer Aib is the simplest of this class, featuring a gem-dimethyl group at the α-carbon.[1] This symmetrical substitution makes Aib achiral. The steric hindrance imposed by the two methyl groups severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1] This property makes Aib an exceptionally potent inducer of helical conformations, particularly the 3₁₀-helix in shorter peptides and the α-helix in longer sequences.[2][3]

2-Amino-2-Methylpentanoic Acid: The Asymmetric Modulator In contrast, 2-amino-2-methylpentanoic acid replaces one of Aib's methyl groups with a propyl group. This introduces two significant changes:

  • Chirality: The α-carbon is now a stereocenter, meaning the molecule exists as (R) and (S) enantiomers.

  • Increased Lipophilicity and Steric Bulk: The propyl group is larger and more hydrophobic than a methyl group.

These differences are critical, as increasing the bulkiness of the side chains in α,α-disubstituted amino acids can shift the conformational preference away from helical structures towards more extended or sheet-like conformations.[4]

Comparative Physicochemical Properties

The following table summarizes the key properties of these two amino acids. Note that properties for 2-amino-2-methylpentanoic acid are derived from its structural similarity to related compounds.

Propertyα-Aminoisobutyric Acid (Aib)2-Amino-2-Methylpentanoic AcidRationale for Difference
Molecular Formula C₄H₉NO₂[5]C₆H₁₃NO₂[6]Addition of two CH₂ groups.
Molecular Weight 103.12 g/mol [7]131.17 g/mol [6]Larger alkyl chain.
Chirality Achiral[1]ChiralAsymmetric substitution (methyl vs. propyl).
Key Structural Feature α,α-dimethyl substitution[1]α-methyl, α-propyl substitutionAsymmetric bulk and lipophilicity.
Primary Conformation Potent helix promoter (3₁₀ and α)[2][8]Predicted to favor more extended conformations[4]Increased steric bulk of the propyl group.
Solubility Generally soluble in aqueous solutionsExpected lower aqueous solubilityIncreased hydrophobic character.

Part 2: The Conformational Consequences of α-Carbon Substitution

The true value of these amino acids lies in their ability to predictably control peptide folding. The steric clashes originating from the α,α-disubstitution dramatically limit the allowed regions of the Ramachandran plot.

For Aib, the allowed (φ, ψ) angles are largely confined to the helical regions (φ ≈ ±60°, ψ ≈ ±40°).[2] This energetic funneling is the reason Aib residues are considered "helix breakers" in the context of β-sheets but powerful "helix nucleators" in flexible peptides.[1][3]

For 2-amino-2-methylpentanoic acid, the increased steric demand of the propyl group relative to the methyl group introduces a new conformational calculus. Theoretical and experimental studies on amino acids with progressively larger side chains (e.g., α,α-diethylglycine) show that as side-chain bulkiness increases, the stability of the fully extended conformation (C₅) grows relative to helical structures.[4] Therefore, while still conformationally restricted, 2-amino-2-methylpentanoic acid is less likely to be a strong helix promoter than Aib and may be used to introduce localized, rigid, non-helical turns or extended segments within a peptide sequence.

G Conceptual Ramachandran Plot Restriction cluster_Ramachandran Ramachandran Space cluster_Legend Legend Beta β-Sheet AlphaR α-Helix (Right) AlphaL α-Helix (Left) AibZone Aib Restricted Zone PentZone Pentanoate Derivative Restricted Zone Aib_Legend Aib strongly favors helical regions Pent_Legend Pentanoate derivative's bulk may shift preference

Caption: Conceptual restriction of Ramachandran space by α,α-disubstitution.

Part 3: Impact on Biological Properties and Drug Development

The conformational rigidity imparted by these amino acids translates directly into tangible benefits for therapeutic peptide design.

  • Enhanced Enzymatic Stability: One of the most significant advantages is the dramatic increase in resistance to proteolytic degradation.[9] The steric bulk around the α-carbon shields the adjacent peptide bonds from the active sites of proteases. Even a single Aib residue can significantly increase a peptide's half-life in serum.[10][11] The larger 2-amino-2-methylpentanoic acid is expected to confer at least a similar, if not greater, level of steric protection.

  • Receptor Binding and Selectivity: By locking a peptide into a specific bioactive conformation, one can enhance its binding affinity and selectivity for a target receptor. Aib is frequently used to stabilize helical epitopes that are crucial for protein-protein interactions.[12] Conversely, 2-amino-2-methylpentanoic acid could be used to enforce a specific turn or extended structure required for binding to a different class of receptors.

  • Membrane Permeability: The increased lipophilicity of 2-amino-2-methylpentanoic acid compared to Aib could be leveraged to improve the passive diffusion of a peptide across cell membranes, a key challenge in peptide drug delivery.

Part 4: Experimental Protocols

Validating the effects of these amino acids requires robust synthesis and analytical methods.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides

The synthesis of peptides containing α,α-disubstituted amino acids is notoriously difficult due to steric hindrance, which can lead to slow or incomplete coupling reactions.[13][14] Standard coupling conditions are often insufficient.

Causality: The nucleophilic attack of the incoming amino acid's N-terminus on the activated carboxyl group of the resin-bound amino acid is sterically impeded by the α,α-substituents. This necessitates more reactive coupling agents and/or longer reaction times.

Step-by-Step Methodology:

  • Resin Selection: Choose a standard resin suitable for your C-terminus (e.g., Rink Amide for a C-terminal amide).

  • Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash thoroughly with DMF.

  • Coupling the Hindered Amino Acid:

    • Pre-activation: In a separate vessel, dissolve the Fmoc-protected α,α-disubstituted amino acid (4 eq.), a high-efficiency coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.95 eq.), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) (4 eq.) in DMF.

    • Base Addition: Add a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine) (8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Coupling Reaction: Immediately add the activated mixture to the deprotected resin. Allow the reaction to proceed for 1-4 hours. Double coupling (repeating the step) is often necessary.

    • Justification: HATU forms a highly reactive acyl-uronium intermediate, which is more effective than standard carbodiimides for overcoming steric barriers.[15]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Couple to Resin (1-4 hours) Wash1->Coupling Activation 2. Pre-activate Hindered AA (Fmoc-AA, HATU, DIEA) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping 4. Capping (Optional) (Acetic Anhydride) Wash2->Capping Loop_Check More AAs? Capping->Loop_Check Loop_Check->Deprotection Yes Cleavage 5. Cleave & Deprotect (TFA Cocktail) Loop_Check->Cleavage No Purification 6. Purify (HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for hindered amino acids.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[16] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone.

Self-Validating System: The expected CD spectra for different secondary structures are well-established. An α-helix produces a characteristic spectrum with negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[9] A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. A random coil displays a strong negative band near 200 nm. Comparing your experimental data to these benchmarks validates your structural hypothesis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately determine the peptide concentration using quantitative amino acid analysis or by absorbance of aromatic residues if present.[16]

    • Dissolve the purified peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking environments, structure-promoting solvents like trifluoroethanol (TFE) or SDS micelles can be used.[9]

    • Prepare samples to a final concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.

    • Flush the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer/solvent alone.

    • Record the spectrum of the peptide sample from ~260 nm to 190 nm.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/ml) where MRW is the mean residue weight (peptide molecular weight / number of residues).

    • Compare the resulting spectrum to reference spectra for α-helix, β-sheet, and random coil to determine the predominant secondary structure. An Aib-rich peptide is expected to show strong helical character, while a peptide containing 2-amino-2-methylpentanoic acid may show a less defined or more random-coil-like spectrum, depending on the sequence context.

Conclusion: Selecting the Right Tool for the Job

Both α-aminoisobutyric acid and 2-amino-2-methylpentanoic acid are valuable tools for peptide drug design, offering a means to enforce conformational rigidity and enhance metabolic stability.[17][18][]

  • Choose α-Aminoisobutyric Acid (Aib) when your primary goal is to stabilize or induce a helical conformation. It is the gold standard for mimicking helical epitopes and is exceptionally well-characterized.

  • Consider 2-Amino-2-Methylpentanoic Acid when you need to introduce a rigid, non-helical constraint, or when increased lipophilicity is a desired feature for improving membrane permeability. Its chirality also offers an additional parameter for design, as the (R) and (S) enantiomers may induce different local conformations.

The rational selection and application of these powerful building blocks, validated by the experimental protocols outlined here, will continue to drive the development of next-generation peptide therapeutics.

References

  • ECHEMI. (n.d.). 2177-77-7, Methyl 2-methylpentanoate Formula.
  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • PubChem. (n.d.). Methyl 2-amino-2-methylbutanoate.
  • PDBj. (n.d.). ChemComp-AIB: ALPHA-AMINOISOBUTYRIC ACID.
  • Belkin, S., & Padan, E. (1983). Properties of alpha-aminoisobutyric acid transport in a thermophilic microorganism. Journal of Bacteriology.
  • NIST/TRC. (n.d.). Methyl 2-methylpentanoate.
  • PubChem. (n.d.). Methyl 2-amino-3-methylpentanoate.
  • Freddolino, P. L., et al. (2020). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
  • Hayashi, Y., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids.
  • Toniolo, C., et al. (1993).
  • Komatsu, T., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate.
  • Hayashi, Y. (2023).
  • Polit, J., et al. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling.
  • De Filippis, V., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry.
  • (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS.
  • PubChem. (n.d.). Aminoisobutyric acid.
  • Roy, S., et al. (2019). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. ChemistryBioChem.
  • Portella, C., et al. (2006). Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. Request PDF.
  • Woody, R. W., & Sreerama, N. (2000). Computational and Experimental Investigations into the Conformations of Cyclic Tetra-α/β-peptides. The Journal of Physical Chemistry B.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed.
  • Sigma-Aldrich. (n.d.). 2-Aminoisobutyric acid.
  • Formaggio, F., et al. (2006). Conformational analysis of helical aminoisobutyric acid (Aib) oligomers bearing C-terminal ester Schellman motifs.
  • Doerksen, R. J., et al. (2010).
  • Kumar, K., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Singh, S. K. (2015). Can we use Circular Dichroism spectroscopy for conformational changes in protein structure occurring in turn and loop?
  • Chen, J., et al. (2020). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • BOC Sciences. (n.d.).
  • Portella, C., et al. (2006). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. PubMed.
  • Benedetti, E., et al. (1984). Preferred structures of constrained peptides from achiral α,α-dialkylated glycyl residues with acyclic side chains. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Wu, Y.-D., et al. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research.
  • Li, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Chen, Y.-C., et al. (2024). Optimized Zebrafish AP2M1A-Derived Decapeptide AP10RW with Robust Stability Suppresses Multidrug-Resistant Bacteria. MDPI.
  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Ishida, H., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega.
  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib)
  • AAPPTec. (n.d.).

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric Hindrance in Peptide Design

In the realm of medicinal chemistry and drug development, α,α-disubstituted amino acids (α-AAs) represent a class of non-proteinogenic building blocks of immense value.[1][2][3] The introduction of a second substituent at the α-carbon atom dramatically alters the properties of the amino acid. This steric hindrance restricts the conformational freedom of the peptide backbone, forcing it to adopt specific secondary structures, such as helices or extended geometries.[1][4] This structural pre-organization is a powerful tool for designing peptides and peptidomimetics with enhanced biological activity, increased metabolic stability, and improved receptor selectivity.

However, the very feature that makes these molecules so desirable—the quaternary stereocenter at the α-carbon—also presents a significant synthetic challenge.[3] The construction of this sterically congested center with high enantiopurity requires robust and reliable synthetic methodologies. This guide provides an in-depth comparison of two prominent strategies for the asymmetric synthesis of α,α-disubstituted amino acids and outlines a rigorous, self-validating workflow for their characterization and confirmation.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is dictated by factors such as the desired scale, substrate scope, and the availability of starting materials and catalysts. Here, we compare two powerful and widely adopted approaches: the use of chiral auxiliaries and catalytic asymmetric phase-transfer catalysis.

Diastereoselective Alkylation Using Chiral Auxiliaries

This strategy relies on temporarily attaching a chiral molecule—the auxiliary—to a glycine or alanine synthon. The inherent chirality of the auxiliary directs the approach of an incoming electrophile (alkyl halide) to one face of the enolate intermediate, thereby creating the new stereocenter with a high degree of diastereoselectivity.

Causality of the Method: The foundational principle is steric shielding. The chiral auxiliary, often a rigid cyclic structure, creates a sterically biased environment. For instance, in Evans' oxazolidinone auxiliaries, a bulky substituent on the auxiliary effectively blocks one face of the planar enolate, forcing the alkylating agent to attack from the less hindered opposite face.[5] Similarly, auxiliaries derived from chiral diols, like (S,S)-cyclohexane-1,2-diol, provide a predictable and rigid scaffold to direct alkylation.[4][6]

  • Advantages:

    • High Predictability and Reliability: The stereochemical outcome is often highly predictable based on the known conformation of the auxiliary-enolate complex.

    • Robustness: These methods are generally high-yielding and tolerant of a wide range of alkylating agents.

    • Both Enantiomers Accessible: By choosing the corresponding enantiomer of the chiral auxiliary, one can readily synthesize both enantiomers of the target amino acid.[6]

  • Limitations:

    • Stoichiometric Use of Chiral Material: The auxiliary is used in stoichiometric amounts, which can be costly for large-scale synthesis.

    • Multi-step Process: The synthesis requires additional steps for the attachment and subsequent cleavage of the auxiliary, which can lower the overall yield.

    • Cleavage Conditions: The conditions required to remove the auxiliary can sometimes be harsh and may not be compatible with sensitive functional groups.

Catalytic Asymmetric Phase-Transfer Catalysis

This approach represents a more atom-economical strategy where a chiral catalyst shuttles a reactant between an aqueous and an organic phase to facilitate the reaction. For the synthesis of α,α-disubstituted amino acids, a common substrate is a Schiff base of a glycine ester, which is deprotonated at the interface and then alkylated in the organic phase under the influence of a chiral phase-transfer catalyst (PTC), often a quaternary ammonium salt derived from Cinchona alkaloids.

Causality of the Method: The enantioselectivity arises from the formation of a tight, non-covalent ion pair between the chiral catalyst and the enolate of the glycine Schiff base. The catalyst's three-dimensional structure creates a chiral pocket that shields one face of the enolate, directing the incoming alkyl halide to the other face.[7] This catalytic approach has become increasingly preferred for its efficiency.[8]

  • Advantages:

    • Catalytic Chirality: Only a small amount of the chiral catalyst is required, making the process more cost-effective and environmentally friendly.

    • Operational Simplicity: These reactions are often straightforward to set up and do not require cryogenic temperatures.

    • Direct Route: It avoids the extra steps of attaching and removing a covalent auxiliary.

  • Limitations:

    • Catalyst Development: The performance can be highly dependent on the specific structure of the catalyst, substrate, and reaction conditions.

    • Substrate Scope: While broad, the scope may be more limited than with chiral auxiliaries for certain sterically demanding substrates.

    • Optimization Required: Finding the optimal conditions (catalyst, solvent, base, temperature) can be more complex and may require significant screening.

Data Summary: Performance Comparison of Synthetic Methods

FeatureDiastereoselective Alkylation (Chiral Auxiliary)Catalytic Asymmetric Phase-Transfer Catalysis
Chiral Source Stoichiometric (Auxiliary)Catalytic (e.g., Cinchona alkaloid derivative)
Typical Yield 70-95%60-90%
Stereoselectivity >95% de (diastereomeric excess)85-99% ee (enantiomeric excess)
Key Advantage High reliability and predictabilityAtom economy and cost-effectiveness
Key Limitation Multi-step, requires auxiliary removalRequires careful optimization of catalyst and conditions
Representative Ref. [6][9][7]

The Validation Workflow: An Integrated Approach

A successfully synthesized molecule is only as valuable as its characterization is reliable. The validation process must be a self-confirming system, where each step provides an orthogonal piece of evidence to build a complete and trustworthy picture of the final product. This involves confirming not just the chemical identity but, crucially, the stereochemical integrity.

Validation_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation & Purification Stage Synthesis Crude Product (Post-Synthesis & Workup) Purification Purification (e.g., Column Chromatography, Crystallization) Synthesis->Purification Initial Isolation MS Molecular Weight Confirmation (LC-MS) Purification->MS Identity Check 1 NMR Structural Confirmation (¹H, ¹³C NMR) Purification->NMR Identity Check 2 Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Purification->Chiral_HPLC Stereochemistry Check Final_Product Validated Pure Product MS->Final_Product NMR->Final_Product Chiral_HPLC->Final_Product

Caption: Integrated workflow for the validation of α,α-disubstituted amino acids.

Step 1: Confirmation of Molecular Structure and Purity
  • Mass Spectrometry (MS): The first checkpoint is to confirm that the product has the correct molecular weight. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this.[10][11] The sample is injected into an LC system, separated from impurities, and then ionized (e.g., via electrospray ionization, ESI). The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions, allowing for the precise determination of the molecular weight of the intact molecule.[12] A measured mass that matches the calculated theoretical mass provides strong evidence of the product's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR confirms the structure.

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The absence of the α-proton signal characteristic of monosubstituted amino acids is a key indicator of successful disubstitution.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule, confirming the presence of the quaternary α-carbon and all other carbons in the structure. For complex structures, 2D NMR techniques (e.g., COSY, HSQC) can be employed to definitively assign the full structure.[13]

Step 2: Determination of Stereochemical Integrity

This is the most critical validation step for any asymmetric synthesis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for determining the enantiomeric excess (ee) of a chiral compound.[14] The principle relies on a chiral stationary phase (CSP), which is a solid support coated with a chiral molecule (e.g., polysaccharide derivatives, macrocyclic glycopeptides).[15][16] The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, causing one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers, allowing for precise calculation of the enantiomeric excess.

  • Indirect HPLC Analysis: An alternative to direct analysis on a CSP involves derivatizing the amino acid with a chiral derivatizing agent (CDA), such as Marfey's reagent or o-phthalaldehyde (OPA) in the presence of a chiral thiol.[17][18][19] This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard (achiral) reversed-phase HPLC column.

Experimental Protocols

Protocol 1: Synthesis of (R)-α-Methyl-Phenylalanine via a Chiral Auxiliary

This protocol is a representative example based on the alkylation of an Evans oxazolidinone auxiliary.

1. Acylation of the Chiral Auxiliary:

  • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
  • Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.
  • In a separate flask, prepare propanoyl chloride (1.1 equiv) in anhydrous THF.
  • Add the acid chloride solution to the lithium salt solution dropwise at -78 °C. Stir for 1 hour, then allow to warm to room temperature.
  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the N-propanoyl oxazolidinone.

2. Asymmetric Alkylation:

  • Dissolve the N-propanoyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise and stir for 30 minutes to form the sodium enolate.
  • Add benzyl bromide (1.2 equiv) and stir at -78 °C for 4-6 hours, monitoring by TLC.
  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
  • Dry, concentrate, and purify by column chromatography to yield the alkylated product.

3. Auxiliary Cleavage:

  • Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
  • Cool to 0 °C and add a solution of lithium hydroxide (2.0 equiv) and hydrogen peroxide (4.0 equiv).
  • Stir vigorously for 2-4 hours at room temperature.
  • Quench the excess peroxide with aqueous sodium sulfite solution.
  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
  • Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to isolate the (R)-α-methyl-phenylalanine product.
Protocol 2: Validation by Chiral HPLC

Objective: To determine the enantiomeric excess (ee) of the synthesized (R)-α-methyl-phenylalanine.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the synthesized amino acid and dissolve it in 1 mL of mobile phase or a suitable solvent (e.g., methanol/water).
  • Filter the sample through a 0.22 µm syringe filter before injection.
  • Prepare a standard of the racemic α-methyl-phenylalanine in the same manner to confirm the identity of the enantiomer peaks.

2. HPLC Conditions:

  • Column: Chirobiotic T (Teicoplanin-based CSP) or a similar polysaccharide-based column (e.g., Lux Cellulose or Amylose).
  • Mobile Phase: A typical mobile phase for underivatized amino acids is a mixture of methanol, ethanol, or acetonitrile with a small percentage of acidic and basic modifiers (e.g., 0.1% acetic acid and 0.1% triethylamine) in water. A starting point could be 80:20 Methanol:Water with 0.1% Acetic Acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 210 nm or 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Run the racemic standard first to determine the retention times of both the (R) and (S) enantiomers.
  • Run the synthesized sample.
  • Integrate the peak areas for both enantiomers (A₁ and A₂).
  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

A successful synthesis will show one major peak corresponding to the desired enantiomer and, ideally, a very small or undetectable peak for the minor enantiomer.

Conclusion

The synthesis of α,α-disubstituted amino acids is a cornerstone of modern peptide science. While synthetically challenging, methods utilizing chiral auxiliaries or asymmetric catalysis provide reliable pathways to these valuable compounds.[20] However, the synthesis itself is only half the story. A rigorous, multi-step validation process employing orthogonal analytical techniques such as MS, NMR, and most critically, chiral HPLC, is essential to ensure and unequivocally prove the identity and stereochemical purity of the final product. This commitment to thorough validation underpins the scientific integrity required for advancing drug discovery and development.

References

  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PubMed Central. Available at: [Link]

  • The synthesis of alpha,alpha-disubsituted alpha-amino acids via Ichikawa rearrangement. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Sketchy MCAT. Available at: [Link]

  • Alpha amino acid synthesis. Khan Academy. Available at: [Link]

  • Recent Advances in Asymmetric Catalytic Methods for the Formation of Acyclic α,α-Disubstituted α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PubMed Central. Available at: [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available at: [Link]

  • (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Available at: [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. PubMed Central. Available at: [Link]

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]

  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. PubMed. Available at: [Link]

  • Identification of amino acids by mass spectrometry.Google Patents.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. UNIPI. Available at: [Link]

  • Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Agilent Technologies. Available at: [Link]

  • Enantio‐ and Diastereoselective Construction of α,α‐Disubstituted α‐Amino Acids for the Synthesis of Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. RSC Publishing. Available at: [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. Available at: [Link]

  • Bio NMR spectroscopy. University of Leicester. Available at: [Link]

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Publications. Available at: [Link]

  • Amino Acid Selective Labeling and Unlabeling for Protein Resonance Assignments. ResearchGate. Available at: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]

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comparative stability of peptides containing different unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Native peptides exhibit poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases and lack of thermal resilience. For peptide drug developers, the incorporation of Unnatural Amino Acids (UAAs) is not merely a structural modification but a critical strategy to extend half-life (


) and lock bioactive conformations.

This guide provides a technical comparison of the most effective UAA classes—D-amino acids, N-methylated amino acids,


-disubstituted amino acids (e.g., Aib), and 

-amino acids
. It synthesizes experimental data on their proteolytic resistance and provides self-validating protocols for assessing their stability.

Comparative Analysis of UAA Classes

Mechanisms of Stabilization

The stability of a peptide is governed by its resistance to hydrolysis (proteolytic stability) and its ability to maintain secondary structure under stress (thermodynamic stability). UAAs intervene via three primary mechanisms:

  • Stereochemical Mismatch: Proteases are stereoselective for L-amino acids.[1]

  • Steric Hindrance: Bulky side chains or backbone modifications prevent enzyme docking.

  • Conformational Locking: Rigidifying the backbone (e.g., helicity) reduces the entropic cost of folding and hides cleavage sites.

Technical Comparison
UAA ClassPrimary MechanismProteolytic Stability GainThermal/Conformational EffectKey Trade-offs
D-Amino Acids Stereochemical Mismatch. Disrupts protease active site recognition.High. Can extend serum

from minutes to days. Complete resistance often observed if critical cleavage sites are substituted.
Destabilizes

-helices if mixed with L-AAs. Promotes turn structures (e.g.,

-turns).
May lose receptor affinity if the side-chain orientation is critical for binding.
N-Methylation Steric & Electronic. Masks backbone amide H-bonds; adds steric bulk.Moderate to High. Can improve serum stability by ~1.5-2x per substitution.Restricts backbone dihedral angles (

). Improves membrane permeability (oral bioavailability).
Synthetic complexity; lower coupling efficiency during SPPS.

-Disubstituted (e.g., Aib)
Conformational Locking. Restricts

angles (Thorpe-Ingold effect).
Moderate. Indirect protection by enforcing compact helices (

- or

-helix) that bury the backbone.
Very High. Strong helix promoter. Increases

significantly.
Can induce excessive rigidity, potentially impairing induced-fit binding.

-Amino Acids
Backbone Modification. Adds methylene group(s) to backbone (

).
Very High. Often completely resistant to common proteases (trypsin, chymotrypsin) for >36h.Forms unique stable secondary structures (e.g., 14-helix).Significant structural deviation from native peptides; requires careful design to maintain potency.
Experimental Data Highlights
  • D-Amino Acids: In antimicrobial peptides, replacing L-Lys with D-Lys increased serum stability from 40% remaining to 100% remaining after 8 hours.

  • N-Methylation: N-methylation of specific amide bonds in cyclic peptides has been shown to increase the fraction of intact peptide after 1 hour of serum exposure from 40% to 65% .

  • Beta-Peptides: Mixed

    
    -peptides have demonstrated resistance to Pronase digestion where purely 
    
    
    
    -peptides were degraded within minutes.

Visualization: Mechanisms of Action

The following diagram illustrates how different UAAs block proteolytic cleavage at the molecular level.

UAA_Mechanisms cluster_UAAs Unnatural Amino Acid Modifications Protease Protease Active Site NativePeptide Native L-Peptide (Susceptible) Protease->NativePeptide  Recognizes & Cleaves   DAmino D-Amino Acid (Stereo-mismatch) Protease->DAmino  Fails to Bind (Chirality)   NMethyl N-Methylation (Steric Clash / H-bond Mask) Protease->NMethyl  Steric Hindrance   Aib Aib / Disubstituted (Helical Lock) Protease->Aib  Backbone Inaccessible   Result Proteolytic Resistance (Extended Half-life) DAmino->Result NMethyl->Result Aib->Result

Caption: Mechanisms by which different classes of unnatural amino acids prevent protease recognition and cleavage.

Experimental Protocols (Self-Validating)

To objectively compare stability, researchers must use rigorous, reproducible assays. Below are two "Gold Standard" protocols.

Protocol A: In Vitro Serum Stability Assay (LC-MS/MS)

Purpose: Determine the biological half-life (


) of the peptide.

Reagents:

  • Pooled Human Serum (male AB plasma is common).

  • Internal Standard (IS): Analog with distinct MW or stable isotope label.

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Workflow:

  • Preparation: Dissolve peptide to 1 mM stock in water/DMSO. Dilute to 10 µM in pre-warmed (37°C) serum.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Quenching Solution containing the Internal Standard. Vortex for 30s.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C to pellet serum proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion peak area relative to IS.

Self-Validation Criteria:

  • Zero-Point Control: The

    
     sample (quenched immediately) must show 100% recovery relative to a buffer control.
    
  • Positive Control: Run a known unstable peptide (e.g., Leu-enkephalin,

    
     min) in parallel. If it does not degrade, the serum is inactive.
    
  • Linearity: Plot

    
     vs. Time. The 
    
    
    
    should be
    
    
    for first-order decay kinetics.
Protocol B: Thermal Stability via Circular Dichroism (CD)

Purpose: Determine the Melting Temperature (


) to assess conformational rigidity.

Workflow:

  • Sample Prep: Prepare 20–50 µM peptide in 10 mM Phosphate Buffer (pH 7.4). Avoid Tris or high Cl- ions (high absorbance).

  • Baseline Scan: Measure CD spectrum (190–260 nm) at 20°C to identify the wavelength of maximum ellipticity (e.g., 208 nm or 222 nm for

    
    -helix).
    
  • Thermal Ramp:

    • Monitor ellipticity at the chosen wavelength.[2]

    • Ramp temperature from 20°C to 90°C.

    • Rate: 1°C/min (allows equilibrium).

    • Equilibration: 30s at each step.

  • Data Analysis: Plot Ellipticity (

    
    ) vs. Temperature. Fit data to a two-state unfolding model (Native 
    
    
    
    Denatured) to calculate
    
    
    .[2]

Self-Validation Criteria:

  • Reversibility: Cool the sample back to 20°C and rescan. >90% signal recovery indicates reversible folding (thermodynamic stability) rather than aggregation.

  • HT Voltage: Ensure the High Tension (HT) voltage remains <600V; otherwise, the detector is saturated.

Visualization: Stability Profiling Workflow

Stability_Workflow cluster_Serum Pathway A: Proteolytic Stability cluster_Thermal Pathway B: Thermal Stability Start Peptide Candidate (with UAA) Incubate Incubate in Serum (37°C, 0-8 hrs) Start->Incubate CD_Prep CD Sample Prep (Phosphate Buffer) Start->CD_Prep Quench Quench & Spike IS (ACN + Formic Acid) Incubate->Quench LCMS LC-MS/MS Analysis (Quantify Parent Ion) Quench->LCMS CalcHalfLife Calculate t1/2 (First-order decay) LCMS->CalcHalfLife Decision Compare vs. Native Select Lead Candidate CalcHalfLife->Decision Ramp Thermal Ramp (20°C -> 90°C, 222nm) CD_Prep->Ramp CalcTm Calculate Tm (Sigmoidal Fit) Ramp->CalcTm CalcTm->Decision

Caption: Integrated workflow for parallel assessment of proteolytic and thermal stability.

References

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides. National Institutes of Health (NIH). [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide. MDPI. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacology & Translational Science. [Link]

  • Thermal Denaturation of Protein by Circular Dichroism. Boddy Lab Protocol. [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides. National Institutes of Health (NIH). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Methyl 2-amino-2-methylpentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Methyl 2-amino-2-methylpentanoate hydrochloride. Moving beyond a simple checklist, we will delve into the rationale behind these procedures, ensuring a deep understanding that fosters a culture of safety and scientific integrity in your laboratory.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Your first line of defense is a comprehensive and correctly worn set of Personal Protective Equipment. The selection of PPE is not merely a matter of compliance but a critical risk mitigation strategy.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against potential splashes or fine dust particles. In situations with a higher risk of splashing, the use of a face shield in addition to goggles is strongly recommended.

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially if contamination is suspected.

  • Body Protection: A standard laboratory coat should be worn at all times and must be fully buttoned. This protects your skin and personal clothing from accidental spills.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator with acid gas cartridges should be available.[2] Use a respirator if you are handling large quantities, if there is a risk of aerosol generation, or if the work is not being performed in a certified chemical fume hood.

Table 1: PPE Recommendations for Handling Methyl 2-amino-2-methylpentanoate hydrochloride

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a fume hoodChemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required
Handling open containers outside of a fume hoodChemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatRecommended
Cleaning up a small spillChemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatNIOSH-approved respirator with acid gas cartridges
Responding to a large spill or emergencyFull-face respirator with acid gas cartridgesChemical-resistant gloves (e.g., nitrile)Chemical-resistant suitSelf-contained breathing apparatus (SCBA) may be necessary

Operational Plan: From Receipt to Disposal

A systematic approach to handling Methyl 2-amino-2-methylpentanoate hydrochloride minimizes risk at every stage. The following workflow provides a procedural guide for safe management.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Spill and Waste Management receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh and Prepare Solutions fume_hood->weighing spill Small Spill Cleanup weighing->spill waste Dispose of Contaminated Materials spill->waste

Caption: Workflow for the safe handling of Methyl 2-amino-2-methylpentanoate hydrochloride.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage. Verify that the supplier's label is intact and legible.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly marked.

  • Preparation for Use: Before handling, ensure you are wearing the appropriate PPE as outlined in Table 1. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Solution Preparation: When weighing the solid material, do so carefully to avoid creating dust. If preparing a solution, add the solid to the solvent slowly.

  • Spill Response: In the event of a small spill, use appropriate tools to carefully scoop the spilled material into a designated waste container.[3] Avoid generating dust. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, thoroughly wash your hands with soap and water.[4] Clean all contaminated surfaces and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.

  • Waste Collection: All waste materials contaminated with Methyl 2-amino-2-methylpentanoate hydrochloride, including empty containers, used gloves, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste program. Do not dispose of this material down the drain or in the regular trash.[5][6] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[4] If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7][8] Call a physician or poison control center immediately.

By adhering to these detailed protocols, you can confidently and safely handle Methyl 2-amino-2-methylpentanoate hydrochloride, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • CymitQuimica. (2023, August 3).
  • ChemicalBook. (2022, August 11). 2-Amino-N-(2-methoxyethyl)
  • SAFETY D
  • MSDS UHA017 H-Aib-OtBu HCl.pdf.
  • Chem Service. (2015, May 22).
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2011, December 15).
  • PubChem.
  • Sigma-Aldrich. (2025, October 15).
  • Airgas. (2017, February 28).
  • Biosynth. (2021, February 4).
  • KB-0742 (hydrochloride)
  • Carl ROTH. (2025, March 31).
  • ECHEMI.
  • ChemScene. (2025, August 27).
  • Occupational Safety and Health Administration. (2024, March 25). HYDROGEN CHLORIDE.
  • New Jersey Department of Health. Hydrochloric acid - Hazardous Substance Fact Sheet.
  • L-ANAP methyl ester (hydrochloride)
  • Centers for Disease Control and Prevention. Hydrogen chloride - NIOSH Pocket Guide to Chemical Hazards.
  • Cayman Chemical. (2025, November 12).
  • TCI Chemicals. (2023, April 3).
  • Standard Oper

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.